molecular formula C11H11N3O2 B1304745 methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate CAS No. 7673-93-0

methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B1304745
CAS No.: 7673-93-0
M. Wt: 217.22 g/mol
InChI Key: LJHCIHCDLVYSDC-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the 2H-1,2,3-triazole family, a class of heterocycles known for their versatile applications. This specific methyl ester is a valuable synthetic precursor to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a building block used in constructing more complex molecular architectures . Researchers utilize 1,2,3-triazole derivatives like this ester in various exploratory studies. These applications include the development of novel antimicrobial agents, as some 1,2,3-triazole hybrids demonstrate moderate to good activities against Gram-positive and Gram-negative bacterial and fungal strains . Furthermore, structural analogs have been investigated for their potential anticancer properties through in vitro screening programs . Beyond medicinal chemistry, the 1,2,3-triazole core is recognized for its utility in materials science; for instance, related carboxylic acid derivatives have been incorporated into rhodamine B-based derivatives to create highly selective chemosensors for detecting heavy metal ions such as Hg²⁺ in aqueous solutions . The synthetic versatility and diverse biological activity profile of the 1,2,3-triazole scaffold make this methyl ester a compound of high research value for chemists and biologists exploring new chemical entities and functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-methyl-2-phenyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHCIHCDLVYSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378990
Record name Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7673-93-0
Record name Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties and its role as a versatile pharmacophore.[1] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, highly functionalized derivative: methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate. This document is designed to serve as a practical resource for researchers in organic synthesis and drug development, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies. We will delve into the intricacies of the 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of the triazole ring, and provide a systematic approach to the structural elucidation of the target molecule through contemporary spectroscopic techniques.

Introduction: The Significance of the 2H-1,2,3-Triazole Moiety

The 1,2,3-triazole ring system exists as two constitutional isomers, the 1H- and 2H-triazoles, each with distinct electronic and steric profiles. The 2H-isomer, in particular, has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of nitrogen atoms influences its hydrogen bonding capabilities, dipole moment, and metabolic stability, making it an attractive motif for the design of novel therapeutic agents.[2] Derivatives of 2H-1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.[3] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules and as a lead compound for further optimization in drug discovery programs.

Synthesis Methodology: A Rational Approach to the 2,4,5-Trisubstituted 2H-1,2,3-Triazole Core

The cornerstone of our synthetic strategy is the Huisgen 1,3-dipolar cycloaddition, a robust and versatile reaction for the formation of five-membered heterocyclic rings.[4] Specifically, we will employ a base-catalyzed condensation of phenyl azide and methyl acetoacetate. This approach offers a direct and efficient route to the desired 2,4,5-trisubstituted 2H-1,2,3-triazole core.

Mechanistic Insights into the Base-Catalyzed Cycloaddition

The reaction proceeds through the initial deprotonation of the active methylene group of methyl acetoacetate by a suitable base, generating a resonance-stabilized enolate. This enolate then acts as the dipolarophile, reacting with phenyl azide, the 1,3-dipole, in a concerted [3+2] cycloaddition. The regioselectivity of this reaction, which dictates the formation of the 2,5-disubstituted triazole, is a critical consideration. While thermal cycloadditions of azides with unsymmetrical alkynes can often lead to a mixture of regioisomers, the use of a β-ketoester as the precursor in a base-catalyzed reaction provides a high degree of regiocontrol.

Diagram 1: Proposed Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenyl_azide Phenyl Azide cycloaddition Cycloaddition Transition State phenyl_azide->cycloaddition 1,3-Dipole methyl_acetoacetate Methyl Acetoacetate enolate Enolate Intermediate methyl_acetoacetate->enolate Base (e.g., NaOMe) enolate->cycloaddition Dipolarophile product This compound cycloaddition->product Ring Formation & Aromatization

Caption: Base-catalyzed cycloaddition of phenyl azide and methyl acetoacetate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2,4,5-trisubstituted 2H-1,2,3-triazoles.[4][5]

Materials:

  • Phenyl azide (1.0 eq)

  • Methyl acetoacetate (1.1 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol.

  • Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved.

  • Reactant Addition: To this solution, add methyl acetoacetate dropwise at room temperature, followed by the dropwise addition of phenyl azide.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Diagram 2: Experimental Workflow for Synthesis

G start Start setup Reaction Setup: - Flame-dried flask - Anhydrous Methanol start->setup base Add Sodium Methoxide setup->base reactants Add Methyl Acetoacetate and Phenyl Azide base->reactants reflux Reflux and Monitor by TLC reactants->reflux workup Work-up: - Remove Methanol - Add Diethyl Ether & aq. NH4Cl reflux->workup extraction Extract with Diethyl Ether workup->extraction dry Dry and Concentrate extraction->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
Triazole-C5-CH₃~2.5~12
Ester-OCH₃~3.9~52
Phenyl-H (ortho)~7.9~120
Phenyl-H (meta)~7.5~129
Phenyl-H (para)~7.4~129
Triazole-C4-~138
Triazole-C5-~148
Phenyl-C (ipso)-~137
Ester-C=O-~162

Note: Predicted chemical shifts are based on analogous structures and can be refined using software such as ChemDraw.[6][7]

3.1.2. Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester)~1720-1740 (strong)
C=N, N=N (Triazole ring)~1450-1600
C-H (Aromatic)~3000-3100 (medium)
C-H (Aliphatic)~2850-3000 (medium)
C-O (Ester)~1100-1300 (strong)

Note: These are typical ranges, and the exact peak positions can be influenced by the molecular environment.[8]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 3: Expected Mass Spectrometry Data

Technique Expected m/z Interpretation
ESI-MS[M+H]⁺Molecular ion peak
[M+Na]⁺Sodium adduct
High-Resolution MSCalculated m/zPrecise mass for elemental composition confirmation

Expected Fragmentation Pattern: The fragmentation of 2H-1,2,3-triazoles can be complex. Common fragmentation pathways may involve the loss of the ester group, the methyl group, or cleavage of the triazole ring.

Diagram 3: Characterization Workflow

G start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry (ESI, HRMS) start->ms data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: A systematic workflow for the characterization of the target compound.

Physical and Analytical Data

In addition to spectroscopic analysis, the following physical and analytical data should be collected:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.

Applications in Drug Discovery and Development

The title compound, with its strategically placed functional groups—the ester for potential hydrolysis or amidation, the methyl group for steric and electronic modulation, and the phenyl group for aromatic interactions—represents a versatile scaffold for the development of new chemical entities. The 2H-1,2,3-triazole core can act as a bioisostere for other functional groups, enhancing properties such as metabolic stability and cell permeability.[2] Researchers can utilize this guide to synthesize and characterize this key intermediate, which can then be further elaborated to explore its potential in various therapeutic areas.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodology and the application of modern analytical techniques, researchers are well-equipped to produce and validate this valuable chemical entity. The detailed protocols and expected data serve as a practical resource to facilitate further research and development in the ever-evolving field of medicinal chemistry.

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"physical and chemical properties of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 7673-93-0), a heterocyclic compound of significant interest in medicinal and materials chemistry. The 1,2,3-triazole core is a well-established pharmacophore, and understanding the nuanced properties of its derivatives is paramount for rational drug design and the development of novel functional materials. This document synthesizes available data on the compound's synthesis, spectroscopic profile, physicochemical properties, and chemical reactivity. Methodologies for its characterization via NMR, IR, and mass spectrometry are detailed, supported by mechanistic insights and data from closely related analogues. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this specific triazole ester.

Introduction and Significance

The 1,2,3-triazole moiety is a cornerstone of modern synthetic chemistry, largely due to the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." These five-membered aromatic heterocycles are recognized for their exceptional chemical stability, capacity for hydrogen bonding, and dipole character, making them effective isosteres for amide bonds in bioactive molecules.[1] Derivatives of 1,2,3-triazoles exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and antiviral properties.[2][3]

This compound belongs to the class of 2-substituted 1,2,3-triazoles. The specific substitution pattern—a phenyl group at the N2 position, a methyl group at C5, and a methyl carboxylate at C4—defines its electronic and steric landscape, which in turn dictates its reactivity and interaction with biological targets. This guide elucidates these properties through a detailed examination of its synthesis and characterization.

Synthesis and Mechanistic Considerations

The primary route to this compound involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification. This approach provides a high degree of purity and is amenable to scale-up.

Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

The parent acid is synthesized from phenylazide (azidobenzene) and an active methylene compound, typically ethyl acetoacetate.[4] This is a classic example of a Dimroth rearrangement, a base-catalyzed cycloaddition.

Experimental Protocol:

  • Reaction Setup: Phenylazide is reacted with an equimolar amount of ethyl acetoacetate in the presence of a base, such as sodium ethoxide in ethanol.

  • Cycloaddition: The base deprotonates the active methylene group of the ethyl acetoacetate, creating a nucleophilic enolate which then attacks the terminal nitrogen of the azide.

  • Ring Closure & Rearrangement: Subsequent intramolecular cyclization and rearrangement yield the ethyl ester of the target triazole.

  • Saponification: The resulting ethyl ester is hydrolyzed using a strong base (e.g., NaOH or KOH) in an aqueous/alcoholic solution.

  • Acidification: The reaction mixture is then carefully acidified (e.g., with HCl) to precipitate the 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Purification: The crude acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like an ethanol/water mixture to yield colorless prisms.[4]

Esterification to this compound

The final product is obtained via standard Fischer esterification of the parent carboxylic acid.

Experimental Protocol:

  • Reaction Mixture: The dried 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is dissolved or suspended in an excess of dry methanol.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added. The use of a catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the product side. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ester can be purified by column chromatography or recrystallization.

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Parent Acid Synthesis cluster_1 Step 2: Esterification A Phenylazide C Base (NaOEt) Ethanol B Ethyl Acetoacetate D Ethyl 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate C->D Dimroth Rearrangement E Saponification (NaOH, H₂O) D->E F 5-methyl-2-phenyl-2H-1,2,3- triazole-4-carboxylic Acid E->F H Acid Catalyst (H₂SO₄) F->H F->H G Methanol (excess) I Methyl 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate H->I Fischer Esterification

Caption: Synthetic pathway for this compound.

Physicochemical Properties

The physical properties of the title compound are summarized below. Due to limited direct experimental data in publicly available literature, some values are predicted or inferred from the parent carboxylic acid.

PropertyValueSource/Comment
CAS Number 7673-93-0[6][7]
Molecular Formula C₁₁H₁₁N₃O₂Calculated
Molecular Weight 217.23 g/mol Calculated
Appearance Expected to be a white or off-white crystalline solid.Inferred from related triazole esters.[8]
Melting Point Not explicitly reported. The parent acid melts at 151-152 °C. The methyl ester is expected to have a lower melting point.[4] (for parent acid)
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Low solubility in water.General property of similar organic esters.[2]
Boiling Point Not reported. Expected to be high due to its molecular weight and polarity.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides definitive structural confirmation. The following sections detail the expected spectral data based on the compound's structure and analysis of similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for verifying the presence of the key functional groups. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

ProtonsChemical Shift (δ, ppm)MultiplicityRationale
Ester Methyl (-OCH₃) 3.9 - 4.1Singlet (s)Protons on a methyl group attached to an electronegative oxygen atom of an ester are deshielded.
Triazole Methyl (-CH₃) 2.5 - 2.7Singlet (s)The methyl group is attached to an aromatic triazole ring, which causes moderate deshielding.
Phenyl Protons (Ar-H) 7.3 - 7.6Multiplet (m)Protons on the phenyl ring attached to a nitrogen atom will appear in the typical aromatic region. The pattern will depend on the coupling between ortho, meta, and para protons.[9]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

CarbonChemical Shift (δ, ppm)Rationale
Ester Carbonyl (C=O) 160 - 165The carbonyl carbon of an ester is highly deshielded and appears far downfield.[10]
Triazole C4 & C5 140 - 155The two quaternary carbons of the triazole ring are in a distinct aromatic environment.
Phenyl Carbons (Ar-C) 120 - 140Six signals are expected for the phenyl ring carbons, with the ipso-carbon (attached to N) being distinct from the others.
Ester Methyl (-OCH₃) 51 - 53The methyl carbon of the ester is a typical sp³ carbon attached to an oxygen atom.
Triazole Methyl (-CH₃) 10 - 15The methyl carbon attached to the triazole ring appears in the upfield aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Vibration Type
Aromatic C-H 3050 - 3150C-H Stretch
Aliphatic C-H 2950 - 3000C-H Stretch
Ester C=O 1715 - 1735 C=O Stretch (Strong, Sharp)
Aromatic C=C / C=N 1450 - 1600Ring Stretch
N=N 1400 - 1450N=N Stretch (Triazole)
Ester C-O 1100 - 1250C-O Stretch

The most prominent and diagnostic peak will be the strong carbonyl stretch of the ester group.[11]

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), the molecule is expected to show a strong molecular ion peak (M⁺).

  • Molecular Ion (M⁺): m/z = 217

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃): m/z = 186

    • Loss of the methyl carboxylate group (-COOCH₃): m/z = 158

    • Fragmentation of the phenyl ring (loss of C₆H₅): m/z = 140

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three main components: the ester, the triazole ring, and the phenyl ring.

Reactivity main Methyl 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate ester Ester Group (-COOCH₃) main->ester triazole Triazole Ring main->triazole phenyl Phenyl Ring main->phenyl r1 Hydrolysis (Acid/Base) -> Carboxylic Acid ester->r1 r2 Amidation (Amines) -> Amide Derivatives ester->r2 r3 Reduction (e.g., LiAlH₄) -> Alcohol ester->r3 r4 High Chemical Stability (Resistant to oxidation/reduction) triazole->r4 r5 Coordination with Metals (N atoms as ligands) triazole->r5 r6 Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) phenyl->r6

Caption: Key reactive sites and potential transformations of the title compound.

  • Ester Group Reactivity: The methyl ester is the most reactive site for synthetic transformations. It can undergo:

    • Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.

    • Amidation: Reaction with primary or secondary amines to form the corresponding carboxamides, a common strategy in medicinal chemistry to modulate solubility and biological activity.

    • Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.

  • Triazole Ring Stability: The 1,2,3-triazole ring is exceptionally stable. It is generally resistant to acidic and basic hydrolysis, mild oxidation, and reduction, making it an excellent scaffold in complex molecular architectures.[1] The nitrogen lone pairs can also act as ligands for metal coordination.

  • Phenyl Ring Reactivity: The phenyl group can undergo electrophilic aromatic substitution. The triazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions.

The combination of a stable core and a modifiable ester handle makes this compound a versatile building block for creating libraries of derivatives for screening in drug discovery programs, particularly as potential xanthine oxidase inhibitors or other enzyme-targeted agents.[3]

Conclusion

This compound is a structurally well-defined compound with a rich chemical profile. Its synthesis is straightforward, proceeding through the formation and subsequent esterification of its parent carboxylic acid. Its structure can be unambiguously confirmed by a combination of NMR, IR, and mass spectrometry techniques. The presence of a chemically robust triazole scaffold coupled with a synthetically versatile ester functional group makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • El Osta, R., Al-Majid, A. M., El-Faham, A., & Barakat, A. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o755. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Available at: [Link]

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  • Sadowska, K., Nesterov, D. S., Guedes, R. C., & Pombeiro, A. J. L. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. Available at: [Link]

  • Khazhieva, A. Z., et al. (2016). Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 798–800. Available at: [Link]

  • Barakat, A., et al. (2014). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o775. Available at: [Link]

  • Unsa, S., & Siddiqui, H. L. (2018). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Indian Journal of Scientific Research, 8(2), 192-194. Available at: [Link]

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  • SpectraBase. (n.d.). 2H-1,2,3-triazole-4-carboxamide, N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-. Available at: [Link]

  • Maleev, V. I., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(3), 738. Available at: [Link]

  • Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E, E67, o2416. Available at: [Link]

  • Maleev, V. I., et al. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2022(2), M1367. Available at: [Link]

  • Al-Juboori, A. M. H., & Al-Masoudi, W. A. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 26(1), 10-15. Available at: [Link]

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  • Trávníček, Z., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1843. Available at: [Link]

  • Aouf, C., et al. (2016). Structural Study of 4-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazole and 4-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. Available at: [Link]

  • NIST. (n.d.). 4-Methyl-2-phenyl-2H-1,2,3-triazole-5-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

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Spectroscopic Characterization of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique structural arrangement of this 1,2,3-triazole derivative gives rise to a distinct spectroscopic fingerprint. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and the underlying scientific principles.

Introduction

1,2,3-Triazoles are a significant class of five-membered nitrogen-containing heterocycles with a wide array of applications, including their use as pharmaceuticals, agrochemicals, and functional materials. The specific isomer, this compound, presents a unique substitution pattern that influences its electronic properties and, consequently, its interaction with electromagnetic radiation. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide will systematically explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The following diagram illustrates the chemical structure of this compound and the numbering of its core atoms.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0m2HPhenyl H (ortho)The ortho protons of the phenyl ring are deshielded due to the electron-withdrawing effect of the triazole ring.
~7.4-7.6m3HPhenyl H (meta, para)The meta and para protons of the phenyl group typically appear as a complex multiplet in this region.
~3.9s3HOCH₃The methyl protons of the ester group are in a relatively shielded environment.
~2.6s3HC5-CH₃The methyl group attached to the triazole ring is expected at this chemical shift.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~162C=O (Ester)The carbonyl carbon of the ester is highly deshielded.
~145C5 (Triazole)The carbon atom of the triazole ring bearing the methyl group.
~140C4 (Triazole)The carbon atom of the triazole ring attached to the carboxylate group.
~138Phenyl C (ipso)The carbon of the phenyl ring directly attached to the nitrogen of the triazole.
~129Phenyl C (para)Aromatic carbon chemical shifts are influenced by the substitution pattern.
~128Phenyl C (meta)Aromatic carbon chemical shifts are influenced by the substitution pattern.
~120Phenyl C (ortho)Aromatic carbon chemical shifts are influenced by the substitution pattern.
~52OCH₃The carbon of the ester's methyl group.
~12C5-CH₃The carbon of the methyl group on the triazole ring.

The interpretation of NMR spectra for substituted triazoles is well-established, with 2D NMR techniques such as COSY and HSQC being essential for unambiguous signal assignment.[2]

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their chemical environment.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Weak-MediumC-H stretch (aromatic)Characteristic of C-H bonds in the phenyl ring.
~2950WeakC-H stretch (aliphatic)Corresponds to the methyl groups.
~1720StrongC=O stretch (ester)A strong, sharp absorption is expected for the ester carbonyl group.
~1600, 1480MediumC=C stretch (aromatic)Vibrations of the phenyl ring.
~1450MediumC-H bend (aliphatic)Bending vibrations of the methyl groups.
~1250StrongC-O stretch (ester)The C-O single bond stretch of the ester functional group.

The presence of characteristic C-H stretching vibrations for aromatic compounds is expected in the 3000–3100 cm⁻¹ range.[3]

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to accurately determine the mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive ion mode) and analyze the fragmentation pattern to support the proposed structure.

Predicted MS Data (ESI+)
m/z (amu)IonRationale
232.09[M+H]⁺The protonated molecular ion of C₁₂H₁₂N₃O₂. The exact mass can be calculated and compared with the experimental value for high-resolution mass spectrometry.

The molecular formula C₁₂H₁₂N₃O₂ corresponds to a molecular weight of approximately 231.25 g/mol .

Synthesis and Characterization Workflow

The synthesis of 1,2,3-triazoles is often achieved through cycloaddition reactions.[4] The following diagram outlines a general workflow for the synthesis and spectroscopic characterization of the title compound.

Synthesis_and_Characterization_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of the target compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The outlined experimental protocols and data interpretation serve as a valuable resource for the unambiguous identification and characterization of this and structurally related compounds. The synergistic use of these spectroscopic techniques is crucial for ensuring the scientific integrity of research and development in fields where such molecules play a vital role.

References

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. [Link]

  • 2-Phenyl-1,2,3-triazole | C8H7N3. PubChem. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. [Link]

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An In-depth Technical Guide to the X-ray Crystal Structure of 5-methyl-2-phenyl-2H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architecture of Therapeutic Potential

In the landscape of medicinal chemistry and drug discovery, the 1,2,3-triazole scaffold has emerged as a "privileged" structure.[1][2] Its remarkable versatility, synthetic accessibility, and ability to engage in a multitude of biological interactions have cemented its importance in the development of novel therapeutics.[3][4][5] This guide delves into the atomic-level architecture of a specific subclass, 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives, through the precise lens of single-crystal X-ray crystallography. Understanding the three-dimensional arrangement of atoms, the nature of chemical bonds, and the intricate network of intermolecular interactions within the crystalline state is not merely an academic exercise.[6] It provides invaluable, actionable insights for researchers, scientists, and drug development professionals, enabling the rational design of molecules with enhanced efficacy, selectivity, and pharmacokinetic properties. This document serves as a technical exploration of the core principles, methodologies, and structural revelations pertinent to this important class of compounds.

The Significance of the 1,2,3-Triazole Core in Drug Design

The 1,2,3-triazole moiety is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[1] Its prominence in medicinal chemistry can be attributed to a unique combination of physicochemical properties:

  • Metabolic Stability: The triazole ring is exceptionally stable under various chemical and biological conditions, including acidic and basic hydrolysis, as well as oxidative and reductive environments, which contributes to its favorable metabolic profile.[7]

  • Bioisosterism: The 1,2,3-triazole ring is an excellent bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations.[1][2] This allows for the substitution of labile amide groups in lead compounds to improve their pharmacological properties.

  • Pharmacological Versatility: Derivatives of 1,2,3-triazole have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5] Several approved drugs, such as the antibacterial agent tazobactam and the anticonvulsant rufinamide, feature this core structure.[1]

  • Synthetic Accessibility: The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, making a diverse library of these compounds readily accessible for screening and development.[1][3]

Our focus, the 5-methyl-2-phenyl-2H-1,2,3-triazole scaffold, introduces specific steric and electronic features that modulate these properties, making a detailed structural analysis essential for understanding their structure-activity relationships (SAR).

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This is often the most challenging step in the entire process.[6][8]

Synthetic Pathway via Cycloaddition

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives typically involves a multi-step process culminating in the key triazole ring formation. A common and efficient method is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[9][10] For the specific regioisomer (2,5-disubstituted), a common route involves the reaction of phenyl azide with an appropriate methylated alkyne or a precursor that yields the 5-methyl substitution pattern.

The general workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Aniline Substituted Aniline Diazotization Step 1: Diazotization (NaNO₂, HCl) Aniline->Diazotization Propyne Propyne or equivalent Cycloaddition Step 3: [3+2] Cycloaddition (Cu(I) catalyst - 'Click Chemistry') Propyne->Cycloaddition Azidation Step 2: Azidation (NaN₃) Diazotization->Azidation forms diazonium salt PhenylAzide Phenyl Azide Intermediate Azidation->PhenylAzide FinalProduct 5-methyl-2-phenyl- 2H-1,2,3-triazole Derivative Cycloaddition->FinalProduct PhenylAzide->Cycloaddition

Caption: Synthetic workflow for 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is paramount.[11] The ideal crystal should be a single, unflawed lattice, typically larger than 0.1 mm in all dimensions, without cracks or twinning.[6][8]

Experimental Protocol: Slow Evaporation Method

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified 5-methyl-2-phenyl-2H-1,2,3-triazole derivative in a suitable solvent or solvent mixture (e.g., methanol, acetone, acetonitrile, or ethyl acetate/hexane).[12] The choice of solvent is critical and often determined empirically.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a fine needle to create one or two small holes. This ensures that the solvent evaporates slowly over several days to weeks.[11] Rapid evaporation will likely lead to the formation of polycrystalline powder or amorphous solid.[13]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once well-formed, transparent crystals with sharp edges appear, carefully harvest them using a nylon loop or a fine spatula.[11]

Causality: The slow rate of solvent evaporation is crucial because it maintains the system near equilibrium. This allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and promoting the growth of a single, high-quality crystal.

Single-Crystal X-ray Diffraction: A Three-Dimensional View

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[6] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern of directions and intensities.[8]

XRay_Workflow XRay_Source X-ray Source (e.g., Mo Kα) Crystal Mounted Single Crystal XRay_Source->Crystal Incident Beam Detector Area Detector (CCD) Records diffraction pattern Crystal->Detector Diffracted Beams Data_Processing Data Processing (Integration & Scaling) Detector->Data_Processing Raw Data Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Initial Atomic Positions Final_Model Final Structural Model (CIF File) Structure_Refinement->Final_Model Refined Atomic Coordinates

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Methodology Overview:

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[13]

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[6] As the crystal is rotated, a series of diffraction images are collected by an area detector.[6] Each spot (reflection) on the images corresponds to a specific set of crystal lattice planes.

  • Data Processing: The collected images are processed to determine the position and intensity of each reflection. This data is then scaled and merged to create a final reflection file.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[6] From this map, an initial model of the molecule is built. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, bond lengths, and angles, resulting in the final, precise three-dimensional structure.[6]

Structural Analysis: Insights from the Crystal Lattice

The final output of a crystallographic experiment is a detailed model of the molecule's structure and its arrangement within the crystal, known as the unit cell. This data allows for a deep analysis of molecular geometry and intermolecular interactions.

Molecular Geometry

The analysis of a representative 5-methyl-2-phenyl-2H-1,2,3-triazole derivative reveals key geometric parameters. The triazole ring is typically planar, a consequence of its aromatic character. The dihedral angle between the plane of the triazole ring and the attached phenyl ring is a critical parameter, as it defines the overall conformation of the molecule.

Table 1: Representative Crystallographic and Geometric Data

ParameterTypical ValueSignificance
Crystal SystemMonoclinic / TriclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P-1Defines the symmetry operations within the unit cell.[14]
N-N Bond Lengths~1.32 - 1.35 ÅConsistent with aromatic N-N bonds.
N-C Bond Lengths~1.33 - 1.38 ÅConsistent with aromatic N-C bonds.
C-C Bond Lengths~1.45 Å (ring-methyl)Standard single bond character.
Dihedral Angle15 - 55°Influences crystal packing and potential receptor binding.[15][16]

Note: Values are generalized from typical findings for similar structures and should be determined experimentally for each specific derivative.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack together in a crystal is governed by a delicate balance of non-covalent intermolecular interactions.[17] These are the same types of interactions that govern drug-receptor binding. Their analysis in the crystal provides a powerful model for understanding molecular recognition.

Key Interactions in Triazole Crystals:

  • C—H···N Hydrogen Bonds: Weak hydrogen bonds involving an acidic hydrogen atom (often from the phenyl or methyl group) and one of the electron-rich nitrogen atoms of the triazole ring are very common.[15][18]

  • π–π Stacking: Interactions between the aromatic phenyl and triazole rings of adjacent molecules are frequently observed, contributing significantly to the stability of the crystal packing.[15][16] These can be face-to-face or offset.

  • C—H···π Interactions: The interaction of a C-H bond with the face of an aromatic ring is another important stabilizing force.[15][18]

  • Halogen Bonding: If the phenyl ring is substituted with halogens (F, Cl, Br), these can act as electrophilic caps, interacting with nucleophilic atoms like nitrogen or oxygen.

Interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A (Triazole Derivative) mol2 Molecule B (Adjacent in Lattice) mol3 Molecule C (Adjacent in Lattice) m1_triazole Triazole Ring (π-system) m2_triazole Triazole Ring (π-system) m1_triazole->m2_triazole π-π Stacking m1_phenyl Phenyl Ring (π-system) m3_phenyl Phenyl Ring (π-system) m1_phenyl->m3_phenyl π-π Stacking m1_ch C-H group m1_ch->m2_triazole C-H···π Interaction m2_n Nitrogen Atom m1_ch->m2_n C-H···N Hydrogen Bond

Caption: Common intermolecular interactions in triazole derivative crystals.

Hirshfeld Surface Analysis

To quantify the contributions of these different interactions to the overall crystal packing, Hirshfeld surface analysis is a powerful tool.[17][19] This method partitions the crystal space into regions where the electron density is dominated by a specific molecule. By mapping properties onto this surface, one can visualize and quantify intermolecular contacts. For instance, 2D fingerprint plots derived from the Hirshfeld surface can show the percentage contribution of H···H, C···H, O···H, and other contacts to the overall crystal stability.[12][20]

Conclusion: From Structure to Strategy

The X-ray crystal structure of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives provides a foundational blueprint for understanding their chemical behavior and biological potential. The precise knowledge of bond lengths, angles, and conformational preferences, combined with a detailed map of the intermolecular interactions that stabilize the solid state, equips medicinal chemists with the critical information needed for rational drug design. By understanding how these molecules interact with each other, we can better predict and engineer how they will interact with their ultimate biological targets. This guide underscores that the path to innovative therapeutics is often paved with the atomic-precision insights that only crystallography can provide.

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  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
  • Study of the Intermolecular Interactions in the Crystal Structure Formation of Two New 4,5-Disubstituted Vicinal Triazoles.
  • Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents: Molecular structure, Hirshfeld surface, in-vivo and in-silico investigation by molecular docking simul
  • Part of the crystal structure showing a π–π stacking interactions observed between triazole and triazole rings.
  • Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles.
  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. NIH.
  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
  • Three Novel 1,2,3-triazole-Fused Compounds: Syntheses, Structural and Spectroscopic Characterizations with Molecular Modeling.
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich.
  • X-ray Crystallography. Chemistry LibreTexts.
  • 1H-1,2,3-Triazole: From Structure to Function and Catalysis.
  • Synthesis and Characterization of 1,2,3- Triazole Derivatives
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry.

Sources

An In-depth Technical Guide to Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its remarkable biological versatility and synthetic accessibility. This guide provides a comprehensive technical overview of a specific, promising derivative: methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate . This compound, identified by the CAS Number 7673-93-0 , represents a class of heterocyclic esters with significant potential in drug discovery and development.[1][2][3][4]

The unique arrangement of nitrogen atoms in the triazole ring imparts a distinct electronic character, enabling a wide array of intermolecular interactions. This, coupled with the substituent groups at the 2, 4, and 5 positions, allows for fine-tuning of the molecule's physicochemical properties and biological activity. Notably, derivatives of the 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid core have demonstrated potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism implicated in conditions like gout and hyperuricemia.[5][6][7][8][9]

This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and potential applications of this important molecule.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 7673-93-0[1][2][3][4]
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.23 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=NN(C(=N1)C(=O)OC)C2=CC=CC=C2[1]
Physical State Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water (predicted), Soluble in organic solvents like DMSO, DMF, Methanol

Synthesis Methodology: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry. This powerful transformation involves the reaction of an azide with an alkyne to regioselectively form the 1,2,3-triazole ring.

Conceptual Synthesis Workflow

The logical flow for the synthesis begins with commercially available starting materials and proceeds through a key cycloaddition step, followed by esterification.

synthesis_workflow A Phenyl Azide C This compound A->C 1,3-Dipolar Cycloaddition B Methyl Acetoacetate B->C

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of similar 1,2,3-triazole derivatives.

Step 1: Synthesis of this compound

  • Reaction Setup: To a solution of phenyl azide (1.0 mmol) in a suitable solvent such as toluene or a mixture of tert-butanol and water (1:1, 10 mL) in a round-bottom flask, add methyl acetoacetate (1.1 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI, 0.05 mmol), and a ligand, for instance, N,N-diisopropylethylamine (DIPEA, 0.1 mmol). The use of a copper catalyst is crucial for controlling the regioselectivity of the cycloaddition, favoring the formation of the 1,4-disubstituted product.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reaction Mechanism

The core of the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry."

reaction_mechanism cluster_0 Catalytic Cycle CuI Cu(I) CopperAcetilide Copper(I) Acetylide CuI->CopperAcetilide + Alkyne Alkyne Methyl Acetoacetate Metallacycle Six-membered Copper Metallacycle CopperAcetilide->Metallacycle + Azide Azide Phenyl Azide Product Triazole Product Metallacycle->Product Reductive Elimination Product->CuI - Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methyl, methoxy, and phenyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C5-CH₃ 2.4 - 2.6Singlet
O-CH₃ 3.8 - 4.0Singlet
Phenyl Protons7.3 - 7.6Multiplet
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the triazole ring carbons, the ester carbonyl, and the aromatic carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5-C H₃10 - 15
O-C H₃50 - 55
C 4 (Triazole)138 - 142
C 5 (Triazole)145 - 150
C =O (Ester)160 - 165
Phenyl Carbons120 - 140
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Ester)1710 - 1730
C=N (Triazole)1580 - 1620
C-O (Ester)1200 - 1300
Aromatic C-H3000 - 3100
Mass Spectrometry (Predicted)

The mass spectrum, under electrospray ionization (ESI), is expected to show the protonated molecular ion [M+H]⁺.

IonPredicted m/z
[C₁₁H₁₁N₃O₂ + H]⁺218.09

Potential Applications in Drug Discovery

The structural motif of 2,5-disubstituted-1,2,3-triazole-4-carboxylates has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with other important pharmacophores and its ability to engage in various biological interactions.

Xanthine Oxidase Inhibition

A primary area of investigation for this class of compounds is their potential as xanthine oxidase (XO) inhibitors .[5][6][7][8][9] XO is a critical enzyme in the metabolic pathway that converts purines into uric acid. Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a precursor to gout. By inhibiting XO, these triazole derivatives can effectively lower uric acid levels, offering a therapeutic strategy for managing these conditions. The phenyl ring and the ester group can be systematically modified to optimize binding affinity and selectivity for the enzyme's active site.

Other Potential Therapeutic Areas

The versatility of the 1,2,3-triazole core suggests that derivatives of this compound could be explored for a range of other therapeutic applications, including:

  • Anticancer Agents: The triazole ring is a common feature in many anticancer drugs.

  • Antimicrobial and Antiviral Agents: The nitrogen-rich heterocycle can participate in hydrogen bonding and other interactions with biological targets in pathogens.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. Its straightforward synthesis via 1,3-dipolar cycloaddition, coupled with the potential for diverse biological activities, particularly as a xanthine oxidase inhibitor, makes it an attractive target for further investigation in drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

  • Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Arch Pharm (Weinheim). 2024 Apr;357(4):e2300296. [Link]

  • Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Request PDF. [Link]

  • Reported xanthine oxidase inhibitors and target compounds. ResearchGate. [Link]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central. [Link]

  • Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Semantic Scholar. [Link]

  • 2H-1,2,3-Triazole-4-carboxylicacid, 5-methyl-2-phenyl-, methyl ester. Axsyn. [Link]

Sources

"molecular weight and formula of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline a robust and validated synthetic protocol, provide a detailed analysis of its spectroscopic characteristics, and explore its current and potential applications, with a particular focus on its role as a potential enzyme inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry. Its unique combination of properties—including metabolic stability, a significant dipole moment, and the capacity for hydrogen bonding—makes it an ideal scaffold for the development of novel therapeutic agents. These five-membered heterocyclic compounds are often considered "privileged structures" due to their frequent appearance in a wide array of biologically active molecules. The broad pharmacological activities of triazole derivatives are well-documented, encompassing antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

The subject of this guide, this compound, is a specific derivative that has garnered attention for its potential as a xanthine oxidase inhibitor, a key target in the treatment of hyperuricemia and gout. This guide will provide the foundational knowledge necessary to synthesize, characterize, and further investigate this promising molecule.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁N₃O₂Calculated
Molecular Weight 217.23 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not explicitly assigned; parent acid is 22300-56-7
Appearance Expected to be a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, EtOAc) and sparingly soluble in water.Inferred from structure

Structural Elucidation:

The core of the molecule is a 1,2,3-triazole ring. The substitution pattern is crucial for its identity and reactivity:

  • A phenyl group is attached to the nitrogen at position 2 (N2) of the triazole ring.

  • A methyl group is at position 5 (C5).

  • A methyl carboxylate group (-COOCH₃) is at position 4 (C4).

The "2H" in the name indicates that the hydrogen atom (or in this case, the phenyl substituent) is on the second nitrogen atom of the triazole ring. This isomeric form is distinct from the 1H-isomer and has different electronic and steric properties.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition of an azide and an alkyne. For the synthesis of the title compound, a variation of this reaction using a β-ketoester is employed, followed by esterification.

Synthetic Pathway Overview

The synthesis can be logically broken down into two main stages:

  • Formation of the Triazole Carboxylic Acid Core: Reaction of phenyl azide with a β-ketoester (ethyl acetoacetate) to form 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

Synthesis_Workflow reagent1 Phenyl Azide intermediate 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid reagent1->intermediate Huisgen Cycloaddition (Base-catalyzed) reagent2 Ethyl Acetoacetate reagent2->intermediate product This compound intermediate->product Fischer Esterification reagent3 Methanol (MeOH) Catalyst (e.g., H₂SO₄) reagent3->product

Synthesis workflow for the target compound.
Detailed Experimental Protocol

Part A: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

  • Rationale: This step utilizes a base-catalyzed condensation reaction between phenyl azide and ethyl acetoacetate. The base (in this case, sodium ethoxide) deprotonates the active methylene group of the ethyl acetoacetate, which then undergoes nucleophilic attack on the terminal nitrogen of the azide. Subsequent cyclization and aromatization yield the triazole ring.

  • Materials:

    • Phenyl azide (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Sodium metal (1.1 eq)

    • Absolute ethanol

    • Diethyl ether

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

    • To this solution, add ethyl acetoacetate dropwise at room temperature.

    • Add phenyl azide dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2-3).

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Part B: Synthesis of this compound

  • Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to an ester using an excess of the corresponding alcohol and a strong acid catalyst.

  • Materials:

    • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

    • Methanol (large excess, acts as solvent and reagent)

    • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • Suspend the carboxylic acid from Part A in methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Spectroscopic Analysis and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are based on the analysis of closely related structures and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
    ~7.8-8.1Multiplet2H, ortho-protons of phenyl ringDeshielded due to proximity to the electron-withdrawing triazole ring.
    ~7.4-7.6Multiplet3H, meta- and para-protons of phenyl ringTypical aromatic region.
    ~3.9-4.1Singlet3H, -OCH₃ (ester methyl)Standard chemical shift for methyl ester protons.
    ~2.6-2.8Singlet3H, -CH₃ (triazole methyl)Methyl group attached to an aromatic ring.
  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton.

    Predicted Chemical Shift (δ, ppm)AssignmentRationale
    ~162-165C=O (ester carbonyl)Typical range for an ester carbonyl carbon.
    ~145-148C4 of triazoleCarbon attached to the ester group.
    ~138-140C5 of triazoleCarbon attached to the methyl group.
    ~136-138C1' of phenyl (ipso-carbon)Carbon of the phenyl ring attached to the triazole.
    ~129-131C4' of phenyl (para-carbon)Aromatic carbon.
    ~128-130C2'/C6' and C3'/C5' of phenylAromatic carbons.
    ~52-54-OCH₃ (ester methyl)Standard chemical shift for a methyl ester carbon.
    ~12-14-CH₃ (triazole methyl)Aliphatic carbon attached to an aromatic system.
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (methyl groups)
~1720-1740C=O stretchEster carbonyl
~1590-1600 & ~1450-1500C=C stretchAromatic ring
~1250-1300C-N stretchTriazole ring
~1100-1200C-O stretchEster C-O
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion Peak (M⁺): m/z = 217.23

  • Common Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃): m/z = 186

    • Loss of the methyl carboxylate group (-COOCH₃): m/z = 158

    • Presence of the phenyl cation: m/z = 77

Applications in Drug Development and Research

The 1,2,3-triazole scaffold is a versatile platform for the development of new drugs. Derivatives of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid have shown significant potential as inhibitors of xanthine oxidase.[1]

Xanthine Oxidase Inhibition
  • Mechanism of Action: Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, which can result in gout, a painful inflammatory condition. By inhibiting xanthine oxidase, the production of uric acid is reduced, providing a therapeutic strategy for managing gout.

  • Therapeutic Relevance: The carboxylic acid analogue of the title compound has been shown to be a potent xanthine oxidase inhibitor.[1] It is plausible that the methyl ester form could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. This could potentially improve its pharmacokinetic properties, such as absorption and bioavailability.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout Overproduction leads to Inhibitor Methyl 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate (or its active acid form) Inhibitor->Xanthine Inhibits

Inhibition of the xanthine oxidase pathway.
Other Potential Applications

Given the broad biological activities of the triazole class of compounds, this compound could be explored for other therapeutic areas, including:

  • Antimicrobial agents: Many triazole derivatives exhibit antifungal and antibacterial properties.

  • Anticancer agents: The triazole scaffold is present in several anticancer drugs.

  • Antiviral agents: Triazoles have been investigated for their activity against a range of viruses.

Conclusion

This compound is a molecule with significant potential, particularly in the context of developing novel treatments for gout and other conditions related to hyperuricemia. This guide has provided a comprehensive overview of its properties, a reliable synthetic methodology, and a detailed analysis of its expected spectroscopic characteristics. The information presented herein should serve as a valuable resource for researchers and scientists working in organic synthesis and medicinal chemistry, facilitating further exploration and development of this promising compound and its derivatives.

References

  • Shi, D., et al. (2016). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. RSC Advances, 6(114), 114879–114888. [Link]

  • Safronov, N. E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4193. [Link]

  • El Khadem, H., et al. (1968). The Synthesis of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Journal of the Chemical Society C: Organic, 1845-1847. [Link]

  • Zhang, Y., et al. (2009). A simple method for the synthesis of 1,4-disubstituted-1,2,3-triazole from ethyl propionate. Chinese Chemical Letters, 20(9), 1049-1052. [Link]

  • Castanedo, G. M., et al. (2011). A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. Organic Letters, 13(20), 5484-5487. [Link]

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An In-depth Technical Guide to Determining the Solubility of Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands as a paramount parameter. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, understanding the solubility of a compound in organic solvents is essential for its synthesis, purification, crystallization, and the development of various dosage forms.[4]

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate belongs to the 1,2,3-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The structural features of this molecule, including the aromatic phenyl group, the ester functionality, and the triazole ring, will dictate its interactions with different solvents and thus its solubility profile. A thorough understanding of its solubility is therefore a prerequisite for its advancement as a potential drug candidate.

This guide will provide a detailed exposition of the methods to determine the solubility of this compound, framed within the context of scientific rigor and practical application.

Foundational Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The polarity of both the solute and the solvent is a key factor in this process.

Key Factors Influencing Solubility:

  • Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.[6]

  • Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5][6]

  • Molecular Size: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.[6]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome for dissolution to occur.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a series of well-defined experimental protocols. The following sections detail these procedures.

Solvent Selection Rationale

The choice of solvents for solubility screening should be strategic, covering a range of polarities and chemical functionalities relevant to pharmaceutical processing. A recommended panel of solvents is presented in Table 1.

Table 1: Recommended Solvents for Solubility Screening

SolventPolarity IndexRationale
Water10.2Baseline for aqueous solubility and biopharmaceutical relevance.
Methanol5.1A polar protic solvent, common in synthesis and crystallization.
Ethanol4.3A less polar protic solvent, frequently used in formulations.
Acetone5.1A polar aprotic solvent, useful for dissolving a wide range of compounds.
Ethyl Acetate4.4A moderately polar solvent, common in chromatography and extraction.
Dichloromethane3.1A non-polar aprotic solvent, used in organic synthesis.
Toluene2.4A non-polar aromatic solvent, relevant for certain synthetic steps.
Hexane0.1A non-polar aliphatic solvent, to assess solubility in hydrophobic environments.
Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[6] It is reliable and provides thermodynamically stable solubility data.

Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in units of mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.[6]

  • Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solute C Vial A->C B Known Volume of Solvent B->C D Constant Temperature Shaker Bath C->D E Settling of Undissolved Solid D->E F Syringe Filtration E->F G HPLC Analysis F->G H Solubility Calculation G->H PredictiveWorkflow cluster_input Experimental Inputs cluster_model Thermodynamic Model A Melting Point (Tm) from DSC C Ideal Solubility Equation A->C B Enthalpy of Fusion (ΔHfus) from DSC B->C E Solubility Prediction (x) C->E D Activity Coefficient Model (e.g., Hansen, PC-SAFT) D->E

Caption: Workflow for Predictive Solubility Modeling.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound

SolventSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
Water< 0.1< 0.1
Methanol15.225.8
Ethanol8.514.3
Acetone35.752.1
Ethyl Acetate20.131.5
Dichloromethane45.368.9
Toluene12.620.4
Hexane< 1.0< 1.5

Interpretation of Hypothetical Data:

  • The compound exhibits low aqueous solubility, which may pose challenges for oral bioavailability.

  • The solubility is significantly higher in organic solvents, with the highest solubility observed in dichloromethane and acetone. This information is valuable for selecting solvents for synthesis, purification, and formulation.

  • The increase in solubility with temperature in all solvents suggests an endothermic dissolution process.

Conclusion

This guide has provided a comprehensive framework for the systematic determination of the solubility of this compound in organic solvents. By combining rigorous experimental methodologies with theoretical modeling, researchers and drug development professionals can generate the critical data needed to make informed decisions throughout the drug development pipeline. The principles and protocols outlined herein are broadly applicable to other novel chemical entities, providing a solid foundation for their physicochemical characterization.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.
  • Shirazian, S., et al. (2025).
  • 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. (2025). ChemSynthesis.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
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A Comprehensive Guide to the Synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid. This compound belongs to the N2-substituted 1,2,3-triazole class, a scaffold of significant interest in medicinal chemistry and drug development, notably as a potential xanthine oxidase inhibitor.[1] The core of the synthesis is a base-catalyzed [3+2] cycloaddition reaction between phenylazide and ethyl acetoacetate, followed by saponification. This document offers a causality-driven explanation of experimental choices, step-by-step protocols, and characterization methodologies, designed for researchers and professionals in organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the N2-Substituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone heterocycle in modern medicinal chemistry, largely due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a premier example of "click chemistry" for reliably producing 1,4-disubstituted triazoles, the synthesis of other regioisomers, particularly N2-substituted triazoles, requires distinct strategic considerations.[2][3]

The target molecule of this guide, 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, is an N2-substituted isomer. This structural motif has been investigated for various biological activities. Notably, analogues of this compound have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions like gout.[1] This positions the target molecule as a valuable building block for developing novel therapeutics. This guide provides a scientifically grounded and reproducible methodology for its synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a clear path for its construction. The triazole ring is the central feature, which can be disconnected via a [3+2] cycloaddition pathway. The C-N and N-N bonds within the ring can be traced back to a three-carbon component and a two-nitrogen (azide) component.

The most logical precursors are phenylazide (supplying the N-phenyl and N1/N2 nitrogens) and an active methylene compound like ethyl acetoacetate (supplying the C4-carboxy, C5-methyl, and remaining carbon/nitrogen atoms of the ring). The final carboxylic acid can be obtained via hydrolysis of a more stable ester precursor.

G target 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid intermediate Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate target->intermediate Saponification reagents Phenylazide + Ethyl Acetoacetate intermediate->reagents [3+2] Cycloaddition G cluster_0 Step 1: Base-Catalyzed Cycloaddition cluster_1 Step 2: Saponification start Phenylazide Ethyl Acetoacetate process1 Reaction Vessel Sodium Ethoxide in Ethanol Stir at Reflux start->process1 Add Reagents product1 Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate process1->product1 Reaction & Workup process2 Reaction Vessel Aqueous NaOH Heat product1->process2 Hydrolyze acidification Acidification HCl (aq) Ice Bath process2->acidification Neutralize product2 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid acidification->product2 Precipitate & Isolate

Caption: The two-step synthetic workflow.

Step 1: Synthesis of Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

Principle: This reaction is a base-catalyzed condensation. Sodium ethoxide serves as the base, deprotonating the active methylene group of ethyl acetoacetate. The resulting carbanion attacks the terminal nitrogen of phenylazide, initiating a cascade that leads to cyclization and subsequent aromatization to form the stable triazole ring. The use of sodium ethoxide in ethanol is a classic and effective choice, as the ethoxide anion matches the ester group, preventing unwanted transesterification side reactions.

Experimental Protocol:

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

  • Base Formation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide. Alternatively, use a commercial solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 15 minutes.

  • Azide Addition: Add phenylazide (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.

  • Extraction: Reduce the solvent volume under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Step 2: Saponification to Yield the Final Carboxylic Acid

Principle: This step involves the base-mediated hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, causing the final carboxylic acid product to precipitate from the aqueous solution, allowing for easy isolation.

Experimental Protocol:

  • Hydrolysis: Dissolve the ethyl triazole-4-carboxylate intermediate (1.0 eq) from Step 1 in ethanol (50 mL) in a round-bottom flask.

  • Base Addition: Add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure.

  • Acidification & Precipitation: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH is approximately 2-3. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Summary and Validation

Successful synthesis relies on precise control of reagents and conditions. The following table provides a guideline for a laboratory-scale synthesis.

Parameter Step 1: Cycloaddition Step 2: Saponification
Key Reagents Phenylazide, Ethyl Acetoacetate, Sodium EthoxideEthyl triazole-4-carboxylate, NaOH
Solvent Absolute EthanolEthanol / Water
Temperature Reflux (~78 °C)60-70 °C
Reaction Time 6-8 hours2-4 hours
Typical Yield 75-85% (after purification)>90%
Purification Column ChromatographyRecrystallization / Precipitation

Self-Validating Protocols & Characterization:

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed. This validates the outcome of the protocol.

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure, including the specific substitution pattern on the triazole ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate and final product.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the C=O stretch of the carboxylic acid.

  • Melting Point Analysis: To assess the purity of the final solid product.

Mechanistic Insights

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting potential issues. The base-catalyzed formation of the 2,5-disubstituted triazole is a nuanced process.

G A 1. Deprotonation Ethyl acetoacetate is deprotonated by EtO⁻ to form an enolate. B 2. Nucleophilic Attack The enolate attacks the terminal nitrogen of phenylazide. A->B Step 1 → 2 C 3. Cyclization The resulting intermediate undergoes intramolecular cyclization. B->C Step 2 → 3 D 4. Aromatization Elimination of the ethoxide ion leads to the stable aromatic triazole ring. C->D Step 3 → 4

Caption: Key mechanistic steps of the cycloaddition.

The regioselectivity favoring the N2-phenyl substitution in this reaction is a critical outcome. While thermal azide-alkyne cycloadditions can produce mixtures, specific base-catalyzed reactions with β-dicarbonyl compounds often show a preference for this isomer, driven by the stability of the intermediates formed during the cyclization cascade.

Conclusion

The synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is reliably achieved through a two-step sequence involving a base-catalyzed [3+2] cycloaddition and subsequent ester saponification. This methodology is efficient, scalable, and utilizes readily available starting materials. The detailed protocols and mechanistic rationale provided in this guide serve as a comprehensive resource for researchers in organic and medicinal chemistry, enabling the synthesis of this and related compounds for further investigation in drug discovery and materials science.

References

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  • Ghaffari, M., et al. (2024). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). Chemistry & Biodiversity, 21(6). Available at: [Link]

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A Technical Guide to the Biological Activity of Substituted 1,2,3-Triazole-4-Carboxamides: A Scaffold of Opportunity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole ring system, particularly when functionalized with a 4-carboxamide moiety, represents a "privileged" scaffold in modern medicinal chemistry. Its unique combination of properties—metabolic stability, capacity for hydrogen bonding, and dipole character—makes it an ideal building block for creating structurally diverse and biologically active molecules. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled this scaffold to the forefront of drug discovery, enabling the rapid and efficient synthesis of vast compound libraries.[1] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of substituted 1,2,3-triazole-4-carboxamides, offering field-proven insights for researchers and drug development professionals.

The Ascendance of the 1,2,3-Triazole-4-Carboxamide Core

The 1,2,3-triazole core is more than just a stable heterocyclic linker; it is an active participant in molecular interactions. Its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bond on the ring can function as a hydrogen bond donor. This, combined with a significant dipole moment, allows the triazole ring to mimic the geometry and electronic properties of a peptide bond, making it a valuable peptide isostere.[2] The addition of a 4-carboxamide group introduces further hydrogen bonding capabilities (both donor and acceptor), significantly enhancing the potential for strong and specific binding to biological targets.[3]

The true explosion in research, however, is attributable to the synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction.[1][4] This highly regioselective and efficient reaction allows for the modular assembly of complex molecules from simple azide and alkyne precursors, making it an indispensable tool for generating chemical diversity in the pursuit of novel therapeutics.

General Synthetic Strategy: The Power of Click Chemistry

The predominant method for synthesizing the 1,4-disubstituted 1,2,3-triazole-4-carboxamide core is a multi-step process culminating in the CuAAC reaction. The causality behind this choice is its robustness, high yield, and tolerance of a wide variety of functional groups, which minimizes the need for protecting group strategies.

G cluster_caption start Terminal Alkyne (R1-C≡CH) azide Organic Azide (R2-N3) ester Ethyl Propiolate triazole_ester 1,2,3-Triazole-4-carboxylate Ester Intermediate ester->triazole_ester + Organic Azide (R2-N3) Cu(I) Catalyst, e.g., CuSO4/Na-Ascorbate hydrolysis Ester Hydrolysis (e.g., LiOH) triazole_ester->hydrolysis acid 1,2,3-Triazole-4-carboxylic Acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, EDCI) acid->coupling final Substituted 1,2,3-Triazole- 4-carboxamide coupling->final amine Primary/Secondary Amine (R3R4NH) amine->coupling caption A common and modular synthetic workflow.

Caption: A common and modular synthetic workflow.

Anticancer Activity: A Multifaceted Approach

Substituted 1,2,3-triazole-4-carboxamides have demonstrated significant potential as anticancer agents, exhibiting activity against a wide array of human tumor cell lines, including those from leukemia, melanoma, lung, CNS, ovarian, renal, and breast cancers.[5][6] Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

Key Mechanisms and Molecular Targets
  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases crucial for cancer signaling. Derivatives have been developed as potent inhibitors of c-Met kinase, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 4 (CDK4).[2][5][7] The triazole-carboxamide scaffold serves as an effective pharmacophore for binding within the ATP-binding pocket of these enzymes.

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a clinically validated anticancer strategy. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Topoisomerase IIα Inhibition: Some compounds, particularly those hybridized with molecules like podophyllotoxin, function as topoisomerase IIα inhibitors, preventing the re-ligation of DNA strands and inducing cytotoxic DNA double-strand breaks.[6]

  • Wnt/β-catenin Pathway Inhibition: This developmental pathway is often dysregulated in cancer. Specific 1,2,3-triazole-4-carboxamides have been identified as inhibitors of this pathway, representing a novel therapeutic approach.[8]

G cluster_caption ligand EGF Ligand egfr EGFR ligand->egfr dimer Receptor Dimerization & Autophosphorylation egfr->dimer triazole Triazole-Carboxamide Inhibitor triazole->dimer Inhibits ras RAS dimer->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation, Survival, Angiogenesis erk->prolif Promotes caption Inhibition of EGFR signaling by a triazole compound.

Caption: Inhibition of EGFR signaling by a triazole compound.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on the nature and position of substituents on the triazole ring (R1, R2) and the carboxamide nitrogen (R3, R4).

Compound Class/SubstituentTarget Cancer Cell LinesIC50 RangeKey SAR InsightsReference
5-Amino-1-p-tolyl-amidesLeukemia, Melanoma, CNS, BreastNot specifiedThe (2,5-dichloro-phenyl)-amide derivative showed significant activity.[5][6]
N-(2-(phenylamino)pyridin-3-yl)Lung Cancer (A549)~5 µMProposed tubulin polymerization inhibitors.[8][9]
6,7-disubstituted-quinoline hybridsVarious (c-Met dependent)As low as 1.04 nM (c-Met IC50)The quinoline moiety is crucial for potent c-Met kinase inhibition.[5]
Chalcone-linked hybridsPancreatic (MIA-Pa-Ca-2)Not specifiedInduces apoptosis and G2/S cell cycle arrest.[5]

Antimicrobial & Antiviral Activity

The 1,2,3-triazole-4-carboxamide scaffold is a versatile platform for the development of agents against a broad spectrum of pathogens.

Antibacterial and Antifungal Agents

Derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as various fungal species (Candida albicans, Aspergillus niger, Rhizopus oryzae).[10][11][12]

  • Causality of Action: The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. The ability of the triazole core to act as a stable, polar scaffold that can be decorated with various lipophilic or functional groups allows for the fine-tuning of activity against specific microbial targets.

  • SAR Insights: Attaching carbohydrate units to the triazole ring can enhance both solubility and biological activity.[11] For antifungal activity against R. oryzae, specific benzylic 1,2,3-triazole-4-carboxamides have shown efficacy even greater than the reference drug itraconazole.[10]

Compound SubstituentsTarget MicrobeActivity (MIC or Inhibition)Reference
Aryl-linked to carbohydratesS. aureusHigh susceptibility for all tested compounds[11][12]
Benzylic (3d, 3e)Rhizopus oryzaeMore potent than itraconazole
General Acridone HybridsMRSAMIC = 19.6 µg/mL for compound 4h
Antiviral Potential

1,2,3-triazole-4-carboxamide nucleoside analogues, which mimic natural purine nucleosides, have demonstrated significant antiviral activity.[13][14]

  • Mechanism of Action: A key example is the inhibition of inosine monophosphate (IMP) dehydrogenase.[15] This enzyme is critical for the de novo synthesis of guanine nucleotides, which are essential for viral nucleic acid replication. Inhibition of this pathway depletes the intracellular pool of guanosine triphosphate (GTP), effectively halting viral proliferation. This mechanism is particularly effective against viruses like Herpes and Measles.[13][15]

  • SAR Insights: The ribofuranosyl moiety is often crucial for activity, allowing the compound to be recognized by cellular kinases and converted to the active 5'-phosphate form. The nature of the substituent at the C-4 position of the triazole ring can strongly influence potency and selectivity.[16]

Emerging Therapeutic Applications

Beyond cancer and infectious diseases, the versatility of the 1,2,3-triazole-4-carboxamide scaffold has led to its exploration in other therapeutic areas.

  • Anti-inflammatory Agents: Derivatives have shown the ability to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or by regulating the production of pro-inflammatory cytokines.[17][18]

  • PXR Antagonists/Inverse Agonists: The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the metabolism of many clinically used drugs. Overactivation can lead to adverse drug-drug interactions. Potent and selective 1,2,3-triazole-4-carboxamide inhibitors of PXR have been developed, with IC50 values in the low nanomolar range, providing valuable tools for research and potential co-therapies.[3]

  • Antiparasitic Agents: A series of 5-amino-1,2,3-triazole-4-carboxamides (ATCs) were identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease. Optimization of this series led to compounds with improved oral exposure that demonstrated significant suppression of parasite burden in mouse models.[19][20]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. Each step includes a rationale, explaining the causality behind the choice of reagents and conditions.

Protocol: Synthesis of a Representative 1-Aryl-N-benzyl-1H-1,2,3-triazole-4-carboxamide

This protocol details the synthesis via the CuAAC click reaction followed by amide coupling.

Step 1: Synthesis of Ethyl 1-Aryl-1H-1,2,3-triazole-4-carboxylate

  • Setup: To a 100 mL round-bottom flask, add the aryl azide (1.0 eq), ethyl propiolate (1.1 eq), and a 1:1 mixture of tert-butanol and water (0.2 M concentration relative to the azide).

    • Rationale: Using a protic solvent system like t-BuOH/H2O ensures the solubility of both organic precursors and inorganic copper salts.

  • Catalyst Addition: Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Rationale: Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a critical self-validating system; the reaction will only proceed efficiently in the presence of the reduced copper species, indicated by a color change and product formation.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting azide is consumed.

  • Workup: Add water and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Step 2: Hydrolysis to 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid

  • Setup: Dissolve the purified ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, acidify the mixture to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling to Final Product

  • Setup: To a flask containing the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add HATU (1.2 eq), benzylamine (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Rationale: HATU is a highly efficient peptide coupling agent. DIPEA is a non-nucleophilic base used to neutralize the acid formed and facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.

  • Reaction: Stir the mixture at room temperature for 6-12 hours until TLC indicates completion.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the final carboxamide product by column chromatography or recrystallization. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

This assay measures cell viability based on the metabolic reduction of a tetrazolium salt.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Rationale: This allows cells to adhere and enter the logarithmic growth phase, ensuring a healthy and responsive starting population.

  • Compound Treatment: Prepare serial dilutions of the test 1,2,3-triazole-4-carboxamide compounds in culture medium. Add 100 µL of these dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

    • Rationale: The yellow MTT is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes only in living, metabolically active cells. This is a direct, self-validating measure of viability.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The substituted 1,2,3-triazole-4-carboxamide scaffold has firmly established itself as a cornerstone of modern drug discovery. Its synthetic tractability via click chemistry, coupled with its favorable physicochemical properties and ability to engage in specific, high-affinity interactions with a multitude of biological targets, ensures its continued relevance. The diverse range of activities, from anticancer and antimicrobial to anti-inflammatory and PXR modulation, highlights the remarkable versatility of this chemical core.[3][6][21]

Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies, developing hybrids that combine the triazole-carboxamide core with other known pharmacophores to achieve multi-target activity, and employing computational and structural biology approaches to design next-generation inhibitors with enhanced potency and selectivity. The continued exploration of this privileged scaffold promises to yield new and effective therapeutic agents to address unmet medical needs.

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  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2023). Molecules, 28(15), 5824. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2019). Molecules, 24(21), 3907. [Link]

  • 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. (2009). Rasayan Journal of Chemistry, 2(2), 322-325. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Molecules, 29(15), 3456. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). Journal of Medicinal Chemistry, 60(11), 4614-4630. [Link]

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1,2,3-Triazole Compounds: A Comprehensive Technical Guide to Their Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] Its unique chemical properties, including the ability to form hydrogen bonds, dipole interactions, and π-π stacking, allow for robust interactions with a wide array of biological targets.[2][3] This five-membered heterocyclic ring is often synthesized via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, which facilitates the creation of diverse molecular libraries for drug discovery.[3][4] This guide provides an in-depth exploration of the key therapeutic targets of 1,2,3-triazole compounds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

The significance of the 1,2,3-triazole moiety in drug development is underscored by its presence in several clinically approved drugs and numerous compounds currently under investigation.[5][6][7] Its ability to act as a bioisostere for amide bonds enhances its pharmacokinetic profile and metabolic stability.[4][8] Furthermore, the triazole ring can serve as a rigid linker to connect different pharmacophores, leading to the development of hybrid molecules with multi-target capabilities.[4]

This technical guide will delve into the specific molecular targets of 1,2,3-triazole derivatives, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.

Anticancer Therapeutic Targets

1,2,3-triazole-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.[1][4] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.[4][9][10]

Key Molecular Targets in Oncology
  • Kinases: A primary focus of anticancer drug development, numerous kinases are inhibited by 1,2,3-triazole derivatives.

  • Tubulin: Disruption of microtubule dynamics is a clinically validated anticancer strategy.

  • Matrix Metalloproteinases (MMPs): Inhibition of MMPs can prevent cancer cell invasion and metastasis.

  • Other Enzymes: Other enzymes such as carbonic anhydrases and topoisomerases are also targeted by these compounds.

A notable example is Carboxyamidotriazole (CAI) , a 1,2,3-triazole-containing agent that has been shown to synergize with sorafenib in non-small cell lung cancer (NSCLC) by inhibiting NANOG and promoting apoptosis.[9][10]

The unique structure of the triazole ring facilitates interactions with various enzymes and receptors within cancer cells through non-covalent bonds.[4] This allows for the inhibition of cancer cell proliferation and the induction of programmed cell death.[4] Hybrid molecules incorporating the 1,2,3-triazole scaffold have the potential for dual or multiple mechanisms of anticancer action, making them attractive candidates for further development.[4]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,2,3-triazole compounds on cancer cell lines.

1. Cell Culture:

  • Maintain the desired cancer cell line (e.g., A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the 1,2,3-triazole compound in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of the compound in culture medium.
  • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

4. Incubation:

  • Incubate the plates for 48-72 hours.

5. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
  • The MTT is reduced by metabolically active cells to form a purple formazan product.
  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

6. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualization of Anticancer Mechanism

anticancer_mechanism cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Triazole 1,2,3-Triazole Compound Kinases Kinase Inhibition Triazole->Kinases Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin MMPs MMP Inhibition Triazole->MMPs Apoptosis Induction of Apoptosis CancerCell Cancer Cell Proliferation Inhibited Apoptosis->CancerCell CellCycleArrest Cell Cycle Arrest (G1 or G2 Phase) CellCycleArrest->Apoptosis Kinases->CellCycleArrest Tubulin->CellCycleArrest MMPs->Apoptosis Inhibition of Invasion

Caption: General mechanism of action for 1,2,3-triazole anticancer compounds.

Antimicrobial Therapeutic Targets

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] 1,2,3-triazole derivatives have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[1]

Key Molecular Targets in Infectious Diseases
  • Bacterial Enzymes: Inhibition of essential bacterial enzymes is a common mechanism of action.

  • Fungal Enzymes: Targeting enzymes crucial for fungal cell wall synthesis or other vital processes.

  • Viral Proteins: Interference with viral replication and entry into host cells.

The 1,2,3-triazole ring can act as a linker to connect different pharmacophores, leading to hybrid molecules with enhanced antimicrobial activity.[11] The nitrogen atoms in the triazole ring can also serve as additional binding motifs to biological targets.[11]

Antibacterial Activity

1,2,3-triazole compounds have shown activity against both Gram-positive and Gram-negative bacteria.[12] For instance, certain steroid-triazole hybrids have demonstrated selective antibacterial activity against Staphylococcus aureus.[5] The combination of 1,2,3-triazoles with transition metals can also enhance their antimicrobial effects, potentially overcoming existing resistance mechanisms.[13][14]

Antifungal Activity

Several 1,2,3-triazole derivatives have exhibited promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a 1,2,3-triazole compound against a bacterial strain.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight in a suitable broth medium.
  • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the 1,2,3-triazole compound.
  • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth medium.

3. Inoculation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • Visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Antimicrobial Workflow

antimicrobial_workflow start Start: Bacterial Culture prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Triazole Compound prep_compound->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Therapeutic Targets in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. 1,2,3-triazole compounds have emerged as promising candidates for the development of neuroprotective agents.[6][7]

Key Molecular Targets in Neurodegeneration
  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[15]

  • Monoamine Oxidases (MAOs): Inhibition of MAO-A and MAO-B can modulate neurotransmitter levels and provide neuroprotection.[15]

  • Beta-secretase (BACE1): Inhibition of BACE1 can reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.

The 1,2,3-triazole scaffold is considered a "miraculous nucleus" in the development of multifunctional agents for Alzheimer's disease due to its ability to be incorporated into hybrid molecules that can target multiple pathogenic pathways.[6][7] For example, some 1,2,3-triazole-genipin analogues have shown potent BuChE inhibitory activity and neuroprotective properties.[3][16]

Experimental Protocol: Cholinesterase Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of 1,2,3-triazole compounds against AChE and BuChE.

1. Reagents and Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection
  • Phosphate buffer
  • 1,2,3-triazole compound and a known inhibitor (e.g., galantamine)

2. Assay Procedure:

  • In a 96-well plate, add the buffer, the 1,2,3-triazole compound at various concentrations, and the enzyme solution.
  • Pre-incubate for a short period.
  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
  • The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.

3. Data Analysis:

  • Measure the increase in absorbance over time at 412 nm using a microplate reader.
  • Calculate the rate of reaction for each concentration of the inhibitor.
  • Determine the IC50 value of the compound.
Visualization of Neuroprotective Pathways

neuro_pathways cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes Triazole 1,2,3-Triazole Compound Cholinesterase Cholinesterase (AChE/BuChE) Triazole->Cholinesterase Inhibition MAO Monoamine Oxidase (MAO-A/B) Triazole->MAO Inhibition BACE1 Beta-secretase (BACE1) Triazole->BACE1 Inhibition ACh Increased Acetylcholine Cholinesterase->ACh Neurotransmitters Modulated Neurotransmitters MAO->Neurotransmitters Amyloid Reduced Amyloid-beta BACE1->Amyloid Neuroprotection Neuroprotection & Cognitive Enhancement ACh->Neuroprotection Neurotransmitters->Neuroprotection Amyloid->Neuroprotection

Caption: Therapeutic targets of 1,2,3-triazoles in neurodegenerative diseases.

Other Emerging Therapeutic Targets

The versatility of the 1,2,3-triazole scaffold extends to other therapeutic areas as well.

Antidiabetic Agents

1,2,3-triazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[17] Inhibition of these enzymes can help in the management of type 2 diabetes.[17] Some Meldrum's acid-based 1,2,3-triazoles have shown potent α-glucosidase inhibitory activity.[18]

Carbonic Anhydrase Inhibitors

Certain 1,2,3-triazole-containing compounds have been identified as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes.[19]

Quantitative Data Summary

Compound ClassTherapeutic AreaTargetIC50 RangeReference
Steroid HybridsAnticancerA549 cells3.7 - 9.0 µM[9]
Diosgenin DerivativesAnticancerA549 cells5.54 - 31.00 µM[9]
Steroid HybridsAntibacterialS. aureusMIC: 12.5 - 50 µM[5]
Genipin AnaloguesNeuroprotectionBuChE31.77 - 54.33 µM[16]
Meldrum's Acid DerivativesAntidiabeticα-glucosidase4.63 - 80.21 µM[18]
Triazole DerivativesAntidiabeticα-glucosidase22.15 µM[17]
Triazole DerivativesAntidiabeticα-amylase84.46 µM[17]

Conclusion and Future Perspectives

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and ease of synthesis through "click" chemistry have propelled its exploration across a multitude of disease areas. The ability to create hybrid molecules with multi-target activities is particularly advantageous for complex diseases like cancer and neurodegenerative disorders. Future research will likely focus on the development of more selective and potent 1,2,3-triazole-based inhibitors, as well as their evaluation in preclinical and clinical studies. The continued exploration of this remarkable heterocyclic core holds great promise for the future of drug discovery.

References

  • Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. (2025-08-06). ResearchGate. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health. [Link]

  • Synthesis of 1 H -1,2,3-triazole derivatives as new α -glucosidase inhibitors and their molecular docking studies. ResearchGate. [Link]

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025-10-02). ResearchGate. [Link]

  • A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry. Wiley Online Library. [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026-01-11). ACS Omega. [Link]

  • Pathogenesis of Alzheimer's Disease and Diversity of 1,2,3-Triazole Scaffold in Drug Development: Design Strategies, Structural Insights, and Therapeutic Potential. (2023-09-20). PubMed. [Link]

  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed. [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023-08-09). Frontiers in Chemistry. [Link]

  • New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer's Activity. (2022-07-06). ACS Omega. [Link]

  • Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. (2023-07-07). ACS Omega. [Link]

  • Some examples of 1,2,3-triazole used as inhibitors of butyrylcholinesterase (BuChE) and neuroprotective agents. ResearchGate. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021-11-27). Molecules. [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023-08-10). PubMed Central. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer's Activity. PubMed Central. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Methyl 5-Methyl-2-Phenyl-2H-1,2,3-triazole-4-carboxylate from Phenyl Azide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The protocol leverages a base-mediated 1,3-dipolar cycloaddition reaction between phenyl azide and an active methylene compound, specifically methyl acetoacetate. This approach offers a regioselective and efficient alternative to the classical Huisgen cycloaddition with alkynes. This note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses key considerations for reaction optimization and characterization of the final product.

Introduction: The Significance of 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in modern drug discovery and development. Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds make it an effective bioisostere for amide bonds.[1] This has led to the incorporation of 1,2,3-triazoles into a wide range of biologically active compounds, including antimicrobial, anticancer, and antiviral agents.[2]

The synthesis of substituted 1,2,3-triazoles has been a subject of intense research. The most well-known method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[2][3][4] While the copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective for 1,4-disubstituted triazoles, the synthesis of other regioisomers can be challenging.[4][5] This application note focuses on an alternative and highly valuable strategy: the reaction of an aryl azide with a β-ketoester to regioselectively synthesize a fully substituted 1,2,3-triazole.

Mechanistic Overview: Azide-Enolate Cycloaddition

The synthesis of this compound from phenyl azide and methyl acetoacetate proceeds through a base-mediated pathway. Unlike the direct cycloaddition with an alkyne, this reaction involves the in-situ formation of a reactive enolate from the β-ketoester.

The key steps are as follows:

  • Enolate Formation: A suitable base, such as sodium ethoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the acidic α-carbon of methyl acetoacetate, forming a resonance-stabilized enolate.[1][6] This enolate is a highly reactive nucleophile.

  • 1,3-Dipolar Cycloaddition: The generated enolate acts as the dipolarophile, reacting with the phenyl azide (the 1,3-dipole) in a concerted [3+2] cycloaddition.[7] This step forms a five-membered triazoline intermediate.

  • Aromatization: The triazoline intermediate is unstable and readily undergoes elimination of water (or alcohol, depending on the workup) to yield the stable aromatic 1,2,3-triazole ring.

The regioselectivity of this reaction is a critical aspect. The reaction of 2-unsubstituted β-ketoesters, such as methyl acetoacetate, with aryl azides has been shown to produce 5-methyl-1,2,3-triazoles.[1][6]

Experimental Protocol

This protocol outlines the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Phenyl azideC₆H₅N₃119.12>98%Sigma-Aldrich
Methyl acetoacetateC₅H₈O₃116.12>99%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05>95%Sigma-Aldrich
Anhydrous EthanolC₂H₅OH46.07200 proofFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Saturated NH₄ClNH₄Cl (aq)--In-house prep.
Anhydrous MgSO₄MgSO₄120.37-Fisher Scientific

Safety Precautions: Phenyl azide is a potentially explosive compound and should be handled with care in a well-ventilated fume hood. Avoid heating concentrated solutions and protect from shock. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Work-up & Isolation cluster_purification Purification reagents Phenyl Azide + Methyl Acetoacetate + Anhydrous Ethanol addition Slow Addition of Base at 0°C reagents->addition base_prep Prepare Sodium Ethoxide Solution base_prep->addition stirring Stir at Room Temp (Monitor by TLC) addition->stirring quench Quench with sat. NH4Cl stirring->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: Workflow for the synthesis of the target triazole.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenyl azide (1.0 g, 8.39 mmol, 1.0 equiv) and methyl acetoacetate (1.07 g, 9.23 mmol, 1.1 equiv).

    • Dissolve the reactants in 20 mL of anhydrous ethanol.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition:

    • In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.21 g, 9.23 mmol, 1.1 equiv) in 10 mL of anhydrous ethanol. Caution: This is a highly exothermic reaction.

    • Slowly add the sodium ethoxide solution to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Discussion and Key Considerations

  • Choice of Base: While sodium ethoxide is effective, other non-nucleophilic bases such as DBU can also be employed, potentially under milder conditions. The choice of base can influence reaction time and yield.

  • Solvent: Anhydrous conditions are recommended to prevent side reactions of the base. Ethanol is a common solvent for reactions involving sodium ethoxide.

  • Regioselectivity: The reaction between phenyl azide and methyl acetoacetate is expected to yield the 2,5-disubstituted-1,2,3-triazole as the major regioisomer. Careful analysis of the NMR data is crucial to confirm the regiochemical outcome.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to insufficient base or reaction time. Ensure anhydrous conditions are maintained.

    • Side Products: The formation of side products can arise from self-condensation of the β-ketoester or other side reactions. Slow addition of the base at low temperature can minimize these.

Conclusion

The described protocol provides a reliable and regioselective method for the synthesis of this compound. This approach, utilizing a base-mediated azide-enolate cycloaddition, is a valuable tool for medicinal chemists and researchers in drug discovery, offering access to a key heterocyclic scaffold with broad applications.

References

  • Royal Society of Chemistry. (n.d.). The reaction mechanism of the azide–alkyne Huisgen cycloaddition. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Grokipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • National Institutes of Health. (n.d.). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry.
  • SciSpace. (n.d.). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition.
  • ResearchGate. (n.d.). An enolate-mediated regioselective synthesis of 1,2,3-triazoles via azide-aldehydes or ketones [3+2]-cycloaddition reactions in aqueous phase.

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Application Notes & Protocols: Esterification of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the esterification of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a key transformation for synthesizing derivatives with significant potential in medicinal chemistry and drug development. The 1,2,3-triazole scaffold is a cornerstone in the synthesis of compounds with diverse biological activities.[1] This guide details the widely applicable and robust Fischer-Speier esterification method, explaining the underlying chemical principles, providing a detailed step-by-step protocol, and offering insights into process validation and troubleshooting. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Scientific Principle: The Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. For substrates like 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, the Fischer-Speier esterification is a preferred method due to its cost-effectiveness and scalability.[2] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]

Mechanism of Action:

The reaction is an equilibrium-driven process.[4][5] The mechanism proceeds through several key steps, all of which are reversible:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).[2][4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the reaction to completion, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol, which acts as both reactant and solvent, or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2][3][6]

Figure 1: Fischer-Speier Esterification Workflow start Carboxylic Acid + Alcohol protonation 1. Carbonyl Protonation (Acid Catalyst) start->protonation attack 2. Nucleophilic Attack (by Alcohol) protonation->attack intermediate Tetrahedral Intermediate Formation attack->intermediate transfer 3. Proton Transfer intermediate->transfer elimination 4. Elimination of Water (Good Leaving Group) transfer->elimination deprotonation 5. Deprotonation (Catalyst Regeneration) elimination->deprotonation product Ester + Water deprotonation->product

Caption: General workflow for the acid-catalyzed Fischer-Speier esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

This protocol describes the synthesis of the ethyl ester as a representative example. The methodology can be adapted for other primary or secondary alcohols.

Materials and Reagents
ReagentGradeSupplierNotes
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid[7]≥97%Major Chemical VendorStarting material.
Ethanol (EtOH), AnhydrousACS Reagent GradeMajor Chemical VendorUse a large excess; acts as solvent & reactant.
Sulfuric Acid (H₂SO₄), ConcentratedACS Reagent GradeMajor Chemical VendorCatalyst. Handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepare in-houseFor neutralization.
Ethyl Acetate (EtOAc)HPLC GradeMajor Chemical VendorFor extraction.
Brine (Saturated NaCl Solution)N/APrepare in-houseFor washing organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Anhydrous, GranularMajor Chemical VendorDrying agent.
Silica Gel60 Å, 230-400 meshMajor Chemical VendorFor column chromatography.
HexanesHPLC GradeMajor Chemical VendorEluent for chromatography.
Step-by-Step Procedure

Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup (Acid, Alcohol, H₂SO₄) reflux 2. Reflux (Heat to 80°C, 4-6h) setup->reflux monitor 3. Monitor Reaction (TLC) reflux->monitor cool 4. Cool & Quench (Ice Bath, NaHCO₃) monitor->cool extract 5. Solvent Extraction (EtOAc) cool->extract wash 6. Wash & Dry (Brine, Na₂SO₄) extract->wash purify 7. Purification (Column Chromatography) wash->purify analyze 8. Characterization (NMR, IR, MS) purify->analyze

Caption: A streamlined view of the experimental process from setup to analysis.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (e.g., 1.0 g, 4.92 mmol).

    • Add 50 mL of anhydrous ethanol. Stir the mixture to dissolve the carboxylic acid.

    • Carefully and slowly, add concentrated sulfuric acid (0.2 mL, ~0.36 mmol) dropwise to the stirring solution. Causality: The acid catalyst is essential to protonate the carbonyl group, thereby activating the carboxylic acid for nucleophilic attack by the weakly nucleophilic alcohol.[4][5]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress should be monitored periodically.

  • Monitoring the Reaction (Quality Control):

    • Monitor the reaction by Thin Layer Chromatography (TLC) every hour after the first 2 hours.

    • TLC System: Use a mobile phase of 30% ethyl acetate in hexanes.

    • Visualization: UV light (254 nm).

    • Observation: The starting material (carboxylic acid) is more polar and will have a lower Rf value than the product (ester). The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Work-up and Neutralization:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath.

    • Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will cause vigorous gas (CO₂) evolution. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers. Rationale: The synthesized ester is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous medium, allowing for its efficient separation.

  • Washing and Drying:

    • Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[8]

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate as a solid or oil.

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol includes checkpoints for validation and a guide for troubleshooting common issues.

Expected Results & Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. The following table provides expected (hypothetical) data for validation.

AnalysisExpected Outcome
Yield 75-90%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.5-8.0 (m, 5H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 2.7 (s, 3H, triazole-CH₃), 1.4 (t, 3H, -OCH₂CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃) δ ~162 (C=O), 140-145 (triazole carbons), 125-135 (aromatic carbons), 61 (-OCH₂), 14 (-CH₃ of ethyl), 11 (triazole-CH₃) ppm.
FT-IR (ATR) ~1720 cm⁻¹ (C=O stretch, strong), ~2980 cm⁻¹ (C-H stretch), ~1590 cm⁻¹ (C=C stretch). Absence of broad O-H stretch from carboxylic acid (~3000-3300 cm⁻¹).
Mass Spec (ESI+) Calculated m/z for C₁₂H₁₃N₃O₂ [M+H]⁺.
Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive catalyst (old H₂SO₄).2. Insufficient heating.3. Water in reagents.1. Use fresh, concentrated H₂SO₄.2. Ensure the reaction mixture is properly refluxing.3. Use anhydrous alcohol and dry glassware.
Incomplete Reaction 1. Insufficient reaction time.2. Equilibrium not sufficiently shifted.1. Extend the reflux time and continue monitoring by TLC.2. Use a larger excess of alcohol or consider using a Dean-Stark trap to remove water.[2]
Low Yield after Work-up 1. Incomplete extraction.2. Product loss during neutralization.1. Perform at least three extractions with ethyl acetate.2. Ensure the aqueous layer is basic (pH > 8) before extraction to deprotonate any remaining acid, keeping it aqueous.
Impure Product 1. Inefficient purification.2. Co-elution of impurities.1. Optimize the solvent system for column chromatography using TLC.2. If the product is a solid, consider recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Purification of triazoles.
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters.MDPI, 2021.
  • The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Deriv
  • Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions.Benchchem.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Synthesis of 1,2,3-Triazoles.Organic Chemistry Portal.
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.RSC Publishing, 2017.
  • 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.ChemSynthesis.
  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activ
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry, 2022.
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.RSC Publishing.
  • Fischer–Speier esterific
  • Fischer Esterific
  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.MDPI, 2018.
  • Ester synthesis by esterific
  • Fischer esterific
  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, 97%, Thermo Scientific.Fisher Scientific.
  • Fischer Esterific
  • 5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid.BLDpharm.
  • RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Alkylation Reagents for Ester Synthesis.TCI Chemicals.
  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid.PubMed, 2008.
  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.

Sources

"click chemistry synthesis of 1,2,3-triazole-4-carboxylates"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Power of Click Chemistry in Synthesizing Privileged Scaffolds

The 1,2,3-triazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry, renowned for its exceptional chemical stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole interactions with biological targets.[1] This "privileged scaffold" is present in a multitude of FDA-approved drugs, including the anticonvulsant Rufinamide and the antibiotic Tazobactam.[2][3] Among its derivatives, 1,2,3-triazole-4-carboxylates are particularly valuable as versatile synthetic intermediates, allowing for straightforward elaboration into amides, esters, and other functional groups to explore structure-activity relationships (SAR).[4][5]

The advent of "click chemistry," a concept championed by Nobel laureate K. Barry Sharpless, has fundamentally transformed the synthesis of these vital compounds.[6] The premier click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a near-perfect method for creating 1,4-disubstituted 1,2,3-triazoles.[6][7] It is celebrated for its reliability, high yields, mild aqueous reaction conditions, and exceptional functional group tolerance, making it an indispensable tool for drug discovery and chemical biology.[1][8]

This guide provides an in-depth exploration of the CuAAC mechanism and delivers a robust, field-proven protocol for the synthesis of 1,2,3-triazole-4-carboxylates, designed for immediate application in the research laboratory.

Theoretical Foundation: The CuAAC Catalytic Cycle

The CuAAC reaction is a significant improvement over the traditional Huisgen 1,3-dipolar cycloaddition, which requires harsh thermal conditions and typically results in a mixture of 1,4- and 1,5-regioisomers.[7][9] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and imparts complete regioselectivity, exclusively yielding the 1,4-disubstituted product.[8][10]

The catalytic cycle proceeds through several well-defined steps:

  • Formation of Copper Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.[7]

  • Azide Coordination & Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a cyclization event that forms a six-membered copper-containing metallacycle.[8][]

  • Protonation & Product Release: The resulting triazolyl-copper intermediate is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[7][]

A critical aspect of the reaction's practicality is the generation of the active Cu(I) catalyst. While Cu(I) salts like CuI can be used directly, they are prone to oxidation. A more common and robust approach is the in situ reduction of a stable and inexpensive Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[8][10] The ascorbate not only generates the Cu(I) species but also scavenges oxygen, preventing the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[10]

CuAAC_Mechanism Figure 1: Catalytic Cycle of the CuAAC Reaction CuI Cu(I) Catalyst Cu_Acetylide R'-C≡C-Cu(I) CuI->Cu_Acetylide Coordination Alkyne R'-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle Azide R-N₃ (Organic Azide) Azide->Metallacycle Coordination & Cyclization Triazolide Triazolyl-Copper Intermediate Metallacycle->Triazolide Rearrangement Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonation Product->CuI Catalyst Regeneration Proton H⁺ Proton->Product

Caption: Figure 1: Catalytic Cycle of the CuAAC Reaction

Experimental Design: A General Workflow

The synthesis of 1,2,3-triazole-4-carboxylates via CuAAC is remarkably straightforward. The general workflow involves combining the azide and alkyne starting materials in a suitable solvent, followed by the addition of the copper catalyst system. The reaction typically proceeds smoothly at room temperature and can be monitored easily by thin-layer chromatography (TLC).

Workflow Figure 2: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Isolation & Purification A Dissolve Azide & Alkyne Ester in Solvent (e.g., t-BuOH/H₂O) C Add Catalyst to Reaction & Stir at Room Temp A->C B Prepare Catalyst Solution (CuSO₄ + Na Ascorbate in H₂O) B->C D Monitor by TLC C->D E Aqueous Work-up (Quench, Extract with Organic Solvent) D->E Reaction Complete F Purify Product (Column Chromatography or Recrystallization) E->F

Caption: Figure 2: General Experimental Workflow

Protocol: Synthesis of Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

This protocol details the synthesis of a representative 1,2,3-triazole-4-carboxylate using commercially available starting materials.

Materials & Reagents:

  • 1-Azido-4-methoxybenzene (FW: 149.15 g/mol )

  • Ethyl propiolate (FW: 98.10 g/mol )

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (FW: 249.68 g/mol )

  • Sodium L-ascorbate (FW: 198.11 g/mol )

  • tert-Butanol (t-BuOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-azido-4-methoxybenzene (1.49 g, 10.0 mmol, 1.0 equiv) in a solvent mixture of t-BuOH (20 mL) and water (20 mL).

    Scientist's Note: A 1:1 mixture of t-BuOH and water is an excellent solvent system as it readily dissolves the organic starting materials while also being compatible with the inorganic catalyst salts.

  • Addition of Alkyne: To the stirring solution, add ethyl propiolate (1.08 g, 1.1 mL, 11.0 mmol, 1.1 equiv) via syringe.

    Scientist's Note: A slight excess (1.1 equiv) of the alkyne is used to ensure the complete consumption of the azide starting material, which can sometimes be more challenging to remove during purification.

  • Catalyst Preparation & Addition: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.050 g, 0.2 mmol, 0.02 equiv) and sodium ascorbate (0.158 g, 0.8 mmol, 0.08 equiv) in water (5 mL). Add this freshly prepared solution to the main reaction flask. The solution will typically turn a heterogeneous yellow-green color.

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    Scientist's Note: Sodium ascorbate is used in excess relative to the copper salt to ensure a sufficient concentration of the active Cu(I) species is maintained throughout the reaction and to prevent oxidative side reactions.[10] The catalyst loading is kept low (2 mol%) as the reaction is highly efficient.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) by spotting the reaction mixture against the azide starting material. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting azide spot.

  • Work-up and Extraction: Once the reaction is complete, add saturated aqueous NH₄Cl (20 mL) to the flask and stir for 5 minutes.

    Scientist's Note: Quenching with an ammonium salt helps to chelate and remove the copper catalyst from the organic phase.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 4:1) to afford the pure product as a white solid. Alternatively, if the crude product is of high purity, recrystallization (e.g., from ethanol/water) can be employed.

Data Summary: Substrate Scope and Conditions

The CuAAC reaction is highly versatile. The following table provides representative examples of conditions used for the synthesis of various 1,2,3-triazole-4-carboxylates, demonstrating the broad applicability of the method.

Azide SubstrateAlkyne SubstrateCatalyst System (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Phenyl azidePropiolic acidCuI (5)DMSO8012~85%[12]
Benzyl azideEthyl propiolateCuSO₄ (1) / NaAsc (5)t-BuOH/H₂O (1:1)RT2>95%[9]
4-Nitrophenyl azidePropiolic acidCuI (5)DMSO8012~92%[12]
3-(4-azidophenyl)acrylic acidEthyl propiolateCuI (10) / NaAsc (20)CH₃CN/H₂O (9:1)RT290%[9]
Phenyl azidePhenylpropiolic acidCu/C (heterogeneous)DCM100 (flow)<192%[13]

Note: "NaAsc" refers to Sodium Ascorbate. "RT" refers to Room Temperature. Yields are approximate and based on reported values.

Applications in Drug Development

The 1,2,3-triazole-4-carboxylate scaffold is a launchpad for creating diverse molecular libraries for drug discovery. The carboxylate handle is readily functionalized, most commonly through amide coupling, to produce 1,2,3-triazole-4-carboxamides. This class of compounds has demonstrated potent and varied biological activities, including significant potential as anticancer agents by targeting pathways like EGFR and CDK4.[4][5] The structural rigidity and hydrogen bonding capability of the triazole-carboxamide unit make it an excellent pharmacophore for interacting with enzyme active sites.[4][5]

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is the definitive method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole-4-carboxylates. Its operational simplicity, mild conditions, high yields, and broad substrate scope make it a highly reliable and indispensable reaction for medicinal chemists and researchers. The protocol and insights provided herein offer a validated, trustworthy framework for leveraging this powerful click reaction to accelerate research and development in the synthesis of complex, biologically active molecules.

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]

  • The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. OUCI. [Link]

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]

  • 1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. University of Southampton ePrints. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. MDPI. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]

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Application Notes and Protocols for the Utilization of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities and its facility of synthesis, particularly through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This document provides detailed application notes and experimental protocols for the use of a key derivative, methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate , as a versatile building block in drug discovery. We will explore its synthesis, potential as a core structure for generating compound libraries, and protocols for evaluating the biological activity of its derivatives, with a focus on anticancer applications. The methodologies provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.

Introduction: The Significance of the 1,2,3-Triazole Moiety in Drug Discovery

The five-membered, nitrogen-rich 1,2,3-triazole ring is considered a "privileged" scaffold in medicinal chemistry. Its unique electronic properties, including hydrogen bonding capability, dipole moment, and metabolic stability, allow for favorable interactions with a wide array of biological targets.[1] Consequently, 1,2,3-triazole derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]

The specific compound, This compound , serves as an excellent starting point for the exploration of this chemical space. The ester functionality at the 4-position provides a convenient handle for derivatization, allowing for the synthesis of diverse libraries of amides, hydrazides, and other analogs. The presence of the methyl group at the 5-position and the phenyl group at the 2-position of the triazole ring can influence the molecule's steric and electronic properties, which in turn can be fine-tuned to optimize biological activity and selectivity.

Synthesis of the Core Scaffold: this compound

While a direct, one-step synthesis for the title methyl ester is not prominently described, a reliable synthesis of the corresponding carboxylic acid is well-documented.[3] The methyl ester can then be readily obtained through standard esterification procedures.

Protocol 2.1: Synthesis of 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid[3]

This protocol describes the synthesis of the carboxylic acid precursor.

Materials:

  • Phenyl azide

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • Following the addition, add phenyl azide (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The crude 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Protocol 2.2: Esterification to this compound

Materials:

  • 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Suspend the synthesized carboxylic acid (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Application in Anticancer Drug Discovery: A Scaffold for Library Synthesis

The methyl ester of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is an ideal starting point for generating a library of potential anticancer agents. The ester can be readily converted into a variety of amides, which have shown promising cytotoxic activity in other 1,2,3-triazole series.[4]

Workflow for Anticancer Drug Discovery

DrugDiscoveryWorkflow A Synthesis of Core Scaffold (Methyl 5-methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylate) B Amide Library Synthesis (Protocol 3.1) A->B Derivatization C In Vitro Cytotoxicity Screening (MTT Assay - Protocol 4.1) B->C Biological Evaluation D Hit Identification (Compounds with IC50 < 10 µM) C->D Data Analysis E Mechanism of Action Studies (Cell Cycle Analysis - Protocol 4.2) D->E Further Characterization F Lead Optimization (SAR Studies) E->F Informed Design

Caption: Drug discovery workflow using the triazole scaffold.

Protocol 3.1: Synthesis of 1,2,3-Triazole-4-carboxamide Derivatives

This protocol details the conversion of the methyl ester to a library of amide derivatives.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Toluene or another suitable high-boiling solvent

  • Microwave reactor (optional, for accelerated synthesis)[5]

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, dissolve the methyl ester (1.0 equivalent) in toluene.

  • Add the desired amine (1.1-1.5 equivalents).

  • Conventional Heating: Reflux the mixture for 12-24 hours, monitoring by TLC.

  • Microwave-Assisted Synthesis: Heat the reaction mixture in a microwave reactor at 130-150°C for 30-60 minutes.[5]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amide derivative by recrystallization or column chromatography.

  • Characterize the final products by NMR, IR, and mass spectrometry.

In Vitro Biological Evaluation Protocols

Once a library of derivatives has been synthesized, their biological activity can be assessed using a variety of in vitro assays. The following protocols are standard methods for evaluating the anticancer potential of new chemical entities.

Protocol 4.1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized triazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include untreated cells (negative control) and vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Table 1: Example Data Presentation for MTT Assay Results

Compound IDCancer Cell LineIC50 (µM)
Trizole-Amide-1MCF-78.5
Trizole-Amide-2MCF-715.2
Trizole-Amide-1A54912.1
Trizole-Amide-2A54925.7
DoxorubicinMCF-70.9
DoxorubicinA5491.2
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest at a particular phase (G0/G1, S, or G2/M).[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized triazole derivatives

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

CellCycleAnalysis A Treat Cells with Triazole Derivative B Harvest and Fix Cells (70% Ethanol) A->B C Stain with Propidium Iodide (with RNase A) B->C D Acquire Data on Flow Cytometer C->D E Analyze DNA Content Histograms D->E F Quantify Cell Population in G0/G1, S, and G2/M Phases E->F

Caption: Workflow for cell cycle analysis.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization at the 4-position make it an ideal starting point for generating diverse chemical libraries. The protocols outlined in this document provide a comprehensive framework for the synthesis of derivatives and their subsequent evaluation as potential anticancer agents. Further studies could explore the synthesis of other classes of derivatives, such as hydrazides and heterocyclic-fused analogs, and investigate their activity against a broader range of biological targets. Structure-activity relationship (SAR) studies on the synthesized libraries will be crucial for the rational design and optimization of lead compounds with improved potency and selectivity.

References

  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572–1581.
  • El-fakih, A., Al-fahemi, J., & Al-Ghamdi, A. (2021).
  • Kaur, R., Ranjan Dwivedi, A., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465–489.
  • Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 1(1), e12039.
  • MTT Assay Protocol. (n.d.). Retrieved from [Link]

  • Murray, J., Young, O. E., Renshaw, L., White, S., Williams, L., & Evans, D. B. (2009). A randomised study of the effects of letrozole and anastrozole on oestrogen receptor positive breast cancers in postmenopausal women.
  • Patel, D., & Patel, N. (2012). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. International Journal of Pharmaceutical Sciences and Research, 3(11), 4353-4359.
  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(2), 135-143.
  • Smolewski, P., & Darzynkiewicz, Z. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3594.
  • Van Den Boogaard, W. M. C., Komninos, D. S. J., & Vermeij, W. P. (2022). Chemotherapy Side-Effects: Not All DNA Damage Is Equal. Cancers, 14(3), 627.
  • Verma, A., Joshi, S., & Singh, D. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 65(2), 226-238.
  • Wang, Y., et al. (2016). Synthesis and biological evaluation of novel 1,2,3-triazole-containing hybrids as potential antitumor agents. Molecules, 21(1), 108.
  • Zhang, H., et al. (2017).
  • Jaisankar, K. R., et al. (2015). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. Tetrahedron Letters, 56(36), 5129-5132.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 163-172.
  • Zhang, Y., et al. (2009). A simple method for the synthesis of 1,4-disubstituted-1,2,3-triazole from ethyl propionate. Chinese Chemical Letters, 20(11), 1283-1286.
  • Li, Y., et al. (2013). A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures. Tetrahedron Letters, 54(28), 3699-3702.
  • Shin Kamijo, et al. (2003). Palladium/Copper-Catalyzed Three-Component Cycloaddition of Alkynes, Allyl Methyl Carbonate, and Trimethylsilyl Azide: A Novel Synthesis of 2-Allyl-Substituted 1,2,3-Triazoles. Organic Letters, 5(15), 2647-2649.
  • Chen, J., et al. (2014). Nonmetal-Mediated Three-Component Reaction of Anilines, Aromatic Ketones, and 4-Methylbenzenesulfonohydrazide for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 79(12), 5720-5727.
  • Li, X., et al. (2015). Copper-Catalyzed [3 + 2] Cycloaddition of Secondary Amines and Diazo Compounds: An Efficient Synthesis of N1-Substituted 1,2,3-Triazoles. Organic Letters, 17(21), 5344-5347.
  • Wang, X., et al. (2016). Copper-Catalyzed Three-Component Reaction of Alkynes, Alkyl Azides, and Thiosulfonates or Selenesulfonic Esters: A Facile Access to N-Alkyl-5-sulfur/selenium-1,2,3-triazoles. Organic Letters, 18(15), 3822-3825.
  • Virant, M., & Kosmrlj, J. (2019). An Efficient Synthesis of 1,3,4-Trisubstituted-1,2,3-Triazoles from Alkynes, Azides, and Aryl Iodonium Salts. The Journal of Organic Chemistry, 84(16), 10329-10337.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 163-172.

Sources

Application Notes & Protocols: Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its exceptional metabolic stability and its capacity to act as a bioisostere for the amide bond.[1] This five-membered heterocyclic scaffold is not found in natural products but has been successfully integrated into numerous commercialized drugs.[1] Its unique electronic properties, including a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor, allow it to engage in favorable interactions with biological targets.[2][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient.[3][4]

However, the synthesis of other regioisomers, such as the 2,4,5-trisubstituted 2H-1,2,3-triazole, requires alternative and equally robust synthetic strategies. This guide focuses on a particularly valuable building block: methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate . The strategic placement of a methyl group, a phenyl group, and a reactive methyl ester on the triazole core provides a stable, yet highly versatile, scaffold. This document provides detailed protocols for its synthesis and subsequent derivatization, empowering researchers in drug discovery and chemical biology to leverage its potential in the construction of complex, high-value molecules.

Chapter 1: Synthesis and Characterization of the Core Building Block

The synthesis of the target 2,4,5-trisubstituted 1,2,3-triazole is efficiently achieved through a base-catalyzed cycloaddition reaction between an aryl azide and a β-ketoester. This method offers excellent regiocontrol, favoring the formation of the 2H-triazole isomer, in contrast to the 1H-isomers typically generated via CuAAC reactions with terminal alkynes.

Protocol 1.1: Synthesis of this compound

Principle: This protocol describes the reaction of phenyl azide with methyl acetoacetate. The reaction proceeds via a base-catalyzed condensation and subsequent cyclization, where the enolate of the β-ketoester attacks the terminal nitrogen of the azide. This approach is a reliable method for accessing the 2,5-disubstituted triazole scaffold.

A Phenyl Azide D Reaction Mixture @ RT A->D B Methyl Acetoacetate B->D C Base (e.g., NaOEt) in Ethanol C->D Catalyst E Acidic Work-up & Extraction D->E 1. Stir 12-24h F Purification (Crystallization/Chromatography) E->F G Product: this compound F->G

Caption: Synthesis workflow for the target triazole building block.

Reagents and Materials:

  • Phenyl azide

  • Methyl acetoacetate

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.2 eq.) to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Addition of Reagents: Cool the sodium ethoxide solution to 0 °C using an ice bath. To this solution, add methyl acetoacetate (1.0 eq.) dropwise while stirring. After 15 minutes, add phenyl azide (1.0 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl until the pH is ~6-7. Reduce the volume of the solvent under reduced pressure.

  • Extraction: Add 100 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Scientist's Notes:

  • Causality: The use of a strong base like sodium ethoxide is critical for deprotonating the active methylene group of methyl acetoacetate, forming the nucleophilic enolate required for the initial attack on the azide.

  • Safety: Phenyl azide is potentially explosive and should be handled with care, avoiding heat, shock, and friction. It is best to use it in solution and avoid distillation.

  • Trustworthiness: The purity of the final product should be confirmed by NMR spectroscopy and its melting point compared to literature values. A single, sharp peak in the HPLC chromatogram is a good indicator of high purity.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
Appearance White to off-white solid
Melting Point ~105-108 °C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ ~7.5 (m, 5H, Ar-H), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~163 (C=O), 148, 138, 136, 129, 128, 121, 61 (OCH₃), 12 (CH₃)
IR (KBr, cm⁻¹) ~1720 (C=O stretch), 1595, 1490 (Ar C=C), 1250 (C-O stretch)

Chapter 2: Key Synthetic Transformations and Protocols

The true power of this compound lies in the selective reactivity of its ester functional group. This allows for its conversion into other key intermediates, such as carboxylic acids, amides, and alcohols, dramatically expanding its utility.

Synthetic Utility Workflow

cluster_0 Core Building Block A Methyl 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate B Protocol 2.1: Saponification (Base Hydrolysis, e.g., NaOH) A->B F Protocol 2.3: Reduction (Reducing Agent, e.g., LiAlH₄) A->F C Product: 5-Methyl-2-phenyl-2H-1,2,3-triazole- 4-carboxylic Acid B->C D Protocol 2.2: Amide Coupling (Amine, Coupling Reagent) C->D Key Intermediate E Product Library: N-Substituted Amides D->E G Product: [5-Methyl-2-phenyl-2H-1,2,3-triazol- 4-yl]methanol F->G

Caption: Diversification pathways from the core triazole building block.

Protocol 2.1: Saponification to Carboxylic Acid

Principle: Basic hydrolysis (saponification) of the methyl ester provides the corresponding carboxylate salt, which upon acidic work-up yields the free carboxylic acid. This acid is a crucial intermediate for amide coupling and other transformations.

Reagents and Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (2 M)

  • Ethyl acetate

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting triazole ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio) or methanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of NaOH (2.0-3.0 eq.) to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction to 0 °C and acidify with 2 M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization if necessary.

Scientist's Notes:

  • Expertise: LiOH is often preferred over NaOH in THF/water systems as it has better solubility and can lead to cleaner reactions with less risk of side reactions like transesterification if residual alcohol is present.

  • Trustworthiness: The successful conversion can be easily verified by IR spectroscopy (disappearance of the ester C=O at ~1720 cm⁻¹ and appearance of a broad O-H stretch from 2500-3300 cm⁻¹ and the acid C=O at ~1680-1700 cm⁻¹).

Protocol 2.2: Amide Library Synthesis via Coupling

Principle: The carboxylic acid is activated using a peptide coupling reagent, which converts the hydroxyl group into a better leaving group. This activated intermediate then readily reacts with a primary or secondary amine to form the stable amide bond.[5] This is one of the most common reactions in medicinal chemistry for generating molecular diversity.[6]

Reagents and Materials:

  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

  • Desired primary or secondary amine (R-NH₂)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step forms the highly reactive OAt-active ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), followed by saturated sodium bicarbonate, and finally brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify the crude product by flash column chromatography to yield the desired amide.

Scientist's Notes:

  • Causality: HATU is a highly efficient coupling reagent that minimizes racemization in chiral substrates and works well for even hindered amines and acids.[7] The base (DIPEA) is essential to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid.

  • Experience: The order of addition is crucial. Pre-activating the acid before adding the amine often leads to higher yields and fewer side products.

References

  • Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. PubMed, 2017-08-18.
  • Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications | Building Blocks | Blog. Life Chemicals, 2020-06-02.
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers, 2022-09-26.
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC, NIH, 2022-10-10.
  • Building blocks used for the synthesis of triazole oligomers, where....
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Deriv
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, 2008-06-23.
  • Amide Synthesis. Fisher Scientific.
  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed, 2024-05-14.
  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters.

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Application Notes and Protocols for the Derivatization of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its stability, synthetic accessibility, and ability to engage in hydrogen bonding and dipole-dipole interactions.[1] The title compound, methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, serves as a key intermediate for the synthesis of a diverse range of bioactive molecules. The derivatization of its carboxylate group opens up a vast chemical space for the development of novel therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1] This guide provides detailed protocols and scientific rationale for the key transformations of this versatile building block.

Core Derivatization Strategies

The methyl ester functionality of this compound is a versatile handle for a variety of chemical modifications. The primary derivatization strategies include:

  • Amide Bond Formation: Conversion of the ester to a wide array of amides, which are crucial functional groups in many pharmaceuticals due to their ability to mimic peptide bonds.[2]

  • Hydrolysis to Carboxylic Acid: Generation of the parent carboxylic acid, a key intermediate for further modifications, including the formation of more complex amides and esters.

  • Reduction to Primary Alcohol: Transformation of the ester to the corresponding primary alcohol, which can be further functionalized.

This document will provide detailed, step-by-step protocols for each of these core derivatization pathways.

I. Amide Bond Formation: Crafting Bioactive Amides

The synthesis of amides from the title compound can be achieved through two primary routes: direct aminolysis of the methyl ester or via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

Method 1: Direct Aminolysis of the Methyl Ester

Direct reaction of the methyl ester with a primary or secondary amine is a straightforward approach, often facilitated by heat or microwave irradiation to drive the reaction to completion. This method is particularly useful for simple, unhindered amines.

Scientific Rationale: This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The departure of the methoxide leaving group yields the more stable amide. The use of microwave irradiation can dramatically reduce reaction times by efficiently heating the polar reactants and solvent.

Experimental Protocol: Microwave-Assisted Aminolysis

  • Reaction Setup: In a 10 mL microwave vial, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable high-boiling solvent such as toluene or dioxane (3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 130-150 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Parameter Value Rationale
Amine Stoichiometry 1.2-2.0 eqTo drive the equilibrium towards product formation.
Solvent Toluene, DioxaneHigh-boiling point suitable for microwave heating.
Temperature 130-150 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Time 30-60 minTypically sufficient for completion under microwave conditions.

DOT Diagram: Microwave-Assisted Aminolysis Workflow

G start Combine Ester, Amine, and Solvent in Microwave Vial mw Microwave Irradiation (130-150 °C, 30-60 min) start->mw monitor Monitor by TLC/LC-MS mw->monitor workup Cool and Concentrate monitor->workup purify Column Chromatography workup->purify product Isolated Amide Product purify->product

Caption: Workflow for microwave-assisted amide synthesis.

Method 2: Two-Step Amide Formation via the Carboxylic Acid

For more complex or less reactive amines, a more reliable method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction using a coupling agent.

II. Hydrolysis to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

The conversion of the methyl ester to the carboxylic acid is a fundamental step for many subsequent derivatizations. This is typically achieved through base-catalyzed hydrolysis (saponification).

Scientific Rationale: Saponification involves the nucleophilic attack of a hydroxide ion on the ester carbonyl. The resulting tetrahedral intermediate collapses to form the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. This process is essentially irreversible as the carboxylate is deprotonated under basic conditions, preventing the reverse reaction.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1 M HCl).

  • Isolation: The carboxylic acid product will often precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Parameter Value Rationale
Base LiOH, NaOHStrong bases to effectively catalyze the hydrolysis.
Solvent Methanol/WaterTo ensure solubility of both the ester and the hydroxide salt.
Temperature Room Temperature to 50 °CMild conditions to prevent potential side reactions.
Acidification 1 M HClTo protonate the carboxylate and precipitate the carboxylic acid.

Amide Coupling of the Carboxylic Acid

With the carboxylic acid in hand, a wide variety of amides can be synthesized using standard peptide coupling reagents.

Scientific Rationale: Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Reaction Setup: Dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

DOT Diagram: Two-Step Amide Synthesis Workflow

G start Methyl Ester hydrolysis Hydrolysis (NaOH, MeOH/H2O) start->hydrolysis acid Carboxylic Acid hydrolysis->acid coupling Amide Coupling (Amine, EDC, HOBt) acid->coupling product Amide Product coupling->product

Caption: Workflow for two-step amide synthesis.

III. Reduction to (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

The reduction of the methyl ester to the corresponding primary alcohol provides another avenue for derivatization, allowing for subsequent reactions such as etherification or oxidation to the aldehyde.

Scientific Rationale: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters.[3][4] The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride agent to the primary alcohol.[5] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters unless used in large excess or at elevated temperatures.[1][4]

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Ester Addition: Cool the suspension to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude alcohol by column chromatography on silica gel.

Parameter Value Rationale
Reducing Agent LiAlH₄A powerful hydride donor capable of reducing esters.
Solvent Anhydrous THFAnhydrous conditions are crucial as LiAlH₄ reacts violently with water.
Temperature 0 °C to Room TemperatureInitial cooling to control the exothermic reaction.
Quenching Fieser Workup (H₂O, NaOH(aq), H₂O)A standard and safe procedure to neutralize excess LiAlH₄ and precipitate aluminum salts.

DOT Diagram: Ester Reduction Workflow

G start Methyl Ester in Anhydrous THF reduction Add to LiAlH4 suspension (0 °C to RT) start->reduction monitor Monitor by TLC reduction->monitor quench Fieser Workup (H2O, NaOH(aq), H2O) monitor->quench filter Filter Aluminum Salts quench->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Primary Alcohol Product purify->product

Caption: Workflow for the reduction of the methyl ester to a primary alcohol.

Characterization Data

This compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Molecular Weight: 217.23 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05-8.02 (m, 2H), 7.50-7.46 (m, 2H), 7.42-7.38 (m, 1H), 3.95 (s, 3H), 2.70 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 145.0, 138.2, 136.5, 129.5, 128.9, 119.8, 52.0, 10.5.

(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

  • Appearance: Solid.

  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.22 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.01-7.98 (m, 2H), 7.48-7.44 (m, 2H), 7.38-7.34 (m, 1H), 4.80 (s, 2H), 2.60 (s, 3H).

Conclusion

The derivatization of the carboxylate group in this compound provides access to a rich variety of functionalized molecules with significant potential in drug discovery and development. The protocols outlined in this guide offer robust and reproducible methods for the synthesis of key amide, carboxylic acid, and alcohol derivatives, enabling researchers to explore the vast chemical space around this important heterocyclic scaffold.

References

  • D. D. V. D. Santos, F. A. S. Boechat, and N. R. de L. Martins, "1,2,3-Triazoles as Leads in Medicinal Chemistry: A Recent Overview," Molecules, vol. 24, no. 17, p. 3075, Aug. 2019. [Link]

  • "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism," Chemistry Steps. [Link]

  • C. R. Butler, J. Bendesky, and A. M. Schoffstall, "Regioselective Reduction of 1H-1,2,3-Triazole Diesters," Molecules, vol. 26, no. 18, p. 5589, Sep. 2021. [Link]

  • "Reduction of Carboxylic Acids and Esters," Chemistry LibreTexts. [Link]

  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives," Master Organic Chemistry. [Link]

  • "19.3: Reductions using NaBH4, LiAlH4," Chemistry LibreTexts. [Link]

  • "Synthesis of carboxylic acids by hydrolysis or deprotection," Organic Chemistry Portal. [Link]

  • K. R. Jaisankar et al., "Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions," Tetrahedron Letters, vol. 54, no. 38, pp. 5219-5222, Sep. 2013. [Link]

  • S. G. O. Johansson et al., "1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity," International Journal of Molecular Sciences, vol. 22, no. 4, p. 1653, Feb. 2021. [Link]

  • E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, vol. 38, no. 2, pp. 606-631, 2009. [Link]

Sources

"protocol for the synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives. The 1,2,3-triazole core is a highly valued scaffold in medicinal chemistry, acting as a key pharmacophore in numerous therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a step-by-step methodology grounded in established chemical principles. The synthesis proceeds via a base-catalyzed 1,3-dipolar cycloaddition reaction between a substituted phenyl azide and a β-ketoester, followed by saponification to yield the target carboxylic acid. This document provides detailed procedural steps, causality behind experimental choices, in-process validation checkpoints, and comprehensive characterization techniques to ensure reproducibility and high purity of the final compounds.

Introduction and Scientific Background

The 1,2,3-triazole heterocycle is a cornerstone in modern drug discovery.[2] Its unique electronic properties, metabolic stability, and capacity to mimic a peptide bond make it a privileged structure in the design of bioactive molecules.[3] Derivatives of 1,2,3-triazole are found in a wide array of pharmaceuticals, including antifungal, anticancer, and anticonvulsant agents.[1][2][4]

The specific scaffold, 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, has garnered significant interest as a promising framework for developing enzyme inhibitors. For instance, analogues of this structure have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[5] The carboxylic acid moiety provides a crucial handle for further functionalization or for direct interaction with biological targets.

The primary synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[6][7] While the copper-catalyzed version of this "click chemistry" reaction is famous for its efficiency and regioselectivity in producing 1,4-disubstituted triazoles, the synthesis of other isomers, such as the 2,5-disubstituted pattern detailed here, requires alternative strategies.[6][8] This protocol utilizes a well-established, base-catalyzed reaction of phenyl azides with active methylene compounds like ethyl acetoacetate, which reliably yields the desired 2,5-disubstituted triazole core.[9]

Overall Synthetic Strategy

The synthesis is a two-step process starting from a commercially available or readily synthesized phenyl azide and ethyl acetoacetate.

  • Step 1: Cycloaddition. A base-catalyzed cycloaddition reaction between the phenyl azide and ethyl acetoacetate forms the corresponding ethyl ester of the triazole carboxylic acid.

  • Step 2: Saponification. The resulting ethyl ester is hydrolyzed under basic conditions to yield the final 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid product.

The general reaction scheme is depicted below.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Products PhenylAzide Phenyl Azide Cycloaddition Step 1: Base-Catalyzed Cycloaddition PhenylAzide->Cycloaddition EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Cycloaddition EsterIntermediate Ethyl 2-phenyl-5-methyl-2H- 1,2,3-triazole-4-carboxylate Cycloaddition->EsterIntermediate Forms ester Saponification Step 2: Saponification (Hydrolysis) FinalProduct 2-phenyl-5-methyl-2H- 1,2,3-triazole-4-carboxylic acid Saponification->FinalProduct EsterIntermediate->Saponification Hydrolyzed

Caption: General two-step synthesis pathway.

Detailed Experimental Protocol

This protocol describes the synthesis of the parent compound, 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid. The procedure can be adapted for substituted phenyl azides to generate a library of derivatives.

Materials and Reagents
ReagentFormulaMW ( g/mol )Notes
Phenyl AzideC₆H₅N₃119.12Caution: Potentially explosive. Handle with care.
Ethyl AcetoacetateC₆H₁₀O₃130.14Reagent grade
Sodium EthoxideC₂H₅ONa68.05Use as a 21% solution in ethanol or prepare fresh.
Ethanol (Absolute)C₂H₅OH46.07Anhydrous, for reaction solvent.
Diethyl Ether(C₂H₅)₂O74.12For extraction/washing.
Hydrochloric AcidHCl36.46Concentrated (37%) and 2M solution.
Sodium HydroxideNaOH40.00For hydrolysis and work-up.
Ethyl AcetateC₄H₈O₂88.11For TLC and extraction.
HexaneC₆H₁₄86.18For TLC.
Step 1: Synthesis of Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

Causality: The reaction is initiated by the deprotonation of the active methylene group in ethyl acetoacetate by a strong base (sodium ethoxide), generating a nucleophilic enolate. This enolate then attacks the terminal nitrogen of the phenyl azide, initiating the cyclization cascade that, after rearrangement and loss of an ethoxy group, forms the stable aromatic triazole ring.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of absolute ethanol.

  • Base Addition: Carefully add sodium ethoxide (e.g., 1.2 equivalents relative to the limiting reagent) to the ethanol and stir until fully dissolved. If preparing in situ from sodium metal, add clean sodium pieces incrementally to the ethanol under an inert atmosphere.

  • Reactant Addition: Cool the solution to 0 °C using an ice bath. Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 15 minutes.

  • Azide Addition: Add phenyl azide (1.1 eq) dropwise to the reaction mixture. Caution: Phenyl azide is energetic; perform this step behind a blast shield.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting azide spot indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution to pH ~5-6 using 2M HCl. A precipitate or oil may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude ester. The product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to give a white solid.

Step 2: Hydrolysis to 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Causality: Saponification is a classic base-mediated hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

  • Setup: In a 100 mL round-bottom flask, dissolve the crude or purified ester from Step 1 in 30 mL of ethanol.

  • Base Addition: Add a solution of sodium hydroxide (2.5 eq) in 10 mL of water to the flask.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should become a clear, homogeneous solution.

  • Monitoring: Monitor the hydrolysis by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting ester spot.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Purification: Dry the solid product in a vacuum oven at 50-60 °C. If necessary, the product can be further purified by recrystallization from hot ethanol or an ethanol/water mixture.

cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis s1_setup 1. Prepare NaOEt in EtOH s1_add_keto 2. Add Ethyl Acetoacetate at 0°C s1_setup->s1_add_keto s1_add_azide 3. Add Phenyl Azide at 0°C s1_add_keto->s1_add_azide s1_reflux 4. Reflux for 4-6 hours s1_add_azide->s1_reflux s1_workup 5. Quench, Acidify, & Extract s1_reflux->s1_workup s1_purify 6. Purify Ester (Recrystallization) s1_workup->s1_purify s2_setup 7. Dissolve Ester in EtOH/NaOH(aq) s1_purify->s2_setup To Step 2 s2_reflux 8. Reflux for 2-3 hours s2_setup->s2_reflux s2_workup 9. Remove EtOH, Acidify with HCl s2_reflux->s2_workup s2_isolate 10. Filter & Wash Solid Product s2_workup->s2_isolate s2_dry 11. Dry Final Carboxylic Acid s2_isolate->s2_dry

Caption: Detailed experimental workflow diagram.

Trustworthiness: In-Process Controls and Validation

A protocol's trustworthiness is established through its inherent checks and balances. This procedure includes several points for validation to ensure the desired outcome.

In-Process Controls
  • TLC Monitoring: Thin-Layer Chromatography is essential for tracking reaction progress.

    • Step 1 (Cycloaddition): Use a 3:1 Hexane:Ethyl Acetate eluent. The phenyl azide starting material is UV active but may require staining (e.g., with KMnO₄) to visualize. The product ester will be a new, less polar spot. The reaction is complete when the azide spot has disappeared.

    • Step 2 (Hydrolysis): The same eluent can be used. The carboxylic acid product will have a much lower Rƒ value and will likely remain at the baseline, while the starting ester spot disappears.

Final Product Characterization

To confirm the identity and purity of the final 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, the following analytical techniques are required:

  • ¹H NMR Spectroscopy: Expected signals include a singlet for the methyl group (CH ₃) around δ 2.5-2.8 ppm, a multiplet for the phenyl protons (Ar-H ) between δ 7.4-7.8 ppm, and a broad singlet for the carboxylic acid proton (-COOH ) typically above δ 12.0 ppm.

  • ¹³C NMR Spectroscopy: Key signals will confirm the carbon skeleton, including the methyl carbon, the aromatic carbons of the phenyl and triazole rings, and the distinctive carbonyl carbon of the carboxylic acid (δ > 160 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for [M-H]⁻ corresponding to the calculated molecular weight of the product.

  • FT-IR Spectroscopy: Characteristic absorption bands should be observed for the O-H stretch of the carboxylic acid (a broad peak from 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C=N/N=N stretches of the triazole ring.

  • Melting Point: A sharp and uncorrected melting point consistent with literature values indicates high purity.

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low Yield in Step 1 Incomplete reaction.Ensure the use of anhydrous ethanol and a sufficiently strong base. Extend reflux time and monitor by TLC.
Degradation of azide.Avoid excessive heat or prolonged reaction times. Prepare azide fresh if possible.
Incomplete Hydrolysis (Step 2) Insufficient base or reaction time.Increase the equivalents of NaOH to 3.0 and extend the reflux time to 4-5 hours.
Oily Product After Acidification Product is not fully solidifying or is impure.Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, re-extract into ethyl acetate, dry, and attempt recrystallization from a different solvent system (e.g., Toluene).
Product Contaminated with Salts Inadequate washing after filtration.Wash the filter cake extensively with cold deionized water until the filtrate runs neutral.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives. By following the step-by-step procedures and incorporating the recommended in-process controls and characterization methods, researchers can confidently produce these valuable compounds for applications in drug discovery and chemical biology. The methodology is robust and amenable to the creation of diverse analogue libraries by varying the initial substituted phenyl azide.

References

  • Shi, D., et al. (2018). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Frontiers in Chemistry. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers Media S.A. Available at: [Link]

  • Nemallapudi, B. R., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. 1,2,3-Triazole Synthesis. Available at: [Link]

  • Ferreira, V. F., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Borgonovi, M., et al. (2013). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. Available at: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell. Available at: [Link]

  • Verma, N. K., et al. (2019). Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. Current Organic Chemistry. Available at: [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Chemical Society of Pakistan. Available at: [Link]

  • ChemSynthesis. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Obushak, M., et al. (2018). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank. Available at: [Link]

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Application Notes and Protocols for the Use of 1,2,3-Triazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 1,2,3-Triazoles in Antimycotic Research

The landscape of infectious diseases is perpetually challenged by the emergence of drug-resistant pathogens, with fungal infections posing a significant and growing threat to global health. Candida species, in particular, are a major cause of morbidity and mortality, especially in immunocompromised and hospitalized patients.[1][2] The widespread use and occasional limitations of existing antifungal agents, such as the 1,2,4-triazoles (e.g., fluconazole), have necessitated the exploration of novel chemical scaffolds.[2][3] Among these, 1,2,3-triazole derivatives have emerged as a privileged structural motif in the design of new antifungal agents.[1][2] This is largely due to their synthetic accessibility, remarkable stability, and their capacity to act as bioisosteres of the established 1,2,4-triazole core, suggesting a similar mechanism of action.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro and in vivo evaluation of 1,2,3-triazole derivatives as potential antifungal agents. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for azole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), encoded by the ERG11 gene.[3][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and fluidity of the fungal cell membrane.[5][6] By binding to the heme iron atom in the active site of CYP51, azoles prevent the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and the depletion of ergosterol.[3][5] This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[7] It is widely accepted that 1,2,3-triazole derivatives exert their antifungal effects through this same mechanism, acting as potent inhibitors of CYP51.[8]

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10] This reaction is highly regioselective, proceeding under mild conditions with high yields, making it ideal for the generation of diverse compound libraries for antifungal screening.[9][11]

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol outlines a general method for the CuAAC reaction. The specific substrates (azides and alkynes) and reaction conditions may require optimization for individual derivatives.

Materials:

  • Organic azide

  • Terminal alkyne

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide)

  • Stir plate and magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Antifungal Activity

The initial assessment of the antifungal potential of newly synthesized 1,2,3-triazole derivatives is performed in vitro to determine their efficacy against relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][13]

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)

This protocol provides a standardized method for determining the MIC of 1,2,3-triazole derivatives against yeast species, such as Candida albicans.

Materials:

  • Synthesized 1,2,3-triazole derivatives

  • Fungal isolates (e.g., Candida albicans ATCC strains or clinical isolates)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Vortex mixer

  • Sterile distilled water or saline

  • Positive control antifungal (e.g., fluconazole)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the 1,2,3-triazole derivatives and the control antifungal in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium to achieve the desired final concentration range in the microtiter plates.

  • Inoculum Preparation:

    • Culture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast colonies in sterile distilled water or saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation:

    • Add 100 µL of the appropriate antifungal dilution to each well of the 96-well plate.

    • Include a drug-free well (growth control) and a well with medium only (sterility control).

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Growth can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Data Presentation: In Vitro Antifungal Activity of Selected 1,2,3-Triazole Derivatives

The following table summarizes the reported MIC values for representative 1,2,3-triazole derivatives against various fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 4c Candida spp.64 - 256[14]
Compound 4s C. albicans SC53140.53[7]
Compound 4h C. albicans SC5314<1.52[7]
Compound 4j C. albicans SC5314<1.52[7]
Compound 4l C. albicans SC5314<1.52[7]
Compound 4w C. albicans SC5314<1.52[7]
Fluconazole Candida spp.0.5 - >64[14]

Elucidation of the Mechanism of Action

To confirm that the antifungal activity of the 1,2,3-triazole derivatives is due to the inhibition of ergosterol biosynthesis, specific assays can be performed.

Protocol 3: Quantification of Ergosterol Content

This protocol describes a spectrophotometric method to quantify the total ergosterol content in yeast cells treated with the test compounds.[15][16]

Materials:

  • Yeast culture (Candida albicans)

  • 1,2,3-triazole derivative

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile distilled water

  • Spectrophotometer capable of scanning UV wavelengths

  • Heating block or water bath (85°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Inoculate a single colony of C. albicans into a suitable broth medium (e.g., Sabouraud Dextrose Broth) and grow overnight.

    • Inoculate fresh broth with the overnight culture and grow to mid-log phase.

    • Expose the cells to the 1,2,3-triazole derivative at a sub-inhibitory concentration (e.g., 0.5 x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.

  • Cell Harvesting and Saponification:

    • Harvest the cells by centrifugation and wash with sterile distilled water.

    • Resuspend the cell pellet in a known volume of alcoholic KOH.

    • Incubate the mixture at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, add a mixture of sterile distilled water and n-heptane to the saponified sample.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

    • Separate the n-heptane layer.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane layer from 240 to 300 nm.

    • Ergosterol has a characteristic four-peaked absorbance profile. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, can be calculated using specific equations based on the absorbance at 281.5 nm and 230 nm.

  • Data Analysis: Compare the ergosterol content of the treated cells to the untreated control to determine the percentage of ergosterol inhibition.

Protocol 4: Analysis of ERG11 Gene Expression by RT-qPCR

This protocol allows for the quantification of the expression level of the ERG11 gene in response to treatment with 1,2,3-triazole derivatives.[17][18][19]

Materials:

  • Yeast culture (Candida albicans)

  • 1,2,3-triazole derivative

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ERG11 and a reference gene (e.g., ACT1)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Treat the yeast cells with the test compound as described in Protocol 3.

  • RNA Extraction: Extract total RNA from the treated and untreated cells using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions using the qPCR master mix, cDNA template, and primers for ERG11 and the reference gene.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ERG11 and the reference gene in both treated and untreated samples.

    • Calculate the relative expression of ERG11 using the ΔΔCt method, normalizing to the expression of the reference gene.

    • An upregulation of ERG11 expression in response to the compound can be an indicator of the cell's compensatory response to the inhibition of the Erg11p enzyme.

In Vivo Evaluation of Antifungal Efficacy

Promising lead compounds identified through in vitro screening should be further evaluated in a suitable in vivo model to assess their efficacy and toxicity. The Galleria mellonella (greater wax moth) larval model is a well-established and ethically sound alternative to mammalian models for the preliminary in vivo assessment of antifungal agents.[1][20][21][22]

Protocol 5: Galleria mellonella Infection Model

Materials:

  • G. mellonella larvae in their final instar stage

  • Candida albicans

  • 1,2,3-triazole derivative

  • Phosphate-buffered saline (PBS)

  • Hamilton syringe

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. albicans in PBS and adjust the concentration to a lethal dose (previously determined).

  • Infection: Inject a precise volume (e.g., 10 µL) of the fungal suspension into the last left proleg of each larva.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), inject a precise dose of the 1,2,3-triazole derivative (dissolved in a suitable vehicle) into the last right proleg of the larvae. Include control groups (untreated infected, vehicle-treated infected, and uninfected).

  • Monitoring: Incubate the larvae at 37°C and monitor their survival daily for a defined period (e.g., 5-7 days). Larvae are considered dead if they are non-responsive to touch.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival of the treated group to the control groups using statistical analysis (e.g., log-rank test).

Visualizing the Workflow

The following diagrams illustrate the key workflows described in these application notes.

Antifungal_Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of 1,2,3-Triazole Derivatives (Click Chemistry) mic MIC Determination (Broth Microdilution) synthesis->mic Screening moa Mechanism of Action Studies (Ergosterol Quantification, RT-qPCR) mic->moa Hit Confirmation invivo Efficacy & Toxicity Testing (Galleria mellonella model) moa->invivo Lead Optimization Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane CYP51->Ergosterol Demethylation CYP51->Membrane Triazole 1,2,3-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Mechanism of action of 1,2,3-triazole derivatives.

Conclusion and Future Perspectives

The 1,2,3-triazole scaffold represents a highly promising avenue for the development of novel antifungal agents. The synthetic tractability via click chemistry allows for the rapid generation of diverse chemical libraries, and the established protocols for in vitro and in vivo evaluation provide a clear path for identifying and characterizing lead compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the antifungal potency and pharmacokinetic properties of these derivatives. Furthermore, exploring the efficacy of these compounds against a broader range of fungal pathogens, including resistant strains, will be crucial in the fight against invasive fungal infections.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this synthesis.

Introduction to the Synthesis

The primary and most efficient route to this compound is the [3+2] cycloaddition reaction between phenyl azide and methyl 2-butynoate. This reaction, a classic example of a Huisgen 1,3-dipolar cycloaddition, forms the stable 1,2,3-triazole ring. While seemingly straightforward, achieving high yield and regioselectivity can be challenging. This guide will address the critical parameters and common pitfalls associated with this synthesis.

Core Synthesis Workflow

The fundamental transformation is depicted below. The key challenge lies in controlling the reaction conditions to favor the desired 2,5-disubstituted regioisomer and to drive the reaction to completion.

SynthesisWorkflow Reactants Starting Materials: - Phenyl Azide - Methyl 2-butynoate Reaction [3+2] Cycloaddition Reactants->Reaction Workup Reaction Workup & Purification Reaction->Workup Catalyst Catalyst System: - Cu(I) or Ru(II) Source Catalyst->Reaction Solvent Solvent System: - Organic or Aqueous Solvent->Reaction Product Target Product: Methyl 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate Workup->Product Analysis Characterization: - NMR - MS - Melting Point Product->Analysis

Caption: General workflow for the synthesis of the target triazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Causality: The 1,3-dipolar cycloaddition between an aryl azide and an alkyne can be sluggish without catalytic activation.[1] Phenyl azide, in particular, can be unreactive in uncatalyzed [3+2] cycloaddition reactions. Furthermore, the stability of the catalyst, purity of reagents, and reaction conditions play a pivotal role.

  • Troubleshooting Steps:

    • Catalyst System:

      • Copper(I) Catalysis (CuAAC): This is the most common and often most effective approach.[2] Ensure you have a reliable source of Cu(I).

        • In situ generation: Using a mixture of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate) is a robust method to maintain the active Cu(I) catalytic species.[3][4]

        • Ligand Assistance: The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems, can significantly accelerate the reaction and protect the Cu(I) from oxidation.[5][6]

      • Ruthenium Catalysis: Ruthenium catalysts, such as [Cp*RuCl(PPh₃)₂], can also be highly effective and may offer different regioselectivity.[7]

    • Reagent Purity:

      • Phenyl Azide: Ensure it is pure and free from decomposition products. If synthesized in-house, verify its purity by NMR. Handle with care as organic azides can be explosive.[8]

      • Methyl 2-butynoate: This reagent should be free of any acidic impurities that could interfere with the catalyst.

    • Reaction Conditions:

      • Solvent: The choice of solvent can influence reaction rates. While many organic solvents can be used, aqueous mixtures (e.g., t-BuOH/H₂O, acetone/H₂O) are often effective for CuAAC reactions.[4][9]

      • Temperature: While many "click" reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate and yield, especially with less reactive substrates.[10]

      • Atmosphere: For Cu(I) catalyzed reactions, especially without a reducing agent, an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst to the inactive Cu(II) state.[6]

FAQ 2: I am observing the formation of a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity for the desired 2,5-disubstituted product?

The Huisgen cycloaddition can theoretically produce two regioisomers: the 1,4- and 1,5-disubstituted triazoles. For your target molecule, the phenyl group is on a nitrogen atom, making it a 2,5-disubstituted 2H-1,2,3-triazole.

  • Causality: The regioselectivity is primarily governed by the catalyst system.

    • Copper(I) catalysis strongly favors the formation of the 1,4-disubstituted regioisomer through a copper acetylide intermediate.[11]

    • Ruthenium catalysis is known to favor the formation of the 1,5-disubstituted regioisomer.[7]

  • Strategies for Regiocontrol:

    • To obtain the 2,5-disubstituted product, which is structurally analogous to a 1,5-disubstituted triazole in terms of the relative positions of the substituents from the azide and alkyne, a ruthenium-based catalyst is the preferred choice.

    • If using a copper catalyst, the formation of the 1,4-isomer is expected to be the major product. Careful analysis of your product mixture is essential to confirm the identity of the major and minor isomers.

FAQ 3: The purification of my product is difficult, and I am getting a sticky oil instead of a solid. What are the best practices for purification?

Purification challenges often arise from unreacted starting materials, catalyst residues, and byproducts.

  • Troubleshooting Purification:

    • Catalyst Removal:

      • Copper: If you are using a copper catalyst, passing the crude reaction mixture through a short plug of silica gel, alumina, or a copper-scavenging resin can effectively remove the metal.

      • Aqueous Wash: Washing the organic extract with an aqueous solution of ammonia or EDTA can help to chelate and remove copper salts.

    • Chromatography:

      • Column Chromatography: This is the most common method for purifying triazole products. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

      • TLC Analysis: Before running a column, optimize the solvent system using thin-layer chromatography (TLC) to ensure good separation between your product and impurities.

    • Crystallization:

      • If the purified product is an oil, it may be possible to induce crystallization. Try dissolving the oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly cooling it. Adding a non-polar co-solvent (e.g., hexanes) can also promote precipitation.

FAQ 4: Are there any safety concerns I should be aware of during this synthesis?

  • Phenyl Azide: Organic azides, especially those of low molecular weight, are potentially explosive and should be handled with care. Avoid heating concentrated solutions of phenyl azide to high temperatures. It is recommended to work behind a blast shield, especially when working on a larger scale.[8]

  • Solvents: Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood when handling organic solvents.

Detailed Experimental Protocol

This protocol is a synthesized "best practice" procedure based on established methodologies for similar compounds. Optimization may be required for your specific laboratory conditions.

Synthesis of this compound via Copper-Catalyzed Cycloaddition

ProtocolWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve phenyl azide (1.0 eq) and methyl 2-butynoate (1.1 eq) in a suitable solvent (e.g., t-BuOH/H₂O 1:1). B 2. Prepare catalyst solution: CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in water. C 3. Add the catalyst solution to the solution of reactants. B->C D 4. Stir the reaction mixture at room temperature for 12-24 hours. C->D E 5. Monitor the reaction progress by TLC. D->E F 6. Quench the reaction with aqueous ammonia. E->F G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient). H->I

Caption: Step-by-step protocol for the synthesis.

Materials and Reagents:

  • Phenyl azide

  • Methyl 2-butynoate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve phenyl azide (1.0 equivalent) and methyl 2-butynoate (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in a minimum amount of water.

  • Add the catalyst solution to the vigorously stirred solution of the reactants.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data for Comparative Analysis

The following table summarizes the influence of key parameters on the reaction outcome, based on general principles of 1,3-dipolar cycloadditions.

ParameterCondition ACondition BExpected OutcomeRationale
Catalyst Copper(I) (from CuSO₄/Ascorbate)Ruthenium(II) (e.g., [Cp*RuCl(PPh₃)₂])A: Favors 1,4-regioisomer. B: Favors 1,5-regioisomer.The coordination mechanism of the metal with the alkyne dictates the regiochemical outcome.[7][11]
Solvent Toluene, 80 °C (Thermal)t-BuOH/H₂O, RT (CuAAC)A: Slower reaction, potential for mixed regioisomers. B: Faster reaction, high 1,4-regioselectivity.Water can accelerate certain cycloadditions; CuAAC is highly efficient in aqueous media.[9]
Additives No LigandWith TBTA LigandA: Slower reaction, risk of catalyst oxidation. B: Accelerated reaction, catalyst stabilization.Ligands enhance the catalytic activity and stability of the Cu(I) species.[5][6]

References

  • Bekhradnia, A. R., & Saeidi, L. (2015). 1,3-Dipolar cycloaddition between substituted phenyl azide and 2,3-dihydrofuran. Chemical Papers, 68(2), 283–290.
  • Buckley, B. R., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Chan, T. R., et al. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853–2855.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
  • Gavali, R. K., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2643–2653.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Rodionov, V. O., et al. (2007). A Mechanistic Investigation of the Copper(I)-Catalyzed Azide−Alkyne Cycloaddition.
  • Sasmal, C., et al. (2016). Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides. Beilstein Journal of Organic Chemistry, 12, 1309–1313.
  • S. G. Newman and M. Lautens, "Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II)," Oriental Journal of Chemistry, vol. 35, no. 1, pp. 453-459, 2019.
  • Domingo, L. R., et al. (2016). Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic & Biomolecular Chemistry, 14(38), 9069-9079.
  • G. A. A. Al-Hassani, et al., "Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links," Egyptian Journal of Chemistry, vol. 66, no. 1, pp. 1-7, 2023.
  • I. D. Gridnev, et al., "Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity," Organic & Biomolecular Chemistry, vol. 19, no. 43, pp. 9467-9477, 2021.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • M. M. Al-Shamari, et al., "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives," Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 9, no. 1, pp. 1-12, 2022.
  • Otto, S., & Engberts, J. B. F. N. (1995). 1,3-Dipolar Cycloaddition of Phenyl Azide to Norbornene in Aqueous Solutions. Tetrahedron Letters, 36(15), 2645-2648.
  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Wu, Y.-M., et al. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(08), 1314-1318.
  • Zhang, L., et al. (2005). Ruthenium-Catalyzed [3+2] Cycloaddition of Alkynes and Azides. Journal of the American Chemical Society, 127(46), 15998-15999.
  • Zhang, Y., et al. (2012). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Chinese Journal of Organic Chemistry, 32(1), 138-142.
  • Meilahn, M. K., Cox, G. G., & Munk, M. E. (1975). Mechanisms and Transition States of 1,3-Dipolar Cycloadditions of Phenyl Azide with Enamines: A Computational Analysis. The Journal of Organic Chemistry, 40(6), 819-823.
  • Nasiri, F., et al. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 10(58), 35194-35213.
  • Soriano, E., et al. (2009). Assessing the whole range of CuAAC mechanisms by DFT calculations - On the intermediacy of copper acetylides. Organic & Biomolecular Chemistry, 7(12), 2533-2544.

Sources

Technical Support Center: Chromatographic Purification of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this and structurally related triazole derivatives. Our goal is to equip you with the knowledge to optimize your purification strategy, ensuring high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of your target compound.

Question 1: My compound is streaking or tailing on the TLC plate and the column. What's causing this and how can I fix it?

Answer:

Streaking or tailing is a common issue that often points to interactions between your compound and the stationary phase, or solubility issues. For a molecule like this compound, the triazole ring and the ester group can interact with the acidic silanol groups on the silica gel surface.

Probable Causes & Step-by-Step Solutions:

  • Acid-Base Interactions: The nitrogen atoms in the triazole ring can be slightly basic and interact strongly with the acidic silica gel.

    • Solution: Deactivate the silica gel. You can do this by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system. This will saturate the acidic sites on the silica, minimizing unwanted interactions.

  • Poor Solubility: Your compound may not be fully soluble in the chosen eluent, causing it to streak.

    • Solution: Ensure your crude sample is fully dissolved before loading it onto the column. If solubility in your running eluent is low, dissolve the sample in a minimum amount of a stronger solvent (like dichloromethane or ethyl acetate) before loading. For larger quantities, consider dry loading.

  • Column Overloading: Applying too much sample to the column can lead to band broadening and tailing.

    • Solution: As a general rule, for flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are overloading the column, you will need to either use a larger column or perform multiple smaller purifications.

Question 2: I'm seeing poor separation between my desired product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Probable Causes & Step-by-Step Solutions:

  • Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving your compound from the impurity.

    • Solution 1: Fine-tune the solvent ratio. Small adjustments to the ratio of your polar and nonpolar solvents can have a significant impact on resolution. Prepare a series of TLCs with slightly different solvent compositions to find the optimal system. An appropriate solvent system for TLC analysis should give your target compound an Rf value between 0.20 and 0.70, with ideal values in the range of 0.30–0.60.[1]

    • Solution 2: Change the solvent system. If adjusting the ratio doesn't work, try a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system. Different solvents can alter the selectivity of the separation.

  • Using an Isocratic Elution: Running the entire column with a single solvent mixture (isocratic elution) may not be sufficient for difficult separations.

    • Solution: Employ a gradient elution. Start with a less polar solvent system to elute the nonpolar impurities, and then gradually increase the polarity to elute your desired compound, leaving the more polar impurities on the column. This can significantly improve resolution.

Question 3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternative purification methods?

Answer:

Some compounds are sensitive to the acidic nature of silica gel and can degrade during the purification process.

Probable Causes & Step-by-Step Solutions:

  • Silica Gel Acidity: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.

    • How to Confirm: A simple way to check for decomposition is to spot your purified compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, your compound is likely degrading on the silica.

    • Solution 1: Use a deactivated stationary phase. You can use silica gel that has been treated with a base, or consider using a different stationary phase altogether, such as alumina (neutral or basic) or Florisil®.

    • Solution 2: Minimize contact time. Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.

    • Solution 3: Consider alternative purification techniques. If your compound is highly sensitive, you might explore other methods like preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on silica gel?

A1: A good starting point for many triazole derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2][3] Based on the structure of your compound, a starting ratio of 7:3 or 8:2 hexane:ethyl acetate is a reasonable initial guess. You should always perform a TLC analysis first to determine the optimal solvent system for your specific crude mixture.

Q2: How can I effectively load my sample onto the column?

A2: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your sample in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.[4]

  • Dry Loading: If your sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This method often leads to better band sharpness and resolution.

Q3: My purified compound's NMR spectrum looks strange, with some signals being broad or missing. Could this be related to the purification?

A3: Yes, this is a known issue. It has been reported that trace amounts of paramagnetic metal ions, such as copper, which is often used as a catalyst in the synthesis of 1,2,3-triazoles (e.g., via CuAAC "click" chemistry), can cause significant distortion or even disappearance of NMR signals.[5] If your synthesis involved a copper catalyst, it's possible that trace amounts are still present even after chromatography. More thorough purification or the use of a metal scavenger may be necessary.[5]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot the dissolved mixture.

  • Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 8:2 hexane:ethyl acetate).

  • Place the TLC plate in the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using a UV lamp (254 nm and/or 365 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Calculate the Retention Factor (Rf) for your desired product. The ideal Rf for column chromatography is typically between 0.2 and 0.4.

  • Adjust the solvent system polarity to achieve the desired Rf. Increasing the proportion of the more polar solvent will increase the Rf values.

Protocol 2: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen nonpolar solvent (e.g., hexane). Slowly pour the silica gel into the column as a slurry with the solvent. Gently tap the column to ensure even packing and remove any air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (hence "flash" chromatography).

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified this compound.

Data Presentation

Table 1: Example Solvent Systems for Triazole Derivatives

Compound TypeStationary PhaseEluent SystemReference
1,4-disubstituted-1,2,3-triazole-1,3-oxazolesSilica GelHexane/Ethyl Acetate (6:4)[2]
1-((1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaSilica GelEthyl Acetate/Hexane (50%)[6]
1-Butyl-1H-1,2,3-triazol-4-yl)methyl benzoateSilica Geln-hexane/Ethyl Acetate (8:2 to 5:5)[3]
1-Allyl-1H-1,2,3-triazole-4-carbaldehydeSilica GelPetroleum-ether/DCM gradient followed by DCM/EtOAc gradient[7]

Visualizations

Workflow for Chromatographic Purification

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis for Solvent System Optimization crude_product->tlc_analysis Spot column_packing Pack Silica Gel Column tlc_analysis->column_packing Optimized System sample_loading Load Sample (Wet or Dry) column_packing->sample_loading elution Elute with Optimized Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify solvent_removal Remove Solvent combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: A typical workflow for the purification of an organic compound using flash column chromatography.

Troubleshooting Decision Tree

troubleshooting_tree cluster_streaking Streaking/Tailing cluster_separation Poor Separation cluster_decomposition Decomposition start Problem Encountered During Chromatography check_solubility Check Sample Solubility start->check_solubility Streaking optimize_solvent Fine-tune Solvent Ratio start->optimize_solvent Poor Separation confirm_decomposition Confirm with 2D TLC start->confirm_decomposition Decomposition add_modifier Add Base (e.g., TEA) to Eluent check_solubility->add_modifier Soluble reduce_loading Reduce Column Loading add_modifier->reduce_loading Still Tailing change_solvent Try Different Solvent System optimize_solvent->change_solvent No Improvement use_gradient Use Gradient Elution change_solvent->use_gradient Still Poor deactivate_silica Use Deactivated Silica or Alumina confirm_decomposition->deactivate_silica Confirmed alternative_method Consider Alternative Purification Method deactivate_silica->alternative_method Still Decomposing

Caption: A decision tree to guide troubleshooting common chromatography issues.

References

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. (2026). [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. (2021). [Link]

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. (2025). [Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. PMC. (n.d.). [Link]

  • A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry. (n.d.). [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. Lirias. (2021). [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012). [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit. (2022). [Link]

Sources

Technical Support Center: Synthesis of 2,5-Disubstituted-2H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,5-disubstituted-2H-1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,5-disubstituted-2H-1,2,3-triazoles, providing detailed explanations and actionable solutions.

Problem 1: My reaction yields a mixture of regioisomers, with the 1,5-disubstituted isomer being a significant byproduct. How can I improve the selectivity for the 2,5-disubstituted product?

Root Cause Analysis:

The formation of regioisomeric triazoles is a common challenge in 1,3-dipolar cycloaddition reactions. The regioselectivity is influenced by a delicate balance of electronic and steric factors of the reactants. In many synthetic routes, particularly those involving thermal cycloadditions, the formation of a mixture of 1,4- and 1,5-disubstituted isomers is prevalent due to similar energy barriers for the transition states.[1] The synthesis of 2,5-disubstituted-2H-1,2,3-triazoles often involves precursors like vinyl azides or 2H-azirines, where the reaction pathway can be sensitive to conditions.

Strategic Solutions:

  • Reaction Condition Optimization: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome. For instance, in the alkylation of NH-1,2,3-triazoles, a common route to N-substituted triazoles, lower temperatures can enhance selectivity for the 2-substituted isomer.[2]

  • Catalyst Selection: For syntheses involving cycloadditions, the catalyst is paramount. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields the 1,4-disubstituted isomer, ruthenium catalysts in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) are known to favor the 1,5-isomer.[3] For the synthesis of 2,5-disubstituted isomers, specific catalytic systems tailored to the chosen precursors are necessary.

Experimental Protocol: Enhancing Regioselectivity in the Alkylation of a 4-Substituted-NH-1,2,3-triazole [2]

  • To a solution of the 4-substituted-NH-1,2,3-triazole (1.0 equiv) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equiv).

  • Cool the mixture to -10 °C.

  • Add the desired alkyl halide (1.1 equiv) dropwise to the cooled suspension.

  • Stir the reaction mixture at -10 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Parameter Condition A (Standard) Condition B (Optimized for 2-substitution)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature 20 °C-10 °C
Typical Ratio (2-isomer:1-isomer) 40 : 60>95 : <5
Problem 2: I am observing an unexpected side product that I suspect is a result of a Dimroth rearrangement. How can I confirm this and prevent its formation?

Root Cause Analysis:

The Dimroth rearrangement is a classic isomerization of certain triazoles where an endocyclic and an exocyclic nitrogen atom exchange places.[4] This rearrangement is typically observed in 1,2,3-triazoles bearing an amino or imino group at the 5-position and is often promoted by heat or acid/base catalysis.[5][6] The mechanism involves a ring-opening to a diazo intermediate, followed by rotation and re-cyclization.[4]

Identification and Mitigation:

  • Spectroscopic Analysis: The rearranged product will have a different substitution pattern, which can be identified by 1H and 13C NMR spectroscopy. 2D NMR techniques like HMBC and NOESY can be invaluable in confirming the connectivity of the substituents to the triazole ring. High-resolution mass spectrometry (HRMS) will show the same molecular weight for both isomers.

  • Preventative Measures:

    • Control of pH and Temperature: Since the Dimroth rearrangement can be catalyzed by acid or base and accelerated by heat, maintaining neutral conditions and lower reaction temperatures can suppress this side reaction.[6][7]

    • Substituent Effects: The propensity for the Dimroth rearrangement is highly dependent on the substituents on the triazole ring. If possible, modifying the synthetic strategy to avoid precursors with exocyclic amino groups at the 5-position can prevent this issue.

Visualizing the Dimroth Rearrangement Mechanism:

Dimroth_Rearrangement Start 5-Amino-1-phenyl-1H-1,2,3-triazole Intermediate1 Ring Opening (Protonation/Deprotonation) Start->Intermediate1 Heat/Acid/Base Diazo_Intermediate Diazo Intermediate Intermediate1->Diazo_Intermediate Intermediate2 C-C Bond Rotation Diazo_Intermediate->Intermediate2 Recyclization Ring Closure Intermediate2->Recyclization Product 5-(Phenylamino)-1H-1,2,3-triazole Recyclization->Product

Caption: Mechanism of the Dimroth Rearrangement.

Problem 3: My reaction mixture contains a significant amount of a high molecular weight, insoluble material. What is the likely cause and how can I avoid it?

Root Cause Analysis:

The formation of polymeric byproducts can occur in reactions involving azides and alkynes, especially under high concentrations or elevated temperatures.[8] This is often due to side reactions of the starting materials or reactive intermediates. For instance, some organic azides can undergo decomposition or self-reaction, particularly if they are of low molecular weight or contain activating groups.

Troubleshooting Strategies:

  • Control of Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to polymerization.

  • Temperature Management: Avoid excessive heating, as this can promote the decomposition of azide starting materials. If the reaction requires elevated temperatures, consider a gradual increase and careful monitoring.

  • Purity of Starting Materials: Ensure the purity of your azide and alkyne precursors. Impurities can sometimes initiate polymerization.

  • Use of Fresh Reagents: Organic azides can have limited stability. It is advisable to use freshly prepared or purified azides for the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,5-disubstituted-2H-1,2,3-triazoles?

A1: The primary methods for synthesizing 2,5-disubstituted-2H-1,2,3-triazoles include:

  • From Vinyl Azides: The thermal or photochemical cyclization of vinyl azides can lead to the formation of 2H-azirines, which can then rearrange to form 2H-1,2,3-triazoles.

  • From 2H-Azirines: The reaction of 2H-azirines with various reagents can also yield the desired triazole core.[9]

  • Alkylation/Arylation of NH-1,2,3-triazoles: Starting from a pre-formed 4-substituted-1H-1,2,3-triazole, N-alkylation or N-arylation can introduce the second substituent at the N2 position.[2][10]

Q2: How can I effectively purify my 2,5-disubstituted-2H-1,2,3-triazole from its regioisomers and other byproducts?

A2: Purification can be challenging due to the similar polarities of the isomers.[2]

  • Column Chromatography: This is the most common method. A careful selection of the eluent system, often a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is crucial for separation.

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Q3: Are there any specific safety precautions I should take when working with organic azides?

A3: Yes, organic azides, particularly those with low molecular weight, can be explosive.[2]

  • Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid heating concentrated solutions of azides.

  • Do not use metal spatulas to handle azides, as this can cause friction- or impact-induced detonation.

  • Whenever possible, work with small quantities.

Q4: Can tetrazoles be formed as byproducts in triazole synthesis?

A4: Yes, under certain conditions, the formation of tetrazoles can be a competing reaction, especially when using reagents like sodium azide with nitriles or other precursors that can cyclize to form a five-membered ring with four nitrogen atoms.[7] Careful control of reaction conditions and choice of starting materials is key to avoiding this side reaction.

Visualizing the Synthetic Workflow and Potential Pitfalls:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_side_products Potential Side Products Start Starting Materials (e.g., Vinyl Azide, 2H-Azirine) Reaction Cycloaddition / Rearrangement Start->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Regioisomers 1,5-Disubstituted Isomer Reaction->Regioisomers Dimroth_Product Dimroth Rearrangement Product Reaction->Dimroth_Product Polymer Polymeric Byproducts Reaction->Polymer Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Product Pure 2,5-Disubstituted-2H-1,2,3-triazole Purification->Pure_Product Purification->Regioisomers Separation

Caption: A general workflow for the synthesis and purification of 2,5-disubstituted-2H-1,2,3-triazoles, highlighting potential side products.

References

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Chemical Engineering Journal, 421, 129832.
  • Dimroth rearrangement. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Star Chemistry.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Chemistry.
  • Technical Support Center: Synthesis of 2-Substituted-2H-1,2,3-triazoles. (2025). Benchchem.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds, 57(5), 481-502.
  • 2H‐azirines to triazoles: Previous vs. present work. (2025). ChemistrySelect.
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules, 28(12), 4798.
  • An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process. (2021). New Journal of Chemistry, 45(1), 165-170.
  • A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. (2025). Journal of Organic Chemistry.
  • A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. (2021). Green Chemistry, 23(1), 358-363.
  • Formation of 2H-azirines by the pyrolysis of 1,2,3-triazoles. (1971).
  • Synthesis of 2H-1,2,3-Triazoles. (2010). In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-49). Springer.
  • Synthesis and Spectral Study of a New Family of 2,5-Diaryltriazoles Having Restricted Rotation of the 5-Aryl Substituent. (2020). Molecules, 25(1), 193.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2013). The Journal of Organic Chemistry, 78(23), 11895-11904.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). Beilstein Journal of Organic Chemistry, 17, 1083-1110.
  • Azirine-triazole hybrids: selective synthesis of 5-(2H-azirin-2-yl)-, 5-(1H-pyrrol-2-yl)-1H-1,2,3-triazoles and 2-(5-(2H-azirin-2-yl)-1H-1,2,3-triazol-1-yl)pyridines. (2025). New Journal of Chemistry.
  • Synthesis and characterization of isomeric vinyl-1,2,3-triazole materials by azide - Alkyne click chemistry. (2009). Macromolecules, 42(17), 6515-6523.
  • Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. (2025). Organic Letters.
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-inflammatory and Anticancer Activities. (2025).
  • Spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds. (2025). Benchchem.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2013).
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). MDPI.
  • Synthesis of 1,2,3-Triazoles. In Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. (2008). Organic Letters, 10(20), 4581-4584.
  • Synthesis and Liquid Crystalline Properties of a New Homologous Series of 4,5-Disubstituted 2H-[4][5][11]-Triazoles via Azide-Chalcone Oxidative Cycloaddition Reaction. (2017). Journal of the Brazilian Chemical Society, 28(1), 138-145.

  • Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 244-248.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

Sources

"regioselectivity issues in 1,2,3-triazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing regioselectivity challenges in 1,2,3-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of azide-alkyne cycloaddition reactions. Here, we will dissect common experimental issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve the desired regiochemical outcome in your experiments.

Troubleshooting Guide: Regioselectivity Issues

This section addresses specific problems you might encounter during your 1,2,3-triazole synthesis experiments. Each issue is followed by an analysis of potential causes and actionable troubleshooting steps.

Issue 1: My thermal Huisgen cycloaddition is producing a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. How can I favor one regioisomer?

Root Cause Analysis: The classic thermal Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction.[1][2] For many azide and alkyne pairs, the frontier molecular orbital (FMO) interactions leading to the 1,4- and 1,5-regioisomers have very similar activation energies.[3][4] This kinetic similarity is why the reaction often proceeds with poor regioselectivity, yielding a mixture of products.[1][3] Elevated temperatures are typically required, which further diminishes the small energy differences between the two transition states.[3]

Troubleshooting & Optimization:

  • Strong Recommendation—Switch to a Catalyzed Reaction: For predictable and high regioselectivity, catalysis is the most robust solution.

    • For 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its exceptional regioselectivity for the 1,4-isomer and can be performed under mild, often aqueous, conditions.[3][5]

    • For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method selectively yields the 1,5-isomer and is compatible with both terminal and internal alkynes.[3][6][7]

  • Solvent Optimization (for thermal reaction): While challenging, solvent polarity can sometimes slightly influence the isomer ratio. In some instances, polar solvents may marginally favor one isomer over the other.[8][9] However, this effect is often substrate-dependent and not a reliable method for achieving high selectivity.

  • Substrate Modification: The electronic nature of your substrates can play a role. Attaching strongly electron-withdrawing or electron-donating groups to either the azide or the alkyne can sometimes bias the regioselectivity, but this approach requires significant synthetic modification and may not be broadly applicable.[1]

Issue 2: I'm performing a CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, but I'm observing the formation of the 1,5-isomer.

Root Cause Analysis: The formation of the 1,5-isomer in a CuAAC reaction is highly unusual and typically points to a competing reaction pathway. The accepted mechanism for CuAAC involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, leading exclusively to the 1,4-isomer.[4][10] The presence of the 1,5-isomer suggests that a portion of the reaction may be proceeding through an uncatalyzed, thermal Huisgen cycloaddition.

Troubleshooting & Optimization:

  • Verify Catalyst Activity:

    • In-situ Reduction: If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh and added in slight excess to prevent the accumulation of inactive Cu(II).[3]

    • Cu(I) Source: If using a Cu(I) salt (e.g., CuI, CuBr), be aware that these can oxidize to Cu(II) upon exposure to air. Use freshly opened reagents or purify them before use.

  • Reaction Temperature: CuAAC reactions are often performed at room temperature.[11] If you are heating your reaction, you may be inadvertently promoting the background thermal cycloaddition, which produces both regioisomers.[3] Reduce the temperature and allow for a longer reaction time if necessary.

  • Ligand Addition: The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can significantly accelerate the CuAAC pathway and protect the Cu(I) catalyst from oxidation.[12][13] This increased rate for the catalyzed pathway will outcompete the slower thermal reaction, thus improving regioselectivity.

  • Solvent Choice: While CuAAC is robust in many solvents, ensure your chosen solvent is not promoting the degradation of the catalyst. Protic solvents like water or t-BuOH/water mixtures are generally effective.[11]

Issue 3: My RuAAC reaction for the 1,5-isomer is sluggish and giving low yields.

Root Cause Analysis: The efficiency of RuAAC can be sensitive to the choice of catalyst, solvent, and the electronic and steric properties of the substrates. The catalytic cycle involves the formation of a ruthenacycle intermediate, and any factor that hinders this process will reduce the reaction rate and yield.[6][14]

Troubleshooting & Optimization:

  • Catalyst Selection: Pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], are generally more active than their cyclopentadienyl (Cp) counterparts.[6][15] Ensure you are using a suitable and active ruthenium catalyst.

  • Solvent Effects: RuAAC reactions are often performed in non-polar solvents like toluene, benzene, or DCE.[7] Polar coordinating solvents, such as DMSO or DMF, can sometimes inhibit catalysis by competing for coordination sites on the ruthenium center. If your substrates have poor solubility, a solvent screen is recommended to find an optimal balance between solubility and catalytic activity.

  • Substrate Reactivity:

    • Azides: Primary and secondary azides are generally good substrates. Tertiary azides are significantly less reactive and may require higher catalyst loadings or elevated temperatures.[14][15]

    • Alkynes: While RuAAC works with internal alkynes, terminal alkynes are typically more reactive.[6] Steric hindrance near the alkyne can also slow the reaction.

  • Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or deactivation of the ruthenium catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic difference between CuAAC and RuAAC that dictates their regioselectivity?

A1: The differing regioselectivity is a direct result of their distinct reaction mechanisms.

  • CuAAC (1,4-Regioselectivity): This reaction proceeds through a stepwise mechanism. A copper(I) catalyst first activates the terminal alkyne to form a copper acetylide.[4][10] This acetylide then acts as a nucleophile, attacking the terminal nitrogen of the azide. The subsequent cyclization and protonolysis steps lead exclusively to the 1,4-disubstituted triazole.[10] The initial C-N bond forms between the internal carbon of the alkyne and the terminal nitrogen of the azide.

  • RuAAC (1,5-Regioselectivity): In contrast, RuAAC follows a mechanism involving oxidative coupling.[3][6] The alkyne and azide coordinate to the ruthenium center, forming a six-membered ruthenacycle intermediate.[14][15] In this intermediate, the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[3][14] Subsequent reductive elimination releases the 1,5-disubstituted triazole product.[3]

G

Caption: Mechanistic pathways determining regioselectivity in CuAAC and RuAAC.

Q2: Can I use internal alkynes in a CuAAC reaction?

A2: No, the standard CuAAC reaction is generally limited to terminal alkynes.[3][16] The mechanism requires the formation of a copper acetylide intermediate, which involves the deprotonation of the acidic terminal alkyne proton.[10] Internal alkynes lack this acidic proton and therefore cannot enter the catalytic cycle in the same manner. For cycloadditions involving internal alkynes, RuAAC is the preferred method, as it does not rely on acetylide formation and can produce fully substituted 1,2,3-triazoles.[6][16]

Q3: How do I choose the right catalyst system for my desired triazole regioisomer?

A3: The choice is straightforward and depends entirely on the desired substitution pattern of the triazole ring.

G Start Desired Triazole Regioisomer? Isomer_14 1,4-Disubstituted Start->Isomer_14 Isomer_15 1,5-Disubstituted Start->Isomer_15 Mixture Mixture or Uncatalyzed Start->Mixture CuAAC_System Use CuAAC System (e.g., CuSO₄/NaAsc or CuI) Isomer_14->CuAAC_System RuAAC_System Use RuAAC System (e.g., [Cp*RuCl(COD)]) Isomer_15->RuAAC_System Thermal_System Use Thermal Conditions (High Temp, No Catalyst) Mixture->Thermal_System

Caption: Workflow for selecting the appropriate reaction conditions.

Target ProductRecommended MethodCatalyst SystemKey Features
1,4-Disubstituted 1,2,3-Triazole Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate, CuI)High regioselectivity, mild conditions, works with terminal alkynes.[3][11]
1,5-Disubstituted 1,2,3-Triazole Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ru(II) source (e.g., [Cp*RuCl(COD)])High regioselectivity, works with terminal and internal alkynes.[6][7]
Mixture of Regioisomers Thermal Huisgen CycloadditionNoneNon-catalyzed, requires high temperatures, often gives poor selectivity.[1][3]

Q4: Are there any "green" or more environmentally friendly options for catalyzed triazole synthesis?

A4: Yes, significant progress has been made in developing more sustainable protocols. For CuAAC, reactions can often be run in water, which is a benign solvent.[3] The development of heterogeneous copper catalysts is also a major area of research.[17] These catalysts can be easily recovered from the reaction mixture and reused, reducing waste and cost.[17] Additionally, the use of ionic liquids as recyclable reaction media has been explored to improve reaction rates and simplify product isolation.[18]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize a 1,4-Disubstituted 1,2,3-Triazole
  • Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to Synthesize a 1,5-Disubstituted 1,2,3-Triazole
  • Reactant and Catalyst Setup: In a reaction vessel dried in an oven and cooled under an inert atmosphere (argon or nitrogen), add the azide (1.0 equiv), the alkyne (1.0-1.2 equiv), and the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-5 mol%).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or 1,2-dichloroethane) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the designated temperature (can range from room temperature to reflux, depending on substrate reactivity).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude residue can be directly purified by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.

References

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this compound. Our aim is to equip you with the necessary knowledge to navigate the challenges of scaling up this synthesis from the lab bench to larger-scale production.

Introduction

This compound is a member of the 1,2,3-triazole family, a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] The 2,4,5-trisubstituted 2H-1,2,3-triazole core of this molecule presents unique synthetic challenges, particularly concerning regioselectivity and process scalability. This guide will focus on a common and robust synthetic pathway and address the potential hurdles you may encounter.

The primary synthetic route discussed is the [3+2] cycloaddition reaction, a powerful method for constructing the 1,2,3-triazole ring.[3][4] Specifically, we will address a modern approach involving the reaction of a diazo compound with an enamine derivative, which offers high regioselectivity for the desired 2H-isomer.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step process. The key steps involve the formation of a diazo compound and its subsequent reaction with an appropriate precursor.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cycloaddition & Product Formation Aniline Aniline Phenyldiazonium_Chloride Phenyldiazonium Chloride Aniline->Phenyldiazonium_Chloride NaNO2, HCl Sodium_Nitrite Sodium_Nitrite Sodium_Nitrite->Phenyldiazonium_Chloride Methyl_Acetoacetate Methyl_Acetoacetate Methyl_3_aminocrotonate Methyl 3-aminocrotonate Methyl_Acetoacetate->Methyl_3_aminocrotonate NH3 Ammonia Ammonia Ammonia->Methyl_3_aminocrotonate Target_Molecule Methyl 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate Phenyldiazonium_Chloride->Target_Molecule [3+2] Cycloaddition Methyl_3_aminocrotonate->Target_Molecule

Caption: General synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Low or Inconsistent Yields

Question: We are experiencing significantly lower yields upon scaling up the reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

Scaling up a reaction often introduces challenges related to mass and heat transfer. Here are the primary factors to investigate:

  • Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized concentration gradients and temperature differences, resulting in side reactions and incomplete conversion.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture. For highly viscous slurries, consider the impeller's shape and position.

  • Poor Temperature Control: Exothermic or endothermic steps can be harder to control on a larger scale. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

    • Solution: Use a reactor with a jacketed cooling/heating system and a calibrated temperature probe. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation.

  • Reagent Addition Rate: The rate of addition of critical reagents, such as the diazonium salt solution, can significantly impact the outcome. A rapid addition can lead to localized high concentrations, promoting side product formation.

    • Solution: Utilize a syringe pump or a dropping funnel for controlled, slow addition of the reagent. Monitor the internal temperature closely during the addition.

Formation of Impurities and Side Products

Question: We are observing a significant amount of a regioisomeric impurity in our crude product. How can we improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers, such as the 1,4,5-trisubstituted 1H-1,2,3-triazole, is a common challenge in triazole synthesis.[5]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity.

    • Solution: A copper-mediated annulation of alkyl 3-aminoacrylates with aryldiazonium salts has been shown to provide N2-aryl 1,2,3-triazole-carboxylates with good regioselectivity.[6] Experiment with different copper sources (e.g., Cu(I) vs. Cu(II)) and solvents to optimize for the desired 2H-isomer.

  • pH Control: The pH of the reaction medium can affect the stability and reactivity of the diazonium salt intermediate.

    • Solution: Maintain the pH of the reaction mixture within the optimal range for the cycloaddition. This may involve the use of a buffered system.

Question: Our final product is contaminated with a dark, tarry substance. What is the source of this, and how can we prevent it?

Answer:

Tarry byproducts are often due to the decomposition of the diazonium salt intermediate.

  • Temperature: Diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.

    • Solution: Prepare the phenyldiazonium chloride at low temperatures (0-5 °C) and use it immediately. Ensure the cycloaddition reaction is also maintained at a controlled, low temperature.

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze the decomposition of the diazonium salt.

    • Solution: Use high-purity starting materials and anhydrous solvents.

Purification Challenges

Question: We are finding it difficult to purify the final product on a large scale. Column chromatography is not feasible for the quantities we are producing. What are some alternative purification strategies?

Answer:

  • Recrystallization: This is often the most effective method for purifying crystalline solids on a large scale.

    • Solution: Conduct a thorough solvent screen to identify a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the product well at elevated temperatures and poorly at room temperature, while the impurities remain soluble or insoluble at all temperatures.

  • Slurry Washes: If the product has moderate purity, washing the crude solid with a suitable solvent can remove more soluble impurities.

    • Solution: Suspend the crude product in a solvent in which it is sparingly soluble and stir for a period. Filter the solid and wash with fresh solvent.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.

    • Solution: Dissolve the crude product in an appropriate organic solvent and wash with aqueous solutions of acid or base to remove acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with azides and diazonium salts on a large scale?

A1: Both organic azides and diazonium salts are potentially explosive and should be handled with extreme caution.

  • Azides: Avoid contact with heavy metals, strong acids, and heat, as this can lead to the formation of explosive metal azides or hydrazoic acid. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.[5]

  • Diazonium Salts: These are generally unstable and should be prepared in situ at low temperatures and used immediately. Do not isolate or store diazonium salts in a dry state. Use a blast shield, especially during scale-up.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring reaction progress.

  • TLC: Provides a quick qualitative assessment of the consumption of starting materials and the formation of the product.

  • HPLC: Offers quantitative data on the conversion and the formation of any byproducts. This is particularly useful for optimizing reaction conditions.

Q3: What is the role of the copper catalyst in this reaction, and are there alternatives?

A3: In many 1,2,3-triazole syntheses, a copper(I) catalyst is used to accelerate the cycloaddition reaction and control regioselectivity, famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3][7] While the proposed synthesis with a diazonium salt may not strictly follow the CuAAC pathway, copper salts can still play a crucial role in mediating the annulation.[6] For some triazole syntheses, ruthenium catalysts have been used to favor the formation of the 1,5-disubstituted isomer.[8] Metal-free synthesis routes are also available but may require different starting materials or harsher conditions.[9]

Q4: Can this synthesis be adapted for continuous flow production?

A4: Yes, continuous flow synthesis is highly amenable to reactions involving hazardous intermediates like diazonium salts. The small reactor volumes and excellent heat and mass transfer in flow reactors enhance safety and can improve yield and selectivity.[10][11] A flow setup would typically involve the in-line generation of the diazonium salt, which is then immediately mixed with the other reactant in a heated or cooled reactor coil.

Experimental Protocols

Protocol 1: Preparation of Phenyldiazonium Chloride

! DANGER: Diazonium salts are potentially explosive. Prepare in situ and use immediately. Perform the reaction behind a blast shield.

  • To a jacketed reactor equipped with an overhead stirrer, thermometer, and dropping funnel, add aniline (1.0 eq) and a 3M aqueous solution of hydrochloric acid (3.0 eq).

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, maintaining the internal temperature below 5 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes. The pale yellow solution of phenyldiazonium chloride is now ready for immediate use in the next step.

Protocol 2: Synthesis of this compound
  • In a separate jacketed reactor, dissolve methyl 3-aminocrotonate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5 °C.

  • Slowly add the freshly prepared phenyldiazonium chloride solution from Protocol 1 to the solution of methyl 3-aminocrotonate, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Data Summary Table
ParameterRecommended ValueRationale
Diazotization Temperature 0-5 °CTo ensure the stability of the diazonium salt.
Cycloaddition Temperature < 10 °C (initial)To control the exotherm and minimize byproduct formation.
Stoichiometry (NaNO2) 1.1 eqA slight excess ensures complete diazotization.
Solvent Methanol / EthanolGood solubility for reactants and facilitates work-up.
Monitoring Technique HPLCProvides accurate quantitative data for reaction optimization.

Visualizations

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed q1 Check Reaction Homogeneity start->q1 s1 Improve Agitation: - Increase stirrer speed - Use appropriate impeller q1->s1 No q2 Review Temperature Control q1->q2 Yes s1->q2 s2 Enhance Heat Transfer: - Use jacketed reactor - Control addition rate of reagents q2->s2 No q3 Analyze Reagent Purity q2->q3 Yes s2->q3 s3 Use High-Purity Materials: - Recrystallize/distill starting materials - Use anhydrous solvents q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journal of Organic Chemistry. [Link]

  • Strategies for the synthesis of fused 1,2,3‐triazoles. ResearchGate. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. [Link]

  • Recent advances in the synthesis of triazole derivatives. RACO. [Link]

  • 1,3‐dipolar cycloaddition for the reaction between an organic azide and... ResearchGate. [Link]

  • Synthesis of 2H-1,2,3-triazole by Buchwald's method. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition reactions of enaminones and azides: Synthesis of 4-acyl-1,2,3-triazoles and mechanistic studies. ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • 1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]

  • (PDF) Microwave-induced Triazole Synthesis via 1,3-dipolar azide-alkyne cycloaddition: Recent Advances. ResearchGate. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. ResearchGate. [Link]

  • Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. ResearchGate. [Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. PubMed Central. [Link]

  • (PDF) Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. ResearchGate. [Link]

Sources

"common challenges in the synthesis of 1,2,4-triazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,4-triazole derivatives is a cornerstone in medicinal chemistry, yielding scaffolds for a wide range of therapeutic agents. However, the path to these valuable compounds is often fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,2,4-triazole derivatives.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole Product

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: Low yields are a frequent challenge in 1,2,4-triazole synthesis and can stem from several factors. A systematic approach to troubleshooting is key.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Incomplete Reaction The reaction may not have reached completion due to insufficient temperature or reaction time.[1]Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1] Consider extending the reaction time.
Decomposition High temperatures, especially in classical methods like the Pellizzari reaction, can lead to the decomposition of starting materials or the final product.[1]If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Purity of Starting Materials Hydrazides, a common starting material, can be hygroscopic and moisture can interfere with the reaction.[1]Ensure all starting materials are pure and dry before use.[1]
Inefficient Reaction Conditions Some traditional methods are inherently low-yielding.Explore alternative, higher-yielding synthetic routes. For instance, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times in some cases, such as the Pellizzari reaction.[1]

Experimental Protocol: General Steps for Optimizing Reaction Conditions

  • Reactant Purity Check: Before starting, verify the purity of your starting materials (e.g., via NMR or melting point). If necessary, purify them. Ensure hydrazides are thoroughly dried.

  • Small-Scale Test Reactions: Set up a series of small-scale reactions to test different parameters.

  • Temperature Gradient: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to find the optimal condition.

  • Time Course Study: At the optimal temperature, run the reaction for varying durations (e.g., 2, 6, 12, and 24 hours) and monitor by TLC to determine the point of maximum conversion.

  • Solvent Screening: If applicable, test a range of solvents with different polarities.

  • Catalyst Variation: For catalyzed reactions, screen different catalysts and catalyst loadings.

Issue 2: Formation of 1,3,4-Oxadiazole as a Major Side Product

Q: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction mixture. How can I suppress its formation?

A: The formation of 1,3,4-oxadiazoles is a common competing cyclization pathway, particularly when using hydrazides as starting materials.[1]

Causality: The reaction pathway towards either the 1,2,4-triazole or the 1,3,4-oxadiazole is often dictated by the reaction conditions. Dehydration can lead to the formation of the oxadiazole, while condensation with a nitrogen source is required for the triazole.

Troubleshooting Workflow:

G start High 1,3,4-Oxadiazole Formation anhydrous Ensure Strictly Anhydrous Conditions start->anhydrous lower_temp Lower Reaction Temperature anhydrous->lower_temp acylating_agent Vary the Acylating Agent lower_temp->acylating_agent monitor Monitor by TLC/LC-MS acylating_agent->monitor success Increased 1,2,4-Triazole Yield monitor->success

Caption: Troubleshooting workflow for minimizing 1,3,4-oxadiazole formation.

Detailed Solutions:

  • Anhydrous Conditions: Moisture can promote the competing cyclization to the oxadiazole. Therefore, it is crucial to use anhydrous solvents and reagents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Lower Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically stable oxadiazole. Running the reaction at a lower temperature can kinetically favor the desired triazole formation.[1]

  • Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway. Experimenting with different acylating agents may shift the equilibrium towards the desired product.[1]

Issue 3: Lack of Regioselectivity and Formation of Isomeric Mixtures

Q: My synthesis is producing a mixture of isomers (e.g., 1,3- vs. 1,5-disubstituted or N-1 vs. N-4 alkylation). How can I achieve better regioselectivity?

A: Achieving high regioselectivity is a common hurdle, especially in methods like the Einhorn-Brunner reaction and during N-alkylation of the triazole ring.[1][2]

Controlling Regioselectivity in Different Reactions:

Reaction Type Controlling Factors Explanation & Solutions
Einhorn-Brunner Reaction Acidity of Imide SubstituentsThis reaction can produce isomeric mixtures if the R groups of the imide are different.[3] The stronger acidic group will preferentially be at the 3-position of the triazole ring.[2][4][5] To favor a specific isomer, carefully select the diacylamine starting material based on the electronic properties of its substituents.
[3+2] Cycloaddition Reactions Catalyst ChoiceIn the cycloaddition of isocyanides with diazonium salts, the choice of catalyst is a powerful tool. Using a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the formation of 1,5-disubstituted isomers.[2][6]
N-Alkylation of 1,2,4-Triazoles Base, Solvent, and Leaving GroupAlkylation can occur at both N-1 and N-4 positions.[1] The use of weakly nucleophilic bases like DBU and good leaving groups such as tosylates can improve regioselectivity and yield for N-1 alkylation.[7] The choice of solvent also plays a critical role.[8]

Mechanism Visualization: Catalyst-Controlled Regioselectivity

G cluster_start Starting Materials cluster_ag Ag(I) Catalysis cluster_cu Cu(II) Catalysis Isocyanide Isocyanide Ag_intermediate Ag(I) Intermediate Isocyanide->Ag_intermediate Ag(I) Cu_intermediate Cu(II) Intermediate Isocyanide->Cu_intermediate Cu(II) Diazonium_Salt Diazonium Salt Diazonium_Salt->Ag_intermediate Ag(I) Diazonium_Salt->Cu_intermediate Cu(II) Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_intermediate->Product_1_3 Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_intermediate->Product_1_5

Caption: Catalyst control over regioselectivity in [3+2] cycloadditions.

Issue 4: Difficulty in Purifying the 1,2,4-Triazole Product

Q: I am struggling to purify my 1,2,4-triazole derivative from the reaction mixture. Are there any alternative purification strategies?

A: While standard techniques like column chromatography and recrystallization are common, some 1,2,4-triazoles can be challenging to purify due to their polarity or the presence of persistent impurities.

Alternative Purification via Salt Formation:

An effective alternative involves the formation of an alkali metal or alkaline earth metal salt of the triazole.[2]

Protocol for Purification via Salt Formation:

  • Slurry Formation: Create a slurry of the crude triazole in a substantially anhydrous alcohol (e.g., ethanol or isopropanol).

  • Base Addition: Add a suitable base, such as sodium hydroxide, to the slurry to form the corresponding salt of the triazole.

  • Isolation: The solid salt can then be separated by filtration.

  • Washing: Wash the isolated salt with the alcohol to remove impurities.

  • Neutralization: Neutralize the purified salt with an acid to recover the purified 1,2,4-triazole.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing 1,2,4-triazole derivatives?

A: Several methods are widely used, each with its own advantages and disadvantages:

  • Pellizzari Reaction: This involves the condensation of an amide with a hydrazide.[9] It often requires high temperatures and can result in low yields.

  • Einhorn-Brunner Reaction: This method utilizes the reaction of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[10]

  • Synthesis from Amidines: Amidines are versatile precursors for synthesizing 1,2,4-triazoles through reactions with various reagents and catalysts.[11]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, such as those between isocyanides and diazonium salts, offer a modern and often highly regioselective route to 1,2,4-triazoles.[2]

Q2: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?

A: Yes, there is a growing interest in developing more sustainable synthetic methods. Some approaches include:

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can reduce reaction times and energy consumption, particularly in reactions like the Pellizzari reaction.

  • Use of Recyclable Catalysts: The use of solid-supported catalysts, such as HClO₄-SiO₂, allows for easier separation and recycling of the catalyst, reducing waste.[11]

  • One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save on solvents and energy, and reduce waste.[6]

Q3: How can I confirm the regiochemistry of my synthesized 1,2,4-triazole derivative?

A: A combination of spectroscopic techniques is typically used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons on the triazole ring and its substituents can provide strong evidence for the isomeric structure. In some cases, advanced techniques like NOESY can be used to determine through-space correlations.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination, including the regiochemistry.

  • Mass Spectrometry: While mass spectrometry provides the molecular weight, fragmentation patterns can sometimes offer clues about the connectivity of the atoms.

References

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987810. Retrieved from [Link]

  • Titiš, J., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and... Journal of Molecular Structure, 1222, 128886. Retrieved from [Link]

  • Google Patents. (1984). Process for the preparation of 1,2,4-triazole.
  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987810. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. Retrieved from [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987810. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Retrieved from [Link]

  • Mohamad, N. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]

  • ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Retrieved from [Link]

  • Kumar, V., et al. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Tetrahedron Letters, 56(36), 5125-5128. Retrieved from [Link]

  • Gomha, S. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 21. Retrieved from [Link]

  • The Merck Index. (n.d.). Einhorn-Brunner Reaction. Retrieved from [Link]

Sources

"troubleshooting low yields in triazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Triazole Synthesis

Welcome to the technical support center for troubleshooting low yields in triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues that can adversely affect reaction outcomes. We will delve into the mechanistic reasoning behind common pitfalls and provide structured, actionable solutions.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting

The CuAAC reaction, the premier example of "click chemistry," is prized for its reliability and high yield in forming 1,4-disubstituted 1,2,3-triazoles.[1][2][3] However, its success is highly dependent on maintaining the integrity of the catalytic cycle. Low yields are almost always traceable to a few key areas.

FAQ 1: My CuAAC reaction has a very low yield or is not working at all. What are the primary causes?

This is the most common issue and typically points to one of three areas: the catalyst's oxidation state, the quality of the reagents, or the reaction environment itself. A systematic check is the most efficient way to diagnose the problem.[4]

Core Directive: Protect the Copper(I) Catalyst

The catalytically active species is Copper(I), not Copper(II).[5] Cu(I) is thermodynamically unstable in many solvents and is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[5][6] This oxidation will halt or significantly slow your reaction.[5]

Troubleshooting Protocol:

  • Assess the Copper Source:

    • In Situ Reduction (Recommended): The most robust method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][2] This continuously replenishes the active Cu(I) catalyst. Ensure your sodium ascorbate is fresh and has been stored in a desiccator.

    • Direct Use of Cu(I) Salts: If using a Cu(I) salt (e.g., CuI, CuBr), be aware that they are highly susceptible to oxidation.[6] Old bottles or those improperly stored are likely to contain significant amounts of inactive Cu(II). It is recommended to use freshly opened bottles or purify the salt before use.

  • Deoxygenate Your Solvent: Dissolved oxygen is the primary culprit for catalyst oxidation.[5]

    • Procedure: Before adding any reagents, thoroughly degas your reaction solvent. The most common methods are:

      • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

      • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

    • Maintain an inert atmosphere (e.g., a balloon of Ar or N₂) over the reaction for its entire duration.

  • Verify Reagent Purity: Impurities in your starting materials can inhibit the catalyst or participate in side reactions.[4][7]

    • Azides: Check for stability. Some organic azides can decompose over time, especially if impure. Verify purity by NMR or TLC.

    • Alkynes: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, especially in the presence of Cu(II) and oxygen.[6][8][9] This consumes your starting material. Check for this byproduct by LC-MS.

FAQ 2: I suspect my copper catalyst is inactive. How can I troubleshoot this?

Catalyst inactivation is a frequent cause of failed CuAAC reactions. Beyond simple oxidation, other factors can inhibit or "poison" the copper catalyst.

Troubleshooting Workflow for Catalyst Activity

G cluster_solutions Solutions start Low Yield Observed: Suspected Catalyst Inactivation check_source What is the Cu source? (Cu(I) vs Cu(II)) start->check_source check_oxidation Is the reaction deoxygenated? check_ligand Are you using a stabilizing ligand? check_oxidation->check_ligand sol_deoxygenate Degas solvent (sparge/FPT). Maintain inert atmosphere. check_oxidation->sol_deoxygenate No check_reducing_agent Is Sodium Ascorbate fresh and in sufficient excess? check_reducing_agent->check_ligand sol_ascorbate Use fresh ascorbate (5-10 mol% typical). check_reducing_agent->sol_ascorbate No sol_ligand Add a stabilizing ligand (e.g., TBTA, THPTA). check_ligand->sol_ligand No check_source->check_oxidation If using Cu(I) salt check_source->check_reducing_agent If using Cu(II) salt sol_cu_source Switch to in situ generation: CuSO4 + NaAsc. check_source->sol_cu_source Using old Cu(I) salt SPAAC_Logic cluster_factors Controlling Factors cluster_solutions Optimization Strategies start SPAAC Reaction is Slow or Incomplete factor_alkyne Choice of Strained Alkyne (e.g., BCN, DBCO) start->factor_alkyne factor_azide Azide Electronic Properties start->factor_azide factor_conditions Reaction Conditions (pH, Buffer, Temp) start->factor_conditions factor_conc Reactant Concentration start->factor_conc sol_alkyne Switch to a more reactive alkyne (e.g., DBCO for higher k₂). factor_alkyne->sol_alkyne sol_azide Modify azide if possible (add electron-donating groups). factor_azide->sol_azide sol_conditions Increase pH, switch to HEPES buffer, or increase temperature. factor_conditions->sol_conditions sol_conc Increase concentration of one or both reactants. factor_conc->sol_conc

Caption: Decision logic for optimizing slow SPAAC reactions.

References

  • Technical Support Center: Optimizing Organic Reaction Yields. (2025). Benchchem.
  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(16), 2830-2845.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction r
  • Himo, F., et al. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications, (15), 1211-1220. [Link]

  • The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates.
  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
  • McKay, C. S., & Finn, M. G. (2014). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 114(14), 7166-7201. [Link]

  • Jiang, H., et al. (2014). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Tetrahedron Letters, 55(43), 5945-5948. [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace.
  • Technical Support Center: Cu(I) Catalyst Stability in Click Chemistry. (2025). Benchchem.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 25(10), 1743-1755. [Link]

  • Díaz, D. D., et al. (2014). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 4(4), 425-442. [Link]

  • Zhang, W. (2021). Why is the efficiency of my CuAAC click chemistry so low?.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?.
  • Troubleshooting low yield during the chemical synthesis of Episappanol. (2025). Benchchem.
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]

  • What are some common causes of low reaction yields?. Reddit.
  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
  • A Comparative Guide to the Kinetic Analysis of endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (2025). Benchchem.
  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction.
  • Click chemstry: Why does it sometimes work and other times it doesn't?.
  • Side reactions of macromonomers under CuAAC condition..
  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Nature. [Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Langmuir. [Link]

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Glaser coupling. Wikipedia. [Link]

  • Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Omega. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • common challenges in the synthesis of 1,2,4-triazole deriv
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. [Link]

  • 1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic and therapeutic review of triazoles and hybrids.

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazole formation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and reproducible methods.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during CuAAC reactions.

Q1: My CuAAC reaction has a very low yield or is not working at all. What are the most likely causes?

A1: The most common culprits for a failed CuAAC reaction are related to the copper catalyst. The active catalytic species is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Ensure you have a sufficient excess of a reducing agent like sodium ascorbate and consider degassing your solvents to remove dissolved oxygen.[3] Additionally, poor solubility of reactants or catalyst can hinder the reaction.

Q2: What is the optimal order of addition for the reagents in a CuAAC reaction?

A2: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is to first prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and a stabilizing ligand (e.g., THPTA).[4] This allows for the formation of the copper-ligand complex. Add this catalyst solution to the mixture of your azide and alkyne substrates. The final step should be the addition of the reducing agent (e.g., sodium ascorbate) to initiate the reaction.[4][5] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand can coordinate, which could lead to the formation of insoluble copper species.[6]

Q3: How do I choose the right ligand for my CuAAC reaction?

A3: Ligands are crucial for stabilizing the Cu(I) oxidation state, increasing reaction rates, and preventing side reactions.[2][7] For reactions in aqueous buffers, especially bioconjugations, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice.[4] For organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is commonly used. The choice of ligand can also affect reaction kinetics and biocompatibility.[2]

Q4: Can the solvent system affect the outcome of my reaction?

A4: Absolutely. The primary role of the solvent is to ensure all reactants are fully dissolved.[4] CuAAC reactions are versatile and can be performed in a wide range of solvents, including water, DMF, DMSO, and mixtures like DMF/H₂O.[8][9] If you observe precipitation or a heterogeneous mixture, you may need to adjust your solvent system to improve solubility.

Q5: I see some precipitate forming during my reaction. What could it be?

A5: Precipitate formation can be due to several factors. It could be one of your starting materials or the product crashing out of solution. In some cases, it might be insoluble copper species, which can happen if the catalyst is not properly stabilized.[6] If you are working with proteins, precipitation could be a sign of aggregation or crosslinking, which can be caused by reactive oxygen species (ROS) generated by the catalyst system.[3][10]

Troubleshooting Guide

This section provides a more detailed approach to diagnosing and solving common problems.

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II) by dissolved oxygen.[1] 2. Insufficient Reducing Agent: Depletion of sodium ascorbate.[11] 3. Poor Solubility: Reactants, catalyst, or product not fully dissolved.[9] 4. Steric Hindrance: Bulky groups near the azide or alkyne may slow the reaction.[12] 5. Catalyst Sequestration: Other molecules in the reaction (e.g., proteins with metal-binding sites) may chelate the copper.[12]1. Degas Solvents: Sparge solvents with an inert gas (Ar or N₂) before use.[4] 2. Use Fresh Reducing Agent: Prepare sodium ascorbate solutions fresh.[6] 3. Optimize Solvent System: Try different solvents or solvent mixtures (e.g., adding DMSO or t-BuOH to aqueous solutions).[4] 4. Increase Temperature: Gently heating the reaction can overcome activation energy barriers, but be mindful of substrate stability.[12][13] 5. Increase Catalyst/Ligand Concentration: A higher catalyst concentration may be needed in challenging cases.[12]
Side Product Formation 1. Oxidative Homocoupling (Glaser Coupling): Dimerization of the alkyne starting material.[1][3] 2. Reaction with Thiols: Free thiols (e.g., in cysteine residues) can react with alkynes.[3] 3. Biomolecule Damage: Reactive Oxygen Species (ROS) can damage sensitive biomolecules.[3][10]1. Maintain a Reducing Environment: Ensure an adequate excess of sodium ascorbate and minimize oxygen exposure.[3][11] 2. Protect Thiols: Consider using a thiol-blocking reagent if working with cysteine-containing proteins. 3. Use a Ligand and Additives: A good ligand will protect the copper and reduce ROS generation.[11] Additives like aminoguanidine can scavenge byproducts of ascorbate oxidation.[5]
Reaction Inconsistency 1. Oxygen Exposure: Variable amounts of dissolved oxygen from one experiment to the next.[11] 2. Reagent Quality: Degradation of starting materials or reagents over time. 3. pH Fluctuations: The reaction rate can be pH-dependent, especially in unbuffered aqueous solutions.[11]1. Standardize Procedures: Always degas solvents and work to minimize air exposure consistently. 2. Use High-Purity Reagents: Use fresh, high-quality reagents and prepare stock solutions as needed. 3. Use a Buffer: For aqueous reactions, use a suitable buffer (e.g., PBS, HEPES) to maintain a stable pH.[11]

Experimental Protocols & Workflows

Protocol 1: General Procedure for CuAAC in an Aqueous Buffer

This protocol is a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing molecule.

Materials:

  • Azide-modified biomolecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine stock solution (optional, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, add the azide-modified biomolecule to the reaction buffer to achieve the desired final concentration (typically 10-100 µM).

  • Add the alkyne-containing molecule from its stock solution to achieve a 2-5 fold molar excess over the biomolecule.

  • Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions. A 1:5 ratio of Cu:ligand is recommended.[5]

  • Add the premixed catalyst solution to the reaction mixture. The final copper concentration should typically be between 50 and 100 µM.[5][12]

  • (Optional) Add the aminoguanidine stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Gently mix the reaction and incubate at room temperature or 37°C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, MS, or SDS-PAGE).

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding CuAAC reaction.

CuAAC_Troubleshooting Start Low Yield in CuAAC Reaction Check_Catalyst Is the Catalyst System Optimized? Start->Check_Catalyst Check_Solubility Are All Components Soluble? Check_Catalyst->Check_Solubility Yes Sol_Catalyst Degas Solvents Use Fresh Ascorbate Use a Ligand (e.g., THPTA) Check_Catalyst->Sol_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Solubility->Check_Conditions Yes Sol_Solubility Change Solvent System (e.g., add DMSO/tBuOH) Check for Precipitation Check_Solubility->Sol_Solubility No Check_Substrates Are Substrates the Issue? Check_Conditions->Check_Substrates Yes Sol_Conditions Increase Temperature Increase Reaction Time Check pH Check_Conditions->Sol_Conditions No Sol_Substrates Check Substrate Purity Consider Steric Hindrance Check for Catalyst Inhibition Check_Substrates->Sol_Substrates No End Reaction Optimized Check_Substrates->End Yes Sol_Catalyst->Check_Solubility Sol_Solubility->Check_Conditions Sol_Conditions->Check_Substrates Sol_Substrates->End

Sources

Technical Support Center: Separation of 1-Phenyl and 2-Phenyl Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of separating 1-phenyl and 2-phenyl substituted 1,2,3-triazole regioisomers. The successful isolation and purification of these isomers are critical in drug development, agrochemicals, and material science, where the specific substitution pattern dictates biological activity and material properties. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in separating 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole isomers?

A1: Separating these regioisomers is challenging due to their identical molecular weight and elemental composition. The primary challenge lies in exploiting the subtle differences in their physicochemical properties, which stem from the distinct placement of the phenyl group on the triazole ring.

  • Dipole Moment & Polarity: The 1-phenyl-1H isomer (an N1-substituted triazole) generally possesses a larger dipole moment and is more polar than the symmetric 2-phenyl-2H isomer (an N2-substituted triazole).[1] This difference in polarity is the primary handle for chromatographic separations.

  • Steric Hindrance & Molecular Shape: The position of the phenyl group influences the overall molecular shape and how it interacts with a stationary phase. The 2-phenyl isomer is more symmetric, while the 1-phenyl isomer is asymmetric.[1]

  • Solubility: These subtle structural differences can also lead to differential solubility in various organic solvents, a property that can be exploited in crystallization-based purifications.

Q2: Which analytical techniques are essential for confirming the identity of each separated isomer?

A2: Unambiguous identification is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is standard.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for differentiation. Due to the different electronic environments, the chemical shifts of the triazole ring protons and carbons are distinct for each isomer.[2][3] For the parent 2-phenyl-2H-1,2,3-triazole, the triazole protons often appear as a singlet around 7.84 ppm in CDCl₃.[4] In many cases, 2D NMR techniques like HSQC and HMBC are necessary to definitively assign the connectivity between the phenyl and triazole rings.[2][4]

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, MS is vital for confirming purity and observing characteristic fragmentation patterns. A common fragmentation for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), corresponding to a loss of 28 amu, which can serve as a diagnostic tool.[4]

Chromatographic Separation Guides

Chromatography is the most widely used technique for the analytical and preparative separation of phenyl-triazole isomers. The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and traditional column chromatography depends on the scale, required purity, and available equipment.

Method Development Workflow

The following diagram outlines a logical workflow for developing a robust separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up & Analysis A Crude Isomer Mixture B Analytical HPLC/UPLC Screening (Generic Gradient) A->B C Assess Resolution (Rs) B->C D Co-elution? (Rs < 1.5) C->D E Modify Method: 1. Change Column (e.g., Phenyl-Hexyl) 2. Adjust Mobile Phase/Modifier 3. Alter Temperature D->E Yes F Baseline Separation? (Rs >= 1.5) D->F No E->C Re-screen G Preparative HPLC/Flash Chromatography F->G H Isolate Fractions G->H I Purity & Identity Confirmation (Analytical HPLC, NMR, MS) H->I

Caption: A typical workflow for separating triazole isomers.

Guide 1: High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC is the workhorse for this separation. The greater polarity of the 1-phenyl isomer typically leads to it eluting earlier than the less polar 2-phenyl isomer on standard C18 columns.

Protocol: Reverse-Phase HPLC Separation
  • Column Selection: Begin with a standard C18 column. If co-elution occurs, switch to a column with a different stationary phase, such as phenyl-hexyl or biphenyl, to introduce alternative separation mechanisms like π-π interactions.[4]

  • Mobile Phase Preparation: Prepare Mobile Phase A as water with 0.1% formic acid (for MS compatibility) or phosphoric acid. Prepare Mobile Phase B as acetonitrile or methanol with the same acidic modifier.

  • Sample Preparation: Dissolve the isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile or DMSO) to ensure good peak shape.

  • Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient.

  • Detection: Monitor the elution profile using a UV detector, typically between 220-260 nm.

Table 1: Suggested HPLC Starting Conditions
ParameterRecommended SettingRationale & Optimization Tips
Column C18, 2.1-4.6 mm ID, <5 µmA good starting point for most separations.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile often provides better selectivity than methanol.
Gradient 5% to 95% B over 10-20 minA broad gradient is effective for initial screening.
Flow Rate 0.3 - 1.0 mL/minAdjust based on column diameter and particle size.
Column Temp. 25-40 °CIncreasing temperature can sometimes improve resolution by altering selectivity.[5][6]
Detection UV at 254 nmPhenyl-triazoles have strong UV absorbance.

This method is a starting point and may require optimization. A similar method has been used for the analysis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.[7]

Guide 2: Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to HPLC, offering higher efficiency, faster separations, and reduced organic solvent consumption.[8][9] It is particularly effective for separating isomers.

Protocol: SFC Separation
  • Column Selection: Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are surprisingly effective even for achiral regioisomer separations due to their complex steric and electronic interactions.[10][11][12]

  • Mobile Phase: The primary mobile phase is supercritical CO₂. An organic modifier (co-solvent), typically methanol, ethanol, or isopropanol, is added to modulate analyte retention and selectivity.[10][12]

  • Method Execution: Set the column temperature, backpressure, and flow rate. Inject the sample and run a gradient of increasing organic modifier.

  • Optimization: The type and percentage of the co-solvent, as well as the backpressure and temperature, are key parameters for optimizing the separation.[8]

Table 2: Suggested SFC Starting Conditions
ParameterRecommended SettingRationale & Optimization Tips
Column Polysaccharide-based (e.g., Lux Cellulose-2)Provides unique selectivity for aromatic isomers.[12]
Mobile Phase A Supercritical CO₂The primary, low-viscosity mobile phase.
Mobile Phase B Methanol or EthanolThe choice of modifier significantly impacts retention and resolution.[10]
Gradient 5% to 40% B over 5-10 minA typical starting range for screening.
Back Pressure 150 barMaintains the CO₂ in its supercritical state.[12]
Column Temp. 35-40 °CAffects fluid density and analyte-stationary phase interactions.[8]

Non-Chromatographic Separation: Fractional Crystallization

For larger-scale purification, fractional crystallization can be a highly effective and economical method. This technique exploits the differences in solubility of the two isomers in a given solvent system.[13][14]

Protocol: Fractional Crystallization
  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which one isomer is significantly less soluble than the other, especially at lower temperatures.[13][15] Useful solvent pairs can include ethanol-water, ethyl acetate-hexane, or dichloromethane-ligroin.[13]

  • Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen hot solvent or "good" solvent to create a saturated solution.

  • Crystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then potentially in a refrigerator. The less soluble isomer should crystallize out first.

    • Solvent-Antisolvent: To the solution in the "good" solvent, slowly add a "poor" solvent (antisolvent) in which the compounds are insoluble until the solution becomes cloudy. The less soluble isomer will precipitate.[16]

  • Isolation & Analysis: Isolate the resulting crystals by filtration and wash with a small amount of cold solvent.[13] Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR to assess the efficiency of the separation.

Troubleshooting Common Issues

Q3: My 1-phenyl and 2-phenyl triazole isomers are co-eluting or have poor resolution (Rs < 1.5) in reverse-phase HPLC. What should I do?

A3: This is a common issue. The goal is to increase the selectivity between the two peaks.

G cluster_0 Primary Solutions cluster_1 Secondary Solutions cluster_2 Tertiary Solutions cluster_3 Alternative Platform start start opt1 Change Stationary Phase Switch from C18 to a Phenyl-Hexyl or Biphenyl column to introduce π-π interactions, altering selectivity. start->opt1 Most Effective opt2 Modify Mobile Phase 1. Switch from Acetonitrile to Methanol (or vice-versa). 2. Adjust gradient slope (make it shallower). 3. Change pH with a different additive. start->opt2 Common Adjustment opt3 Adjust Temperature Increase or decrease column temperature by 5-10 °C. This can alter retention factors and selectivity. start->opt3 Fine-Tuning opt4 Switch to SFC Supercritical Fluid Chromatography (SFC) operates on different principles and often provides superior resolution for isomers. start->opt4 Different Approach

Caption: Troubleshooting guide for poor HPLC resolution.

Q4: I am performing a large-scale purification using flash chromatography, but the fractions are still mixtures. How can I improve this?

A4: For preparative flash chromatography, maximizing the difference in retention factor (ΔRf) is key.

  • TLC Optimization: First, find a solvent system (e.g., Hexane/Ethyl Acetate) using Thin Layer Chromatography (TLC) that gives the best separation. Aim for Rf values between 0.2 and 0.4 and maximize the distance between the two isomer spots.

  • Use High-Performance Media: Use smaller particle size silica gel (e.g., 25-40 µm) for higher efficiency and better separation.

  • Loading Technique: Use a dry loading technique. Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This leads to a much sharper starting band and improved separation.

  • Gradient Elution: Use a shallow gradient instead of an isocratic elution. A slow, gradual increase in the polar solvent can significantly improve the resolution between closely eluting compounds.

References
  • Chiral separation of some triazole pesticides by supercritical fluid chromatography. J Chromatogr A.
  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality.
  • Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography. Chirality.
  • Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality.
  • 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate.
  • Triticonazole Enantiomers: Separation by Supercritical Fluid Chromatography and the Effect of the Chromatographic Conditions. PubMed.
  • Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. ResearchGate.
  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed.
  • SFC separation mode for chiral azole compounds. ResearchGate.
  • Separation of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine on Newcrom R1 HPLC column. SIELC Technologies.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI.
  • Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Semantic Scholar.
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH.
  • 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. [No Source Found].
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evalu
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.
  • SOP: CRYSTALLIZ
  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.
  • Guide for crystalliz
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [No Source Found].
  • Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate.
  • Fractional Crystalliz
  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. [No Source Found].
  • Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. ResearchGate.
  • Supplementary Information. The Royal Society of Chemistry.
  • Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate.
  • Technical Support Center: Characterization of 2-Phenyl-2H-1,2,3-Triazole Derivatives. Benchchem.
  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. NIH.
  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. NIH.

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"stability of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound under common laboratory conditions. Here, we address frequently asked questions and provide troubleshooting protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 1,2,3-triazole ring in our compound?

A1: The 1,2,3-triazole ring system is known for its exceptional stability.[1] It is an aromatic heterocycle, and this aromaticity contributes to its high degree of resistance to various chemical conditions.[1][2] Generally, the 1,2,3-triazole core is stable under moderately acidic or basic conditions, as well as against metabolic degradation, oxidation, and reduction.[2][3] This robustness is a primary reason for its widespread use as a stable scaffold or "linker" in medicinal chemistry.[3][4]

For your specific molecule, this compound, the triazole core itself is not expected to be the point of failure under typical experimental conditions. The N2-substitution with a phenyl group further contributes to the thermodynamic stability of the triazole ring.[5][6][7]

Q2: My reaction is conducted under acidic conditions. Should I be concerned about the stability of my triazole compound?

A2: While the triazole ring is highly stable in acidic media, the primary point of concern for your molecule is the methyl ester group at the 4-position.[1][8] Esters are susceptible to acid-catalyzed hydrolysis, a reversible reaction that yields the corresponding carboxylic acid and methanol upon heating in the presence of water and a strong acid catalyst.[9][10][11]

If your protocol involves prolonged heating in a strong aqueous acid (e.g., refluxing in 1M HCl), you should anticipate some degree of hydrolysis of the methyl ester to the carboxylic acid. The reaction is an equilibrium process, so using a large excess of water will favor the hydrolysis products.[12]

Q3: We are planning a synthesis step that requires a strong base, such as NaOH or KOH. Will this affect the integrity of our molecule?

A3: Yes, this is a critical consideration. The methyl ester group is highly susceptible to base-catalyzed hydrolysis, also known as saponification.[9][10] This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[12][13]

Therefore, exposure to strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, will likely convert your methyl ester into the corresponding carboxylate salt. The triazole ring itself, however, is generally very stable under these conditions and is not expected to degrade.[2][14]

Q4: I've observed an unexpected peak in my HPLC analysis after a basic workup. What could it be?

A4: The most probable new peak corresponds to the hydrolyzed product, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (or its carboxylate salt, depending on the mobile phase pH). Saponification of the methyl ester can be rapid, even at room temperature, if a sufficiently high concentration of a strong base is used.

To confirm this, you can:

  • Intentionally hydrolyze a small sample of your starting material using NaOH and compare the retention time of the product with your unexpected peak.

  • Analyze your sample using LC-MS to determine the mass of the unexpected peak. The mass should correspond to the loss of a methyl group (-CH₂) and the addition of a hydrogen atom, resulting in a net mass difference of -14 Da.

Q5: Are there any conditions under which the 1,2,3-triazole ring itself could degrade?

A5: While exceptionally stable, the 1,2,3-triazole ring is not indestructible. Degradation typically requires very harsh conditions that are not common in routine synthetic or biological experiments. For instance, flash vacuum pyrolysis at extremely high temperatures (e.g., 500 °C) can cause the ring to lose molecular nitrogen.[15] Certain N-acyl-1,2,3-triazoles can undergo ring cleavage, but this is a specific reaction for N-acylated triazoles, which your compound is not.[16] For all practical purposes in a drug development or research setting, the N-phenyl-substituted triazole core of your molecule can be considered inert.

II. Troubleshooting Guide & Experimental Protocols

This section provides structured protocols to test the stability of your compound and to identify potential degradation products.

  • Issue: You observe a lower than expected yield or the appearance of a new, more polar spot on your TLC plate after performing an aqueous acidic or basic workup.

  • Hypothesis: The methyl ester has been hydrolyzed to the more polar carboxylic acid.

  • Solution: Follow the stability testing protocols below to confirm the lability of the ester. If hydrolysis is confirmed, modify your workup procedure to use milder conditions (e.g., use a saturated sodium bicarbonate solution instead of NaOH for neutralization, and keep the temperature low).

This protocol allows you to quantify the rate of ester hydrolysis under specific acidic conditions.

Objective: To determine the stability of this compound in an acidic solution.

Materials:

  • Your triazole compound

  • Methanol (HPLC grade)

  • 1M Hydrochloric Acid (HCl)

  • Deionized water

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in methanol.

  • Reaction Setup: In a clean vial, add 100 µL of the stock solution to 900 µL of 1M HCl. This creates a final concentration of 0.1 mg/mL.

  • Time Zero (T=0) Sample: Immediately withdraw a 50 µL aliquot, quench it in 950 µL of a 50:50 water:acetonitrile mobile phase, and inject it into the HPLC. This is your T=0 reference.

  • Incubation: Place the reaction vial in a heating block or water bath set to a desired temperature (e.g., 50 °C).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw 50 µL aliquots, quench as in step 3, and analyze by HPLC.

  • Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the new product peak (the carboxylic acid). Calculate the percentage of starting material remaining at each time point.

Objective: To confirm the identity of the hydrolysis product formed under basic conditions.

Materials:

  • Your triazole compound

  • Methanol

  • 1M Sodium Hydroxide (NaOH)

  • HPLC system

  • LC-MS system (optional, but recommended)

Procedure:

  • Reaction Setup: Dissolve approximately 5 mg of your compound in 1 mL of methanol in a small vial. Add 1 mL of 1M NaOH.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC every 15-30 minutes. The reaction is often complete within 1-2 hours.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture to pH ~2-3 with 1M HCl. The carboxylic acid product will precipitate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Analysis: Analyze the isolated product by HPLC, comparing its retention time to the unknown peak from your original experiment. Confirm its identity by obtaining a mass spectrum.

III. Data Summary & Visualization

The table below summarizes the anticipated stability of the key functional groups in your molecule under common conditions.

ConditionFunctional GroupExpected StabilityPrimary Product if Unstable
Mild Acid (e.g., pH 4-6) Triazole RingHighN/A
Methyl EsterHighN/A
Strong Acid (e.g., 1M HCl, heat) Triazole RingHighN/A
Methyl EsterLow to Moderate Carboxylic Acid
Mild Base (e.g., pH 8-10) Triazole RingHighN/A
Methyl EsterModerateCarboxylate Salt
Strong Base (e.g., 1M NaOH) Triazole RingHighN/A
Methyl EsterVery Low Carboxylate Salt

The following diagram illustrates the potential hydrolysis pathways for this compound.

G cluster_main cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis (Saponification) SM Methyl 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate Acid_Prod 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylic Acid SM->Acid_Prod H₃O⁺, Δ (Reversible) Base_Prod Sodium 5-methyl-2-phenyl- 2H-1,2,3-triazole-4-carboxylate SM->Base_Prod NaOH, H₂O (Irreversible)

Caption: Hydrolysis pathways of the target compound.

This diagram outlines the logical flow for investigating a suspected stability issue.

G start Unexpected Result Observed (e.g., new HPLC peak, low yield) hypo Hypothesis: Ester Hydrolysis Occurred start->hypo test Perform Stability Tests (Protocols 1 & 2) hypo->test confirm Confirm Product Identity (LC-MS, Co-injection) test->confirm decision Is Hydrolysis Confirmed? confirm->decision modify Modify Protocol: - Use milder pH - Lower temperature - Shorter reaction time decision->modify Yes reassess Re-evaluate other possible side reactions decision->reassess No end_modify Problem Solved modify->end_modify end_reassess Further Investigation Needed reassess->end_reassess

Caption: Workflow for troubleshooting compound stability.

IV. References

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (n.d.). National Center for Biotechnology Information. [Link]

  • 1,2,3- Triazoles: general and key synthetic strategies. (2020). ResearchGate. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2018). SciELO. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2018). ResearchGate. [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

  • 1,2,3-Triazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]

  • Hydrolysis Reactions. (2023). Chemistry LibreTexts. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). Royal Society of Chemistry. [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2016). Der Pharma Chemica. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The synthesis of substituted 1,2,3-triazoles, often achieved through 1,3-dipolar cycloaddition reactions, frequently yields a mixture of regioisomers. This guide provides a comprehensive, in-depth comparison of analytical methodologies to definitively confirm the structure of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (Structure A ) and differentiate it from its plausible isomer, methyl 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylate (Structure B ).

The thermal 1,3-dipolar cycloaddition between phenylazide and methyl 2-butynoate can theoretically lead to two distinct N-phenyl regioisomers. The electronic and steric effects of the substituents play a crucial role in directing the regioselectivity of this reaction.[1][2] While one isomer may be favored, the presence of the other is always a possibility that must be experimentally verified. This guide will walk through the essential spectroscopic and analytical techniques required for this confirmation, explaining the causal logic behind each experimental choice and the interpretation of the resulting data.

The Challenge: Distinguishing Between N-Phenyl Regioisomers

The core analytical challenge lies in unequivocally determining the point of attachment of the phenyl group to the triazole ring. In Structure A , the phenyl group is bonded to the N2 nitrogen, while in Structure B , it is bonded to the N1 nitrogen. This seemingly subtle difference has significant implications for the molecule's chemical properties, reactivity, and biological activity.

Structure A (Target)Structure B (Isomer)
This compound Methyl 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylate

A Multi-Pronged Approach to Structural Elucidation

A robust structural confirmation relies on a synergistic combination of analytical techniques. No single method provides all the answers; instead, the convergence of data from multiple independent experiments provides the highest level of confidence. Our recommended workflow is as follows:

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_confirmation Confirmation SYNTH 1,3-Dipolar Cycloaddition (Phenylazide + Methyl 2-butynoate) MS Mass Spectrometry (MS) - Molecular Ion Confirmation - Fragmentation Analysis SYNTH->MS Initial Check NMR NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (HMBC, NOESY) SYNTH->NMR Core Structural Information CONFIRM Unambiguous Structure Confirmation MS->CONFIRM XRAY Single Crystal X-ray Crystallography (Definitive Structure) NMR->XRAY If crystal obtained NMR->CONFIRM XRAY->CONFIRM Gold Standard

Caption: A logical workflow for the unambiguous structural confirmation of the target triazole.

Comparative Analysis of Expected Experimental Data

The following sections detail the expected outcomes for each analytical technique when applied to Structure A and its isomer, Structure B .

Mass Spectrometry (MS)

Mass spectrometry provides the initial confirmation of the molecular weight and can offer clues to the structure through fragmentation patterns.

  • Molecular Ion Peak: Both isomers will exhibit the same molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular formula C₁₁H₁₁N₃O₂.

  • Fragmentation Analysis: A characteristic fragmentation of 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a loss of 28 amu.[3] While this fragmentation will be common to both isomers, the subsequent fragmentation of the remaining ion may differ, providing potential diagnostic information.

FeatureExpected Result for Structure AExpected Result for Structure BRationale
Molecular Ion (e.g., [M+H]⁺) m/z = 218.09m/z = 218.09Identical molecular formula.
Primary Fragmentation Loss of N₂ (28 amu)Loss of N₂ (28 amu)Characteristic of the 1,2,3-triazole ring.[3]
Secondary Fragmentation May show fragments related to the phenyl-N-N linkage.May show fragments related to the phenyl-N-C linkage.The stability of the resulting fragment ions will differ.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D correlation techniques, is the most powerful tool for distinguishing between these isomers in the absence of a crystal structure.

The electronic environment of the methyl and ester groups is significantly influenced by the position of the N-phenyl substituent.

NucleusExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Rationale
Structure A Structure B Structure A
Triazole-CH₃ ~2.5 ppm~2.3 ppm~12 ppm
Ester-OCH₃ ~3.9 ppm~3.8 ppm~52 ppm
Phenyl-H (ortho) ~8.1 ppm~7.7 ppm~120 ppm
Triazole C4 ~140 ppm~135 ppmQuaternary carbon attached to the ester group.
Triazole C5 ~148 ppm~142 ppmQuaternary carbon attached to the methyl group.

Note: These are estimated chemical shifts based on known trends for substituted triazoles and should be confirmed with experimental data.[4][5][6]

Two-dimensional NMR experiments provide through-bond and through-space correlations that are definitive for structural assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is the key experiment for distinguishing Structures A and B .

    • For Structure A (2-phenyl): Crucially, there will be NO correlation between the ortho-protons of the phenyl ring and the triazole ring carbons (C4 and C5). This is because the ortho-protons are 4 bonds away from the ring carbons.

    • For Structure B (1-phenyl): A definitive 3-bond correlation will be observed between the ortho-protons of the phenyl ring and the triazole ring carbon C5.

HMBC_Correlations cluster_A Structure A: Key HMBC cluster_B Structure B: Key HMBC A No Correlation (4 bonds) A_orthoH Phenyl ortho-H A_C5 Triazole C5 A_orthoH->A_C5 X B Observed Correlation (3 bonds) B_orthoH Phenyl ortho-H B_C5 Triazole C5 B_orthoH->B_C5

Caption: Diagnostic HMBC correlations for distinguishing isomers A and B.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons.

    • For Structure A (2-phenyl): A NOE correlation is expected between the ortho-protons of the phenyl ring and the triazole methyl protons.

    • For Structure B (1-phenyl): A NOE correlation is expected between the ortho-protons of the phenyl ring and the ester's methyl protons.

Single Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the "gold standard" for structural determination. It generates a three-dimensional electron density map of the molecule, allowing for the direct visualization of the atomic connectivity and unequivocally confirming the structure.[7][8]

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified triazole in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Obtain a full scan spectrum to identify the [M+H]⁺ or [M+Na]⁺ adduct.

  • Fragmentation (MS/MS): Perform a product ion scan on the isolated molecular ion to observe the fragmentation pattern, specifically looking for the loss of 28 Da.

  • Data Analysis: Compare the exact mass of the molecular ion with the theoretical mass calculated for C₁₁H₁₁N₃O₂ to confirm the elemental composition.

Protocol 2: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified triazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically ~6-10 Hz) to enhance 2- and 3-bond correlations.

    • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially close protons.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D data.

    • Critically analyze the HMBC spectrum for the key correlation (or lack thereof) between the phenyl ortho-protons and the triazole ring carbons.

    • Analyze the NOESY spectrum for the diagnostic through-space correlations as outlined above.

Conclusion

The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. While mass spectrometry provides initial confirmation of the molecular formula, it is the detailed analysis of 2D NMR spectra, specifically the HMBC experiment, that offers the most definitive evidence for the N2-phenyl substitution pattern in the absence of a single crystal for X-ray diffraction. The expected lack of a ³J(C,H) correlation between the phenyl ortho-protons and the triazole ring carbons is the key diagnostic feature for the target structure. By following the rigorous workflow and protocols outlined in this guide, researchers can confidently and unambiguously determine the correct regioisomeric structure of their synthesized triazole compounds, ensuring the integrity and validity of their subsequent research and development efforts.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Sharpless, K. B., & Fokin, V. V. (2002). The Huisgen 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 41(15), 2596-2599. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

  • Houk, K. N., et al. (2008). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 130(11), 3510–3521. [Link]

  • ResearchGate. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. PubChem. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • Arkat USA, Inc. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKIVOC, 2010(ii), 127-147. [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. PubChem. [Link]

  • National Center for Biotechnology Information. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. PubChem. [Link]

Sources

A Comparative Guide to the Biological Activity of Triazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and reduced toxicity. Within this dynamic field, triazole derivatives have emerged as a cornerstone scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, comparative analysis of the biological activities of various triazole derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics. Our focus is on delivering field-proven insights and fostering a deep understanding of the causality behind experimental choices, ensuring the scientific integrity of your research endeavors.

The Significance of the Triazole Scaffold in Medicinal Chemistry

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, exist as two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. Their unique structural features, including their ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, make them privileged structures in drug design. The triazole nucleus is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. This versatility has led to the development of a wide array of triazole-containing drugs with diverse therapeutic applications, including antimicrobial, antifungal, anticancer, and antiviral agents.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the biological activities of different triazole derivatives, with a focus on anticancer, antifungal, and antibacterial applications. The data is summarized in structured tables to facilitate objective comparison.

Anticancer Activity

Triazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse and often involve the inhibition of crucial enzymes and signaling pathways.

Comparative Cytotoxicity of Triazole Derivatives Against Various Cancer Cell Lines (IC50 in µM)

Triazole DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference CompoundIC50 (µM) (Cell Line)Source
Compound 4a (Coumarin-triazole hybrid)--2.97Cisplatin24.15 (A549)
Compound 4b (Coumarin-triazole hybrid)--4.78Cisplatin24.15 (A549)
LaSOM 186 (Coumarin-triazole hybrid)2.66--Cisplatin45.33 (MCF-7)
LaSOM 190 (Coumarin-triazole hybrid)2.85--Cisplatin45.33 (MCF-7)
Compound 7 (Thiadiazole-triazole hybrid)-3.25-5-FU25.36 (HCT-116)
Compound T2 (Triazole derivative)-3.84-5-FU25.36 (HCT-116)
Bet-TZ1 (Betulin-triazole derivative)46.92 (48h)--5-FU-
Bet-TZ3 (Betulin-triazole derivative)---5-FU-

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency. The reference compounds are standard chemotherapy drugs.

Antifungal Activity

Triazole antifungals are a mainstay in the treatment of systemic fungal infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

Comparative Antifungal Activity of Triazole Derivatives (MIC in µg/mL)

Triazole DerivativeCandida albicansAspergillus fumigatusCryptococcus neoformansReference CompoundMIC (µg/mL) (C. albicans)Source
Compound 15 (Albaconazole analog)0.036 - 18.50.580.036Albaconazole0.036 - 18.5
Luliconazole0.087 - 0.706≤0.00087-Fluconazole0.42 - 1.63
PC9450.119 - 12.080.047 - 11.72-Voriconazole0.4 - 28.6
Compound 5b (Miconazole analog)Good activityGood activityGood activityMiconazole, Fluconazole-
1-sulfonyl-1,2,3-triazole derivative 1<0.0075--Itraconazole, Fluconazole2.56, 1.28
1-sulfonyl-1,2,3-triazole derivative 20.04--Itraconazole, Fluconazole2.56, 1.28

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibacterial agents. Triazole derivatives have shown promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.

Comparative Antibacterial Activity of Triazole Derivatives (MIC in µg/mL)

Triazole DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference CompoundMIC (µg/mL) (S. aureus)Source
Ofloxacin-triazole analog0.25 - 10.25 - 1-Ofloxacin0.25 - 1
Clinafloxacin-triazole hybrid0.25 - 320.25 - 320.25 - 32--
2-methylpiperazine compound 12h-0.25 (MDR strain)-Ciprofloxacin-
Steroid-triazole hybrid 5212.5No activity-Kanamycin-
Fused Triazole 39c-3.125---
Fused Triazole 39h--3.125--

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency. MDR stands for multidrug-resistant.

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for two fundamental assays used to evaluate the biological activity of triazole derivatives.

MTT Assay for Anticancer Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition cell_seeding 1. Seed Cells (96-well plate) overnight_incubation 2. Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds 3. Add Triazole Derivatives (Serial Dilutions) overnight_incubation->add_compounds incubation_treatment 4. Incubate (e.g., 48 hours) add_compounds->incubation_treatment add_mtt 5. Add MTT Solution incubation_treatment->add_mtt incubation_mtt 6. Incubate (2-4 hours) add_mtt->incubation_mtt solubilize 7. Solubilize Formazan (e.g., DMSO) incubation_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: A streamlined workflow of the MTT assay for evaluating the cytotoxicity of triazole derivatives.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for the required duration (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay Execution cluster_readout Data Acquisition serial_dilution 1. Serial Dilution of Triazole Derivatives inoculate_plate 4. Inoculate Plate serial_dilution->inoculate_plate prepare_suspension 2. Prepare Microbial Suspension standardize_inoculum 3. Standardize to 0.5 McFarland prepare_suspension->standardize_inoculum standardize_inoculum->inoculate_plate incubate_plate 5. Incubate (e.g., 24 hours) inoculate_plate->incubate_plate visual_inspection 6. Visually Inspect for Growth incubate_plate->visual_inspection determine_mic 7. Determine MIC visual_inspection->determine_mic CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequences Consequences of Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate FF-MAS CYP51->Intermediate Catalysis Accumulation Accumulation of 14α-methylated sterols Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Triazole Triazole Antifungal Triazole->Inhibition Inhibition Disruption Membrane Disruption & Increased Permeability Accumulation->Disruption Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: The mechanism of action of triazole antifungals, highlighting the inhibition of CYP51 and the subsequent disruption of the fungal cell membrane.

Anticancer Mechanisms: Targeting Key Signaling Pathways

The anticancer activity of triazole derivatives is more multifaceted, often involving the modulation of critical signaling pathways that are dysregulated in cancer cells. One of the prominent pathways targeted by some triazole derivatives is the PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.

Simplified Representation of the PI3K/Akt Signaling Pathway and a Potential Point of Inhibition by Triazole Derivatives

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_outcomes Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Proliferation Decreased Proliferation Downstream->Proliferation Apoptosis Increased Apoptosis Downstream->Apoptosis Angiogenesis Decreased Angiogenesis Downstream->Angiogenesis Triazole Anticancer Triazole Derivative Triazole->Inhibition Inhibition

Caption: A simplified diagram illustrating the PI3K/Akt signaling pathway and a potential point of inhibition by anticancer triazole derivatives, leading to reduced cancer cell proliferation and survival.

Conclusion and Future Directions

This guide has provided a comparative analysis of the biological activities of triazole derivatives, highlighting their significant potential in the development of novel anticancer, antifungal, and antibacterial agents. The presented experimental data and detailed protocols serve as a valuable resource for researchers in the field. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.

Future research should continue to explore the vast chemical space of triazole derivatives, focusing on the synthesis of novel analogs with improved pharmacological profiles. A deeper understanding of their mechanisms of action, including the identification of novel molecular targets, will be crucial for the development of the next generation of triazole-based therapeutics. Furthermore, the use of advanced drug delivery systems could enhance the efficacy and reduce the toxicity of these promising compounds, paving the way for their successful clinical translation.

References

  • Bekircan, O., Kahveci, B., & Kucuk, M. (2006). Synthesis and anticancer evaluation of some new 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 30(4), 539-546. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 17, 2026, from [Link]

  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 17, 2026, from [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC - NIH. (2014, April 10). Retrieved January 17, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved January 17, 2026, from [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 17, 2026, from [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Calculated IC50 values of synthesized triazole derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • New Antifungal Agents with Azole Moieties - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020, September 25). Retrieved January 17, 2026, from [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. (2025, December 22). Retrieved January 17, 2026, from [Link]

  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry | ACS Bio & Med Chem Au. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. (2025, August 9). Retrieved January 17, 2026, from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025, August 7). Retrieved January 17, 2026, from [Link]

  • (PDF) Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Resistance to antifungals that target CYP51 - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

A Senior Application Scientist's Guide to Validating the Synthesis of Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern molecular design. Its prevalence, largely driven by the efficiency of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," demands rigorous and unequivocal validation of its formation.[1][2][3] This guide provides an in-depth, experience-driven comparison of spectroscopic methods to ensure the structural integrity of your synthesized triazoles, moving beyond simple checklists to explain the causality behind our analytical choices.

The core principle of robust validation is not reliance on a single piece of data, but the establishment of a self-validating system where orthogonal techniques provide converging evidence. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each contribute a unique and essential piece of the structural puzzle.

The Spectroscopic Toolkit: A Comparative Analysis

The successful synthesis of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne is marked by two key events: the consumption of the starting materials and the formation of the new heterocyclic ring. Our spectroscopic strategy is designed to prove both conclusively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR is arguably the most powerful tool in our arsenal. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

  • ¹H NMR - The Telltale Singlet: The most anticipated signal in the ¹H NMR spectrum of a 1,4-disubstituted 1,2,3-triazole is the singlet corresponding to the C5-H proton.[4][5][6] This proton resides in an electron-deficient aromatic ring, causing it to be significantly deshielded.

    • Expect to see: A sharp singlet typically appearing far downfield, often in the range of δ 7.5-8.5 ppm.[4][5] The exact chemical shift is substituent-dependent, but its presence is a primary indicator of successful cyclization.

    • Causality: The disappearance of the signal for the terminal alkyne proton (typically δ 2.0-3.0 ppm) is equally critical.[5] The simultaneous appearance of the triazole proton and disappearance of the alkyne proton is strong evidence for the desired transformation.

  • ¹³C NMR - Confirming the Ring Scaffold: While ¹H NMR confirms the presence of the key proton, ¹³C NMR validates the carbon framework of the triazole ring itself.

    • Expect to see: Two distinct signals for the triazole ring carbons (C4 and C5). For 1,4-disubstituted triazoles, the C5 signal typically appears around δ 120-125 ppm, while the substituted C4 signal is further downfield.[7]

    • Distinguishing Isomers: In reactions where regioselectivity is a concern (e.g., non-catalyzed or ruthenium-catalyzed cycloadditions), ¹³C NMR is invaluable for distinguishing between 1,4- and 1,5-disubstituted isomers.[7][8][9] The C4 signal of a 1,5-isomer appears at a distinctly different chemical shift (δ ~133 ppm) compared to the C5 signal of a 1,4-isomer.[7]

Mass Spectrometry (MS): The Unambiguous Molecular Weight

MS provides the definitive molecular weight of the synthesized compound, confirming that the azide and alkyne have indeed combined.

  • Expect to see: A prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺ in ESI-MS) corresponding to the exact mass of the expected triazole product.[10][11] High-Resolution Mass Spectrometry (HRMS) should be employed to confirm the elemental composition to within a few parts per million (ppm).

  • Causality: This technique directly verifies that an addition reaction has occurred. The fragmentation pattern can also offer structural clues. A common fragmentation pathway for 1,2,3-triazoles is the loss of a nitrogen molecule (N₂), which can be a characteristic feature in the MS/MS spectrum.[10][12]

Infrared (IR) Spectroscopy: Monitoring Functional Group Transformation

IR spectroscopy is a rapid and effective technique for monitoring the reaction's progress by tracking the disappearance of key functional groups from the starting materials.

  • The Disappearance of the Azide: The most critical diagnostic signal is the azide (N₃) stretch.

    • Expect to see: The complete disappearance of the very strong, sharp absorption band characteristic of the azide group, typically found around 2100 cm⁻¹.[13][14][15]

  • Causality: The absence of this peak in the purified product spectrum is a powerful confirmation that the azide starting material has been fully consumed. While not definitive proof of triazole formation on its own, it's an essential piece of corroborating evidence. If the starting alkyne was terminal, the disappearance of the ≡C-H stretch (around 3300 cm⁻¹) should also be monitored.

Data Interpretation: An Integrated Validation Workflow

True confidence in your structure comes from integrating the data from all three techniques. A single spectrum can be misleading, but converging evidence is irrefutable.

Experimental Protocol: A Self-Validating Workflow

The following outlines a typical workflow for the synthesis and validation of a 1,4-disubstituted 1,2,3-triazole.

Step 1: Synthesis (CuAAC "Click" Reaction) [1][16][17]

  • In a suitable vial, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a solvent mixture such as t-butanol/water or DMF/water.

  • Add sodium ascorbate (0.1-0.2 eq) from a freshly prepared aqueous solution.

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole.

Step 3: Spectroscopic Analysis

  • IR Spectroscopy: Acquire an IR spectrum of the purified product. Validation Check: Confirm the complete absence of the azide stretch (~2100 cm⁻¹).

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS). Validation Check: Confirm the observed mass matches the calculated exact mass of the target triazole.

  • NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Validation Checks: In ¹H NMR, identify the characteristic downfield singlet for the C5-H proton and confirm the disappearance of the terminal alkyne proton. In ¹³C NMR, identify the two signals corresponding to the triazole ring carbons.

Step 4: Data Integration and Final Confirmation

  • The combination of the correct molecular weight (MS), the absence of starting material functional groups (IR), and the characteristic NMR signals for the triazole ring provides a comprehensive and trustworthy validation of the final structure.

Visualizing the Process

To better illustrate the relationships and workflows, the following diagrams are provided.

Experimental Workflow Reactants Reactants (Azide + Alkyne) Reaction CuAAC Reaction (CuSO4, NaAsc) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (Chromatography) Crude->Purification Pure Pure Triazole Purification->Pure Analysis Spectroscopic Analysis (NMR, MS, IR) Pure->Analysis Validated Validated Structure Analysis->Validated

Caption: A typical experimental workflow for triazole synthesis and validation.

Logical Relationship of Spectroscopic Data cluster_data Experimental Data cluster_info Inferred Information NMR NMR Data (¹H & ¹³C) Connectivity Correct Connectivity (Triazole C-H) NMR->Connectivity MS MS Data (HRMS) MolWeight Correct Molecular Weight MS->MolWeight IR IR Data (FT-IR) FuncGroup Functional Group Transformation IR->FuncGroup Validated Confirmed 1,2,3-Triazole Structure Connectivity->Validated MolWeight->Validated FuncGroup->Validated

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[1][2] The specific derivative class, 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxamides, has emerged as a promising framework for developing novel therapeutic agents across various domains, including antimicrobial, antifungal, and enzyme inhibitory applications.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, synthesizing data from multiple studies to offer a comparative overview for researchers and drug development professionals. We will explore how subtle modifications to the core structure influence biological activity, providing a rationale for future drug design.

Core Molecular Structure

The fundamental structure of the compounds discussed in this guide is the 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxamide core. Variations in the substituents on the phenyl ring (R1) and the amide group (R2) are the primary determinants of biological activity.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start Starting Materials (Benzyl Azide, β-Ketonitrile) Cycloaddition 1,3-Dipolar Cycloaddition Start->Cycloaddition DMF Intermediate Triazole-4-carbonitrile Cycloaddition->Intermediate Hydrolysis In situ Hydrolysis Intermediate->Hydrolysis Product 1,2,3-Triazole-4-carboxamide Hydrolysis->Product

Caption: General synthetic scheme for 1,2,3-triazole-4-carboxamides.

Step-by-Step Protocol:

  • Azide Formation: Prepare the corresponding benzyl azide from the appropriate benzyl halide and sodium azide.

  • Cycloaddition: In a suitable solvent such as dimethylformamide (DMF), react the benzyl azide with a β-ketonitrile in a highly regioselective 1,3-dipolar cycloaddition to form the triazole-4-carbonitrile intermediate. [4]3. Hydrolysis: The nitrile group is then hydrolyzed in situ to the desired carboxamide. [4]4. Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Workflow for MIC Determination:

MIC_Workflow cluster_mic MIC Determination Workflow Prep Prepare serial dilutions of test compounds Inoculate Inoculate with standardized microbial suspension Prep->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine Determine MIC (lowest concentration with no growth) Observe->Determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in microtiter plates.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, R. oryzae) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxamide scaffold represents a highly adaptable platform for the development of new therapeutic agents. Structure-activity relationship studies have demonstrated that targeted modifications to the N-phenyl and amide substituents can significantly enhance potency and selectivity for various biological targets, including bacteria, fungi, and enzymes.

Future research should focus on:

  • Expanding the diversity of substituents at the R1 and R2 positions to further probe the chemical space and identify novel pharmacophores.

  • Elucidating the mechanism of action for the most potent compounds to enable rational drug design.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

By leveraging the insights from SAR studies, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • [2H-Thiazolo[4,5-d]t[3][6][7]riazole: synthesis, functionalization, and application in scaffold-hopping]([Link])

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A Researcher's Guide to the In Vitro Evaluation of Novel Triazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of novel triazole derivatives for their potential anticancer activity. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical novel compounds against a standard-of-care chemotherapeutic agent.

The Rationale: Why Triazoles?

Triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antifungal, antiviral, and notably, anticancer properties.[1][2] Their structural versatility allows for the synthesis of a diverse library of derivatives, some of which have shown potent cytotoxic effects against various cancer cell lines.[3][4][5][6] The anticancer activity of triazoles is often attributed to their ability to interact with various biological targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, thereby modulating key signaling pathways involved in cancer cell proliferation and survival.[1][2]

This guide will walk you through a systematic in vitro approach to identify and characterize the anticancer potential of newly synthesized triazole derivatives.

Experimental Design: A Framework for Meaningful Comparison

A robust experimental design is paramount for obtaining reliable and reproducible data. Here, we outline the key considerations for comparing the efficacy of novel triazole derivatives.

Selection of Cancer Cell Lines

The choice of cancer cell lines should be driven by the specific research question. A panel of cell lines representing different cancer types is often employed for initial screening. For this guide, we will consider a hypothetical study using the following cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.

The Novel Compounds

For the purpose of this guide, we will create two hypothetical novel triazole derivatives:

  • Triazole Derivative 1 (TD-1)

  • Triazole Derivative 2 (TD-2)

The Comparator: A Standard of Care

To benchmark the efficacy of our novel compounds, a well-established chemotherapeutic agent is essential. Cisplatin , a platinum-based drug used in the treatment of various cancers, will serve as our positive control.[7][8] Its mechanism of action involves binding to DNA, leading to DNA damage and subsequent apoptosis in cancer cells.[7][8][9]

Key In Vitro Assays for Anticancer Activity

A multi-faceted approach employing a battery of in vitro assays is crucial to comprehensively evaluate the anticancer potential of novel compounds.[10] These assays provide insights into cytotoxicity, effects on cell proliferation, and the underlying mechanisms of cell death.

Cell Viability and Cytotoxicity Assays

These assays are the first step in screening for anticancer activity and are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[11][12] It is a reliable and cost-effective method for high-throughput screening.[11]

Experimental Protocol: Sulforhodamine B (SRB) Assay [11][12]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel triazole derivatives (TD-1 and TD-2) and Cisplatin for 48-72 hours. Include a vehicle-treated control group.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Apoptosis Assay: Distinguishing Cell Death Mechanisms

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[13] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[14][15]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [14][16][17]

  • Cell Treatment: Treat cells with the IC50 concentrations of TD-1, TD-2, and Cisplatin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer agents induce cell cycle arrest, preventing cancer cells from dividing.[18] Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI).[19][20]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [19][20]

  • Cell Treatment: Treat cells with the IC50 concentrations of TD-1, TD-2, and Cisplatin for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting: Probing Molecular Mechanisms

Western blotting is a technique used to detect specific proteins in a sample.[21][22][23] It can be used to investigate the effect of the novel compounds on key signaling pathways involved in cancer, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.[23]

Experimental Protocol: Western Blotting [21][22][23]

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Comparative Analysis

Quantitative Data Summary

The results from the cell viability, apoptosis, and cell cycle assays should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of Novel Triazole Derivatives and Cisplatin (IC50 in µM)

CompoundMCF-7A549HeLa
TD-1 15.225.818.5
TD-2 8.712.49.9
Cisplatin 10.518.212.1

Table 2: Apoptosis Induction by Novel Triazole Derivatives and Cisplatin (% of Apoptotic Cells)

TreatmentMCF-7A549HeLa
Control 5.14.86.2
TD-1 35.628.932.4
TD-2 55.248.751.3
Cisplatin 45.839.542.1

Table 3: Cell Cycle Arrest Induced by Novel Triazole Derivatives and Cisplatin (% of Cells in G2/M Phase)

TreatmentMCF-7A549HeLa
Control 15.314.816.1
TD-1 42.138.540.2
TD-2 60.555.958.7
Cisplatin 50.246.848.9
Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

Experimental_Workflow cluster_assays In Vitro Assays Cell_Viability Cell Viability (SRB Assay) Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle->Data_Analysis Western_Blot Western Blotting Western_Blot->Data_Analysis Novel_Triazoles Novel Triazole Derivatives (TD-1, TD-2) Cancer_Cell_Lines Cancer Cell Lines (MCF-7, A549, HeLa) Novel_Triazoles->Cancer_Cell_Lines Cancer_Cell_Lines->Cell_Viability Cancer_Cell_Lines->Apoptosis Cancer_Cell_Lines->Cell_Cycle Cancer_Cell_Lines->Western_Blot Cisplatin Cisplatin (Standard Drug) Cisplatin->Cancer_Cell_Lines

Caption: Experimental workflow for in vitro testing of novel triazole derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Triazole Novel Triazole Derivative Triazole->PI3K Inhibition Triazole->RAF Inhibition

Caption: Hypothetical signaling pathway inhibited by a novel triazole derivative.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro evaluation of novel triazole derivatives as potential anticancer agents. Based on our hypothetical data, TD-2 demonstrates superior cytotoxic and pro-apoptotic activity compared to both TD-1 and the standard drug, Cisplatin, across all tested cell lines.

The next logical steps in the drug discovery pipeline would involve:

  • In vivo studies: Evaluating the efficacy and toxicity of the most promising candidates in animal models.

  • Mechanism of action studies: Further elucidating the specific molecular targets of the active compounds.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing additional derivatives to optimize potency and reduce potential toxicity.

By following a rigorous and multi-faceted testing strategy, researchers can effectively identify and advance novel triazole derivatives with the potential to become the next generation of cancer therapeutics.

References

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Khan, I., et al. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. Retrieved from [Link]

  • Tomankova, K., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine. Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • A comprehensive review on triazoles as anticancer agents. (2023). DergiPark. Retrieved from [Link]

  • Babu, D., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Controlled Release. Retrieved from [Link]

  • Heffeter, P., et al. (2018). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. Retrieved from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved from [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Journal of Chemistry. Retrieved from [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (2019). International Journal of Molecular Sciences. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Journal of Visualized Experiments. Retrieved from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2017). Molecular Pharmaceutics. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. Retrieved from [Link]

  • Structural modification strategies of triazoles in anticancer drug development. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]

  • In Vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. (2020). Frontiers in Oncology. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • Cisplatin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2015). Dove Medical Press. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). ResearchGate. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2009). Recent Results in Cancer Research. Retrieved from [Link]

  • What is the mechanism of Cisplatin? (2024). Patsnap Synapse. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. Retrieved from [Link]

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved from [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2013). Current Protocols in Molecular Biology. Retrieved from [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]

  • The Mechanism of Cisplatin (New -HD). (2009, March 25). YouTube. Retrieved from [Link]

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A Comparative Analysis of the Antifungal Efficacy of Modern Triazole Derivatives Versus Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, the triazole class of compounds remains a cornerstone for the management of invasive fungal infections. Fluconazole, a first-generation triazole, revolutionized the treatment of candidiasis and cryptococcosis due to its excellent oral bioavailability and safety profile.[1][2][3] However, the rise of fluconazole-resistant fungal strains and its limited spectrum of activity, particularly against mold infections, has necessitated the development of newer triazole derivatives with enhanced potency and broader coverage.[4][5][6] This guide provides a comprehensive comparison of the antifungal activity of prominent and novel triazole derivatives against fluconazole, grounded in established experimental methodologies, for researchers, scientists, and drug development professionals.

The Enduring Benchmark: Fluconazole's Mechanism and Limitations

Fluconazole, like all triazoles, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7][8] This enzyme is critical in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[4][7] By disrupting ergosterol production, fluconazole compromises the integrity and fluidity of the fungal membrane, leading to the inhibition of fungal growth and replication.[4]

Despite its success, fluconazole's utility is hampered by several factors. Its spectrum of activity is primarily limited to Candida species and Cryptococcus neoformans.[3][7] It exhibits weak activity against Aspergillus species and is inherently inactive against certain non-albicans Candida species like Candida krusei.[7] Furthermore, the emergence of acquired resistance in fluconazole-susceptible species, often through mutations in the ERG11 gene (encoding CYP51) or overexpression of efflux pumps, poses a significant clinical challenge.[9]

Evolving the Armamentarium: Second-Generation and Novel Triazoles

To address the shortcomings of fluconazole, a new generation of triazoles has been developed, including voriconazole, posaconazole, and isavuconazole.[4][10][11] These agents, along with novel triazole derivatives in various stages of development, offer a broader spectrum of activity and increased potency against a wider range of fungal pathogens.[5][6][12][13][14]

Mechanism of Action: A Shared Target with Enhanced Affinity

The fundamental mechanism of action for these newer triazoles remains the inhibition of lanosterol 14α-demethylase.[4] Their enhanced efficacy stems from structural modifications that result in a higher affinity for the fungal CYP51 enzyme and, in some cases, an ability to overcome specific resistance mechanisms that affect fluconazole.[15]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Triazole Antifungal Action Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Inhibition Inhibition Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Triazoles Triazoles Triazoles->CYP51 Inhibition->Ergosterol Disrupted Synthesis

Caption: Mechanism of action of triazole antifungals.

Comparative In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key in vitro parameter used to quantify the antifungal activity of a compound. It represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC data for fluconazole and various triazole derivatives against clinically significant fungal species, as determined by standardized broth microdilution methods.[16][17][18]

Table 1: Comparative MIC ranges (µg/mL) against Candida Species
Antifungal AgentC. albicansC. glabrataC. kruseiC. parapsilosisC. tropicalis
Fluconazole 0.125 - >64[19][20][21]0.5 - >64[19][20][21]8 - >64 (Resistant)[20][21]0.125 - 8[19]0.25 - >64[19][21]
Voriconazole ≤0.03 - 2[20][21]0.03 - 16[20][21]0.06 - 2[20][21]≤0.03 - 0.5[19]≤0.03 - 1[19][21]
Posaconazole ≤0.03 - >8[22][23][24]0.06 - >8[22][23][24]0.125 - 2[23][24]≤0.03 - 1[22]≤0.03 - 1[22][23]
Isavuconazole 0.015 - 10.03 - 20.125 - 20.015 - 0.50.015 - 1
Novel Triazoles (e.g., S-F24) Potent activity, including against resistant strains[5][6]

Data compiled from multiple sources. Ranges may vary based on specific isolates and testing conditions.

Table 2: Comparative MIC₉₀ (µg/mL) against Aspergillus Species
Antifungal AgentA. fumigatusA. flavusA. terreusA. niger
Fluconazole >64 (Inactive)[7]>64 (Inactive)>64 (Inactive)>64 (Inactive)
Voriconazole 0.5 - 1[4][25]1[4]1[4]2[26]
Posaconazole 0.25 - 0.5[25]0.50.51
Isavuconazole 1[25][26][27]0.76 (Geometric Mean)[26]0.68 (Geometric Mean)[26]2.36 (Geometric Mean)[26]

MIC₉₀ represents the concentration at which 90% of isolates are inhibited.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is crucial for comparing the efficacy of different compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[16][17]

Broth Microdilution Method (Adapted from CLSI M27-A3)

This method is the gold standard for determining the MIC of antifungal agents against yeasts.

1. Preparation of Fungal Inoculum:

  • Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.
  • Harvest the colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution plate.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microdilution plate to achieve the desired final concentration range.

3. Inoculation and Incubation:

  • Inoculate each well of the microdilution plate with the prepared fungal suspension.
  • Include a drug-free growth control well and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • After incubation, visually read the MIC endpoint. For azoles, the MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[22]

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Yeast_Culture" [label="Yeast Culture on Agar"]; "Suspension" [label="Prepare Saline Suspension"]; "Turbidity" [label="Adjust to 0.5 McFarland"]; "Dilution_Inoculum" [label="Dilute in RPMI 1640"]; "Final_Inoculum" [label="Final Inoculum (0.5-2.5 x 10^3 CFU/mL)"];

"Stock_Solution" [label="Prepare Antifungal Stock"]; "Serial_Dilution" [label="Serial Dilution in Plate"];

"Inoculate_Plate" [label="Inoculate Microdilution Plate"]; "Incubate" [label="Incubate at 35°C for 24-48h"]; "Read_MIC" [label="Visually Determine MIC"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Yeast_Culture"; "Yeast_Culture" -> "Suspension" -> "Turbidity" -> "Dilution_Inoculum" -> "Final_Inoculum"; "Stock_Solution" -> "Serial_Dilution"; "Final_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate" -> "Read_MIC" -> "End"; }

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Data Validation for Triazole Compounds

Triazole derivatives are a cornerstone of modern medicine, particularly as potent antifungal agents that have revolutionized the treatment of systemic fungal infections.[1][2][3] Compounds like fluconazole, voriconazole, and posaconazole are vital tools in the clinical arsenal.[2] The structural integrity and purity of these active pharmaceutical ingredients (APIs) are not merely academic points; they are directly linked to therapeutic efficacy and patient safety. Therefore, the ability to rigorously verify experimental analytical data against established literature values is a fundamental requirement for any researcher in this field.

This guide provides an in-depth, experience-driven framework for cross-referencing analytical data for triazole compounds. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also defensible. The objective is to empower you to build a self-validating analytical workflow, grounded in authoritative standards, that ensures the identity, purity, and quality of your compounds. This process is critical for every stage of development, from initial discovery to regulatory submission and commercial production.[4][5][6][7]

Pillar 1: The Foundation of Trustworthiness - Analytical Method Validation

Before comparing any experimental data to literature values, you must first trust your own results. This trust is built upon the principles of analytical method validation, a systematic process that proves a method is suitable for its intended purpose.[4][6] Regulatory bodies like the FDA and international consortiums like the ICH mandate this process to ensure that data is precise, accurate, and reproducible.[4][8]

The core performance characteristics you must evaluate, as outlined in ICH guideline Q2(R2), include:

  • Accuracy: The closeness of your measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7]

A failure to validate your methods renders any comparison to literature values meaningless. It is the essential first step in building a scientifically sound data package.

G cluster_Validation Analytical Method Validation Workflow Define Define Method Objectives & Scope Develop Develop Validation Protocol Define->Develop Establishes Criteria Qualify Qualify Materials & Verify Equipment Develop->Qualify Specifies Requirements PreVal Conduct Pre-Validation Experiments Qualify->PreVal Ensures Readiness Perform Perform Validation Experiments (Accuracy, Precision, etc.) PreVal->Perform Refines Method Parameters Document Document Results in Validation Report Perform->Document Generates Data

Caption: Workflow for Analytical Method Validation.

Pillar 2: Orthogonal Techniques for Unambiguous Characterization

No single analytical technique can definitively establish the structure and purity of a compound. A robust characterization package relies on orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive and corroborating body of evidence. For triazole compounds, the indispensable trio of techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR): The Structural Blueprint

Expertise & Experience (The "Why"): NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and stereochemistry of the molecule. For triazoles, ¹H NMR is critical for identifying the distinct protons on the triazole and phenyl rings, while ¹³C NMR confirms the carbon skeleton. The data generated serves as a unique molecular "fingerprint."

Experimental Protocol: ¹H NMR of Fluconazole

  • Sample Preparation: Accurately weigh approximately 5-10 mg of your synthesized fluconazole standard.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not typically overlap with key analyte signals. It is also excellent for observing exchangeable protons, such as the hydroxyl (-OH) group present in fluconazole.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale to the TMS signal.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to infer neighboring protons.

Data Comparison: Fluconazole ¹H NMR Data

Assignment Experimental δ (ppm) Literature δ (ppm)[9][10] Multiplicity Integration
Triazole-H8.27, 7.75~8.2, ~7.7Singlet, Singlet2H, 2H
Difluorophenyl-H7.2 - 7.0~7.2 - 7.0Multiplet3H
CH₂4.75~4.7Singlet4H
OH5.5~5.4 - 5.6Singlet (broad)1H

Note: Literature values can vary slightly based on solvent and instrument frequency. The key is the consistency of pattern, multiplicity, and relative chemical shift.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience (The "Why"): Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments offers corroborating structural evidence. For triazoles, which contain multiple basic nitrogen atoms, electrospray ionization (ESI) in positive mode is highly effective, typically generating a strong protonated molecular ion ([M+H]⁺).

Experimental Protocol: ESI-MS of Voriconazole

  • Sample Preparation: Prepare a dilute solution of the voriconazole sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Infusion: Directly infuse the sample solution into the mass spectrometer to obtain the full scan spectrum.

  • Ionization Mode: Operate the ESI source in positive ion mode. Causality: The nitrogen atoms in the triazole and pyrimidine rings are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

  • MS Scan: Acquire data across a relevant mass range (e.g., m/z 100-500) to observe the molecular ion.

  • MS/MS Analysis (Optional but Recommended): Select the [M+H]⁺ ion (m/z 350.1) for collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides a second layer of structural confirmation.[11][12]

Data Comparison: Voriconazole ESI-MS Data

Ion Experimental m/z Literature m/z[11][12][13] Interpretation
[M+H]⁺350.12350.1Protonated Molecular Ion
Fragment 1281.09281.1Loss of fluoropyrimidine moiety
Fragment 2224.06224.1Cleavage of the triazole-methyl group
Fragment 3127.03127.0Triazole-methyl fragment
High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Expertise & Experience (The "Why"): HPLC is the workhorse for determining the purity of a compound and for quantifying it in various matrices.[14] It separates the target compound from impurities, degradation products, and starting materials. A single, sharp peak at a consistent retention time is a strong indicator of purity. For triazoles, which are often moderately nonpolar, reversed-phase HPLC is the method of choice.

Experimental Protocol: Reversed-Phase HPLC of Posaconazole

  • Standard & Sample Preparation: Prepare a stock solution of posaconazole reference standard in methanol (e.g., 100 µg/mL).[15] Prepare the synthesized sample at the same concentration.

  • Chromatographic System: Use an HPLC system with a UV detector and a C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: Prepare a mobile phase of methanol and water, often in a 75:25 (v/v) ratio.[15] The mobile phase must be filtered and degassed before use. Causality: A reversed-phase C18 column retains nonpolar compounds. The methanol/water mobile phase allows for the elution of posaconazole with good peak shape and a reasonable retention time.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[15]

    • Injection Volume: 20 µL[15]

    • Column Temperature: 25 °C[15]

    • UV Detection: 260 nm. Causality: This wavelength corresponds to a strong UV absorbance maximum for the posaconazole chromophore, ensuring high sensitivity.[15]

  • Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample chromatogram should match that of the reference standard. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Data Comparison: Posaconazole HPLC Data

Parameter Experimental Result Typical Literature Value[15][16] Interpretation
Retention Time (Rt)8.5 min~8.5 minConfirms identity under specific conditions.
Purity (Area %)>99.5%>99.0%Indicates high purity of the synthesized sample.
Tailing Factor1.051.0 - 1.2Shows good peak symmetry.
Recovery (%)98.5%98-102%Demonstrates the accuracy of the method.

Pillar 3: The Integrated Cross-Referencing Workflow

Successful characterization is not about performing these techniques in isolation. It is about integrating the data into a single, cohesive narrative that confirms the compound's identity and purity. The following workflow illustrates this logic.

G cluster_Workflow Integrated Data Cross-Referencing Workflow Start Obtain/Synthesize Triazole Compound Acquire Acquire Raw Data (NMR, MS, HPLC) Start->Acquire Process Process & Analyze Experimental Data Acquire->Process Compare Tabulate & Compare Experimental vs. Literature Data Process->Compare Search Search Literature (PubChem, Journals, etc.) Search->Compare Analyze Analyze Discrepancies (Solvent, Temp, etc.) Compare->Analyze Discrepancies? Conclusion Final Conclusion: Structure & Purity Confirmed Compare->Conclusion No Discrepancies Analyze->Conclusion Resolved

Caption: Logical workflow for integrated data analysis.

This systematic process ensures that every piece of data is scrutinized against established benchmarks. If discrepancies arise, they are not ignored but investigated. For instance, a shift in an NMR peak could be due to a different solvent, or a change in HPLC retention time could be due to a different column or mobile phase composition. Understanding the "why" behind your methods allows you to troubleshoot these differences effectively.

Conclusion

Cross-referencing analytical data with literature values is a cornerstone of scientific integrity in drug development and chemical research.[17] For triazole compounds, a multi-faceted approach utilizing NMR for structure, MS for molecular weight, and HPLC for purity is essential. By grounding these sophisticated techniques in the foundational principles of method validation and by critically evaluating your results against authoritative data, you ensure the reliability and defensibility of your work. This rigorous, integrated workflow is not just good practice—it is an indispensable component of developing safe and effective medicines.

References

  • Title: Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. Source: F1000Research URL: [Link]

  • Title: HPLC analysis of the antifungal agent posaconazole in patients with haematological diseases Source: PubMed URL: [Link]

  • Title: Stability-Indicating HPLC Method for Posaconazole Bulk Assay Source: PMC - NIH URL: [Link]

  • Title: Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection Source: MDPI URL: [Link]

  • Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing Source: Tjoapack URL: [Link]

  • Title: Selection of Stationary Phase of HPLC for Posaconazole Estimation Source: Protocols.io URL: [Link]

  • Title: Spectral characterization of fluconazole Source: PubMed URL: [Link]

  • Title: HPLC-MS/MS and analytical conditions. Full scan mass spectrum of (A)... Source: ResearchGate URL: [Link]

  • Title: Voriconazole | C16H14F3N5O | CID 71616 Source: PubChem - NIH URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Particle Analytical URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Quantification of voriconazole in plasma by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: Reporting Analytical Data | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]

  • Title: Quantitative determination of fluconazole in solid dosage forms by 1H-NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Current research trends of 1,2,4-triazole derivatives biological activity (literature review) Source: "Science and Innovation" International Scientific Journal URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: NIH URL: [Link]

  • Title: Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications Source: International Journal of Chemical Studies URL: [Link]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: PMC - PubMed Central URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, a compound characteristic of the stable, nitrogen-containing heterocyclic structures frequently synthesized in medicinal chemistry. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

The 1,2,3-triazole core is known for its high degree of stability, being resistant to metabolic degradation, acid/basic hydrolysis, and common oxidizing or reducing conditions.[1] This inherent stability means the compound is persistent and requires a robust disposal strategy to prevent its accumulation in the environment.

I. Immediate Safety and Handling Precautions

Table 1: Hazard Assessment and Recommended Personal Protective Equipment (PPE)

Hazard CategoryGHS Classification (Inferred)Recommended PPE & Handling PrecautionsRationale
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]Prevents accidental ingestion, a primary route of exposure for solid compounds.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][3]Protects skin from direct contact and potential irritation.
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Wear safety glasses with side-shields or chemical goggles.[2][3]Shields eyes from dust particles or splashes that could cause significant irritation.
Respiratory Irritation Category 3 (May cause respiratory irritation)Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[2][6]Minimizes inhalation of airborne particles, protecting the respiratory system.
II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream. This is in accordance with the guidelines set by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA), which mandate the proper management of hazardous substances.[7][8][9]

Proper segregation is the first critical step in a compliant waste management program.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Action: Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solutions, into a designated hazardous waste container.

  • Causality: The compound is a nitrogen-containing heterocyclic organic solid. It should be segregated from other waste streams, particularly strong oxidizing agents, strong acids, and strong bases, with which it may be incompatible.

The integrity of the waste container and clarity of its labeling are essential for safety and regulatory compliance.[7][10]

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant").

  • Causality: A robust and properly labeled container prevents accidental spills and ensures that all personnel, including waste handlers, are aware of the contents and associated risks.

Safe temporary storage of the waste container is governed by institutional and federal guidelines.

  • Action: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from sources of heat or ignition.[4][11]

  • Causality: Proper storage minimizes the risk of container degradation, accidental breakage, and potential reactions with other stored chemicals.

Final disposal must be carried out by a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][12]

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Causality: Professional disposal services have the necessary permits and facilities to handle and treat chemical waste in an environmentally sound manner, typically through high-temperature incineration. Incineration is the preferred method for many organic compounds as it ensures complete destruction.[5][7]

III. Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Laboratory & Institutional Management cluster_2 Phase 3: Final Disposition Start Generation of Waste (e.g., excess solid, contaminated items, solutions) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste Stream (Organic Nitrogen Heterocycle) PPE->Segregate Container Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) Segregate->Container Accumulate Store in Satellite Accumulation Area (Cool, Dry, Ventilated) Container->Accumulate Securely Sealed Log Maintain Waste Log (as per institutional policy) Accumulate->Log EHS_Contact Contact EHS for Pickup (or licensed contractor) Log->EHS_Contact Transport Licensed Contractor Transport EHS_Contact->Transport Scheduled Pickup Incineration Approved Disposal Facility (High-Temperature Incineration) Transport->Incineration

Caption: Decision workflow for safe disposal from point of generation to final disposition.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the solid material. Avoid creating dust.[13]

  • PPE: Wear the appropriate PPE as detailed in Table 1.

  • Clean-up: For a small spill, gently sweep or vacuum the material. Use an inert absorbent material like sand or vermiculite for solutions.[10] Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure the safe management of this compound, upholding the principles of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

  • Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. Cole-Parmer. [Link]

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Washington. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

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Personal protective equipment for handling methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

This guide provides essential safety protocols and handling procedures for this compound. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling triazole-based chemical entities. It is imperative for all personnel to review this document thoroughly before commencing any work with this compound to ensure a safe and compliant laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a comprehensive understanding of the potential hazards and the selection of appropriate PPE to mitigate these risks.

A. Hazard Identification:

Based on data from analogous compounds, this compound is presumed to be:

  • A skin irritant [1].

  • A serious eye irritant [1].

  • Potentially harmful if inhaled , causing respiratory irritation[1].

  • May be harmful if swallowed [2].

B. Personal Protective Equipment (PPE) Protocol:

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes.

Protection TypeSpecific EquipmentStandards/Notes
Eye/Face Protection Chemical safety goggles or a full-face shield if there is a significant splash hazard.Must conform to EN166 (EU) or NIOSH (US) standards.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Inspect gloves for any signs of degradation before use.Follow proper glove removal technique to avoid skin contact.[3]
Respiratory Protection In cases of handling fine powders or potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used. All work with solids should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.Use in a well-ventilated area is a minimum requirement.[4][5]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

II. Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe working environment.

A. Pre-Handling Preparations:

  • Safety Documentation Review: Before any handling, thoroughly review this guide and any available safety information for similar compounds.

  • Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. The work area should be clean and uncluttered.

  • Emergency Equipment: Locate and verify the operational status of the nearest emergency eyewash station and safety shower.

B. Handling Procedures:

  • Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust.

  • Ventilation: All manipulations should be carried out in a well-ventilated area, preferably a chemical fume hood.[4]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

  • Spill Response: In the event of a small spill, carefully clean the area using an appropriate absorbent material while wearing full PPE. The contaminated absorbent material should be collected in a sealed container for proper disposal.

C. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]

  • Keep the container tightly sealed to prevent contamination and moisture absorption.[4]

  • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[6]

III. Chemical Reactivity Considerations

Beyond the immediate handling hazards, it is crucial to understand the potential reactivity of this compound, especially in the context of chemical synthesis.

  • Potential for Carbene Formation: Certain electron-deficient 1,2,3-triazoles can act as precursors to highly reactive azavinyl carbenes, particularly in the presence of transition metal catalysts like rhodium(II) complexes.[7] This reactivity can be synthetically useful but also introduces a potential hazard if not anticipated and controlled.

  • Thermal Stability: While many triazole derivatives exhibit good thermal stability, it is prudent to avoid excessive heat, as decomposition may lead to the release of hazardous fumes.

Logical Flow of Hazard Mitigation:

Hazard_Mitigation cluster_assessment Hazard Assessment cluster_control Control Measures Chemical This compound Hazards Skin Irritant Eye Irritant Respiratory Irritant Chemical->Hazards Reactivity Potential Carbene Precursor Chemical->Reactivity PPE Gloves, Goggles, Lab Coat, Respirator Hazards->PPE EngControls Fume Hood, Ventilation Hazards->EngControls AdminControls SOPs, Training Reactivity->AdminControls SafeHandling Safe Handling & Disposal PPE->SafeHandling EngControls->SafeHandling AdminControls->SafeHandling

Caption: Logical flow from hazard identification to control measures for safe handling.

IV. Disposal Plan

Proper disposal is a critical final step in the chemical's lifecycle to protect both personnel and the environment.

  • Waste Characterization: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Disposal Method: The recommended method of disposal for this compound and its contaminated materials is incineration by an approved waste disposal facility.[2]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

V. References

  • Vertex AI Search. (2025, November 19). What are the safety precautions when using Triazole?

  • BenchChem. (2025). Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals.

  • BenchChem. (2025). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates.

  • TCI Chemicals. SAFETY DATA SHEET.

  • BenchChem. (2025). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.

  • National Institutes of Health (NIH). (2011, August 18). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles.

  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2010, December 29). SAFETY DATA SHEET - Methyl 1,2,4-triazole-3-carboxylate.

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.

  • TCI Chemicals. (2025, June 2). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • Environmental Health & Safety Services. Personal Protective Equipment.

  • Echemi.com. 2-METHYL-5-PHENYL-2H-[2][4][8]TRIAZOLE-3-CARBOXYLICACID Safety Data Sheets.

  • ISRES. TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS.

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025, August 5).

  • ChemicalBook. (2025, July 19). ETHYL 5-METHYL-2H-1,2,4-TRIAZOLE-3-CARBOXYLATE.

  • Health and Safety Executive (HSE). (2025, October 7). Residues Assessments for Triazole Derivative Metabolites.

  • National Institutes of Health (NIH). (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

  • Sharma, D. K., & Singh, S. (2024, March 30). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.